Product packaging for Acetylene-13C2(Cat. No.:CAS No. 35121-31-4)

Acetylene-13C2

Cat. No.: B1599634
CAS No.: 35121-31-4
M. Wt: 28.023 g/mol
InChI Key: HSFWRNGVRCDJHI-ZDOIIHCHSA-N
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Description

Acetylene-13C2 is a useful research compound. Its molecular formula is C2H2 and its molecular weight is 28.023 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2 B1599634 Acetylene-13C2 CAS No. 35121-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2-13C2)ethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2/c1-2/h1-2H/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFWRNGVRCDJHI-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]#[13CH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446674
Record name Acetylene-13C2
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Molecular Weight

28.023 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35121-31-4
Record name Acetylene-13C2
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Record name 35121-31-4
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Acetylene-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of Acetylene-¹³C₂, a stable isotope-labeled compound crucial for a variety of applications in research and development. This document is intended to serve as a valuable resource for professionals in pharmacology, materials science, and chemical synthesis, offering both established data and theoretical insights into the behavior of this important molecule.

Core Physical Properties

The introduction of two ¹³C atoms into the acetylene molecule results in a notable increase in its molecular weight, which in turn influences its physical properties. While some properties have been experimentally determined, others are extrapolated from data on unlabeled acetylene (¹²C₂H₂) with considerations for isotopic effects.

Quantitative Data Summary
Physical PropertyAcetylene-¹³C₂ ValueUnlabeled Acetylene (¹²C₂H₂) Value
Molecular Weight 28.023 g/mol 26.038 g/mol
Appearance Colorless GasColorless Gas
Melting Point -81 °C (sublimes)-80.8 °C (triple point at 1.27 atm)
Boiling Point Not experimentally determined; expected to be slightly higher than unlabeled acetylene.Sublimes at -84 °C at 1 atm
Density (gas, at 0 °C) 0.96 g/mL (air=1)1.1772 g/L
Solubility in Water Not experimentally determined; expected to be slightly lower than unlabeled acetylene.1.1 g/L at 15 °C
Solubility in Acetone Not experimentally determined; expected to be high.~25 L of acetylene per 1 L of acetone at 15 °C and 1 atm
Solubility in DMF Not experimentally determined; expected to be high.High

Note on Isotopic Effects: The primary isotopic effect on physical properties stems from the difference in mass between ¹²C and ¹³C. The higher mass of Acetylene-¹³C₂ leads to a lower zero-point vibrational energy and consequently, stronger intermolecular van der Waals forces. This results in a slightly higher boiling point and melting point, and a slightly lower vapor pressure and solubility in a given solvent compared to its unlabeled counterpart. However, these differences are generally small.

Experimental Protocols

The determination of the physical properties of a gaseous compound like Acetylene-¹³C₂ requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Melting/Sublimation Point

The melting point of Acetylene-¹³C₂, which sublimes at atmospheric pressure, can be determined using a specialized low-temperature apparatus.

Methodology:

  • A small sample of Acetylene-¹³C₂ gas is introduced into a sealed capillary tube under vacuum.

  • The capillary tube is placed in a cryostat, which allows for precise temperature control at sub-zero temperatures.

  • The temperature of the cryostat is slowly lowered until the gaseous Acetylene-¹³C₂ solidifies.

  • The temperature is then slowly raised, and the point at which the solid begins to transition directly into a gas (sublimation) is recorded as the sublimation point.

  • To determine the triple point, the pressure inside the capillary tube is increased to above 1.27 atm, and the temperature at which solid, liquid, and gas phases coexist is recorded.

Determination of Boiling Point

As Acetylene-¹³C₂ sublimes at atmospheric pressure, its normal boiling point cannot be measured directly. The boiling point can be determined at pressures above the triple point pressure.

Methodology (Thiele Tube Method at Elevated Pressure):

  • A small amount of liquid Acetylene-¹³C₂ (obtained by condensation under pressure) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • The test tube is attached to a thermometer and placed in a modified Thiele tube capable of being pressurized.

  • The apparatus is pressurized above 1.27 atm and then heated.

  • The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

  • The apparatus is then allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that specific pressure.

Determination of Gas Solubility

The solubility of Acetylene-¹³C₂ in a solvent can be determined by measuring the amount of gas that dissolves in a known volume of the solvent at a specific temperature and pressure.

Methodology (Based on Henry's Law):

  • A known volume of the degassed solvent is placed in a thermostatted gas absorption vessel.

  • The vessel is evacuated and then filled with Acetylene-¹³C₂ gas to a specific pressure.

  • The system is allowed to equilibrate, and the decrease in pressure due to the dissolution of the gas is monitored using a pressure transducer.

  • The amount of dissolved gas is calculated from the pressure change using the ideal gas law.

  • The experiment is repeated at various partial pressures of Acetylene-¹³C₂ to determine the Henry's Law constant for the gas-solvent system. The solubility is then expressed as the mole fraction of the gas in the saturated solution.

Visualizations

Molecular Structure of Acetylene-¹³C₂

The following diagram illustrates the linear structure of the Acetylene-¹³C₂ molecule, highlighting the triple bond between the two carbon-13 atoms.

Acetylene_13C2_Structure C1 ¹³C C2 ¹³C C1->C2 H2 H C2->H2 H1 H H1->C1 Gas_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation Solvent Degas Solvent Vessel Thermostat Absorption Vessel Solvent->Vessel Evacuate Evacuate Vessel Vessel->Evacuate IntroduceGas Introduce Acetylene-¹³C₂ Evacuate->IntroduceGas Equilibrate Allow System to Equilibrate IntroduceGas->Equilibrate Measure Measure Pressure Drop Equilibrate->Measure CalcAmount Calculate Moles Dissolved Measure->CalcAmount Henry Determine Henry's Law Constant CalcAmount->Henry Solubility Express Solubility Henry->Solubility

An In-depth Technical Guide to the Chemical Structure and Bonding of Acetylene-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical structure, bonding, and key analytical characterizations of Acetylene-¹³C₂, a stable isotope-labeled compound crucial for advanced research in chemistry and drug development.

Introduction to Acetylene-¹³C₂

Acetylene-¹³C₂ is an isotopologue of acetylene (C₂H₂), where both carbon atoms are the stable isotope carbon-13 (¹³C). Stable isotope labeling is a foundational technique in which an atom in a molecule is replaced by one of its stable, non-radioactive isotopes.[1] This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a different mass, which can be detected by sensitive analytical methods like mass spectrometry and NMR spectroscopy.[1] The ¹³C nucleus has a nuclear spin of 1/2, making it NMR-active and a powerful probe for elucidating molecular structure and reaction mechanisms.[1] Synthesized from elemental ¹³C, Acetylene-¹³C₂ serves as a versatile starting material for introducing a ¹³C label into a wide array of organic compounds.[1]

Molecular Structure and Bonding

The fundamental geometry and bonding characteristics of Acetylene-¹³C₂ are analogous to that of standard acetylene. The molecule is linear, with the four atoms arranged in a straight line, a consequence of the sp hybridization of the two carbon atoms.[2][3]

  • Hybridization: In each carbon atom, the 2s orbital hybridizes with one of the 2p orbitals to form two sp hybrid orbitals. The remaining two 2p orbitals (2py and 2pz) on each carbon atom remain unhybridized.[2][3]

  • Sigma (σ) Bonds: A strong sigma bond is formed between the two carbon atoms through the head-on overlap of one sp hybrid orbital from each carbon.[2] Each carbon atom also forms a sigma bond with a hydrogen atom via the overlap of its second sp hybrid orbital with the 1s orbital of hydrogen.[2]

  • Pi (π) Bonds: The unhybridized 2py and 2pz orbitals on each carbon atom overlap laterally, forming two weaker pi bonds.[2] The combination of one sigma bond and two pi bonds constitutes the carbon-carbon triple bond (C≡C), a region of high electron density.[4]

  • Geometry: This bonding arrangement forces all four atoms into a linear geometry, with H-C-C and C-C-H bond angles of 180°.[2][3]

The primary difference in Acetylene-¹³C₂ is the increased mass of the carbon nuclei, which subtly influences vibrational frequencies but does not significantly alter the overall molecular geometry or bond lengths compared to the unlabeled C₂H₂.

Quantitative Spectroscopic and Structural Data

The isotopic labeling of acetylene with ¹³C provides a distinct spectroscopic signature, which is invaluable for mechanistic studies. The following table summarizes key quantitative data for Acetylene-¹³C₂.

ParameterValueMethodNotes
Molecular Formula ¹³C₂H₂-Both carbon atoms are the ¹³C isotope.
Molecular Weight 28.03 g/mol -Increased from 26.04 g/mol for unlabeled acetylene.
Molecular Geometry LinearSpectroscopy, VSEPR TheoryAll four atoms lie in a straight line.[3][5]
Bond Angle (H-C-C) 180°Spectroscopy, VSEPR TheoryThe molecule has a linear shape.[2][3][5]
¹³C NMR Chemical Shift Anisotropy (Δσ) +253 ± 17 ppm¹³C NMR SpectroscopyDetermined from the chemical shift difference between the nematic and isotropic phases.[6]
IR C≡C Stretching Vibration Shifted to lower frequencyInfrared (IR) SpectroscopyThe C≡C stretch is redshifted compared to unlabeled acetylene due to the heavier isotopic mass.[1]

Experimental Protocols

The characterization and purity assessment of Acetylene-¹³C₂ rely on standard analytical techniques that leverage its unique physical and chemical properties.

Gas chromatography is a standard method for determining the chemical purity of volatile compounds like acetylene.[1]

  • Principle: The technique separates components of a mixture based on their differential partitioning between a stationary phase (a solid or liquid coated on a solid support within a column) and a mobile phase (an inert gas, such as helium or nitrogen).

  • Methodology:

    • A small, known volume of the Acetylene-¹³C₂ gas is injected into the chromatograph's injection port, where it is vaporized.

    • The carrier gas sweeps the vaporized sample onto the GC column.

    • Components of the sample travel through the column at different rates depending on their physical properties, such as boiling point and interaction with the stationary phase.

    • Acetylene is separated from potential impurities like residual starting materials, solvents, or byproducts (e.g., methane, ethylene).[1]

    • A detector, such as a flame ionization detector (FID) or a thermal conductivity detector (TCD), records the elution of each component, generating a chromatogram.

    • The purity of Acetylene-¹³C₂ is determined by comparing the area of its peak to the total area of all peaks in the chromatogram.

NMR spectroscopy is a powerful, non-destructive technique for probing the structure of molecules. The presence of the ¹³C isotope is essential for this analysis.

  • Principle: The ¹³C nucleus possesses a nuclear spin of 1/2, which allows it to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing detailed structural information.

  • Methodology:

    • A sample of Acetylene-¹³C₂ is dissolved in a suitable deuterated solvent and placed in a strong, uniform magnetic field within the NMR spectrometer.

    • The sample is irradiated with a short pulse of radiofrequency energy, which excites the ¹³C nuclei.

    • As the nuclei relax back to their ground state, they emit a signal that is detected and converted into a spectrum via a Fourier transform.

    • The resulting ¹³C NMR spectrum shows signals corresponding to the carbon atoms. In the case of Acetylene-¹³C₂, a single signal is expected due to the molecular symmetry.

    • Advanced experiments, such as analyzing the compound in a nematic liquid crystal, can be used to determine properties like the chemical shift anisotropy, which provides information about the electronic shielding around the nucleus.[6]

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for the analysis of Acetylene-¹³C₂.

Acetylene_13C2_Structure H1 H C1 ¹³C H1->C1 C2 ¹³C C1->C2 H2 H C2->H2

Caption: Chemical structure of Acetylene-¹³C₂ showing sp hybridization.

Experimental_Workflow Synthesis Synthesis of ¹³C₂H₂ (from elemental ¹³C) Purity Purity Assessment Synthesis->Purity Structure Structural Analysis Synthesis->Structure GC Gas Chromatography (GC) Purity->GC NMR ¹³C NMR Spectroscopy Structure->NMR Data Quantitative Data (Spectra, Purity %) GC->Data NMR->Data Application Application in Research (e.g., Mechanistic Studies) Data->Application

Caption: Experimental workflow for the analysis of Acetylene-¹³C₂.

References

An In-depth Technical Guide to the Synthesis and Commercial Availability of Acetylene-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, reaction mechanisms, and the fate of drug molecules. Among these, Acetylene-¹³C₂, a stable, non-radioactive labeled analog of the simplest alkyne, serves as a versatile C₂ building block for the synthesis of complex labeled molecules. This technical guide provides a comprehensive overview of the synthesis of Acetylene-¹³C₂, its commercial availability, and detailed experimental protocols.

Core Synthesis Pathway

The predominant method for the synthesis of Acetylene-¹³C₂ involves a two-step process starting from elemental Carbon-13. This approach ensures high isotopic enrichment and provides a reliable route to the desired product. The general pathway involves the formation of Calcium Carbide-¹³C₂ (Ca¹³C₂) followed by its hydrolysis to generate Acetylene-¹³C₂.[1]

Synthesis_Pathway Elemental ¹³C Elemental ¹³C Ca¹³C₂ Ca¹³C₂ Elemental ¹³C->Ca¹³C₂ High-Temperature Reaction with Calcium Acetylene-¹³C₂ (¹³C₂H₂) Acetylene-¹³C₂ (¹³C₂H₂) Ca¹³C₂->Acetylene-¹³C₂ (¹³C₂H₂) Hydrolysis (H₂O)

Caption: General synthesis pathway for Acetylene-¹³C₂.

Detailed Experimental Protocols

While specific parameters may vary between laboratories and depending on the desired scale, the following sections provide a detailed methodology for the key steps in the synthesis of Acetylene-¹³C₂.

Synthesis of Calcium Carbide-¹³C₂ (Ca¹³C₂) from Elemental Carbon-13

This step is crucial as it forms the immediate precursor to Acetylene-¹³C₂. The reaction involves the high-temperature combination of elemental Carbon-13 with a suitable calcium source.

Objective: To produce Calcium Carbide-¹³C₂ with high isotopic and chemical purity.

Materials:

  • Elemental Carbon-13 powder (isotopic purity ≥ 99 atom %)

  • Calcium metal or Calcium Hydride (CaH₂)

  • Inert atmosphere (Argon or Nitrogen)

  • High-temperature furnace or arc reactor

Procedure:

  • Preparation: In an inert atmosphere glovebox, thoroughly mix a stoichiometric amount of elemental Carbon-13 powder with the calcium source. The use of a slight excess of the calcium source may be employed to ensure complete reaction of the valuable Carbon-13.

  • Reaction: Place the mixture in a suitable crucible (e.g., graphite or tantalum) and transfer it to a high-temperature furnace. Heat the mixture to a temperature in the range of 800-2200 °C under a continuous flow of an inert gas. The exact temperature will depend on the chosen calcium source and the specific equipment used.

  • Cooling and Recovery: After the reaction is complete, allow the furnace to cool to room temperature under the inert atmosphere. The resulting solid mass is Calcium Carbide-¹³C₂.

  • Purification (Optional): Depending on the purity of the starting materials and the reaction conditions, the crude Ca¹³C₂ may be used directly in the next step. If necessary, purification can be achieved by heating the product under a vacuum to remove any volatile impurities.

Quality Control: The isotopic enrichment and purity of the synthesized Ca¹³C₂ should be verified using techniques such as ¹³C-NMR spectroscopy and isotope ratio mass spectrometry (IRMS).[1]

CaC2_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery & QC Mix ¹³C and Ca source Mix ¹³C and Ca source Heat in furnace (800-2200 °C) Heat in furnace (800-2200 °C) Mix ¹³C and Ca source->Heat in furnace (800-2200 °C) Cool under inert gas Cool under inert gas Heat in furnace (800-2200 °C)->Cool under inert gas Recover Ca¹³C₂ Recover Ca¹³C₂ Cool under inert gas->Recover Ca¹³C₂ QC (NMR, IRMS) QC (NMR, IRMS) Recover Ca¹³C₂->QC (NMR, IRMS)

Caption: Experimental workflow for Ca¹³C₂ synthesis.

Generation of Acetylene-¹³C₂ via Hydrolysis of Calcium Carbide-¹³C₂

This is a well-established and efficient method for producing acetylene gas. The reaction is straightforward and can be performed with standard laboratory equipment.

Objective: To generate Acetylene-¹³C₂ gas from Ca¹³C₂ and collect it for subsequent use or analysis.

Materials:

  • Calcium Carbide-¹³C₂ (synthesized as described above)

  • Deuterium-depleted or heavy water (D₂O) can be used to produce deuterated acetylene-¹³C₂. For ¹³C₂H₂, deionized water is used.

  • Gas-tight reaction flask (e.g., a Schlenk flask)

  • Gas collection system (e.g., gas bag, cold trap, or direct bubbling into a reaction mixture)

Procedure:

  • Apparatus Setup: Assemble a gas generation apparatus consisting of a reaction flask, a dropping funnel for the addition of water, and a gas outlet connected to a collection system. Ensure all connections are gas-tight.

  • Reaction: Place the solid Ca¹³C₂ in the reaction flask under an inert atmosphere. Slowly add water dropwise from the dropping funnel onto the Ca¹³C₂. The reaction is exothermic and will generate Acetylene-¹³C₂ gas immediately. The rate of gas evolution can be controlled by the rate of water addition.

  • Gas Collection: The generated Acetylene-¹³C₂ gas can be collected in a gas-tight bag, passed through a drying agent (e.g., a column of CaCl₂) to remove moisture, or bubbled directly into a reaction mixture for in-situ use. For storage, the gas can be condensed in a cold trap cooled with liquid nitrogen.

  • Safety: Acetylene is a highly flammable gas and can form explosive mixtures with air. All operations should be carried out in a well-ventilated fume hood, away from any sources of ignition.

The use of Ca¹³C₂ as an in-situ source of Acetylene-¹³C₂ is often preferred for safety and convenience in a laboratory setting, as it avoids the need to handle and store large quantities of the flammable gas.[2][3]

Commercial Availability

Acetylene-¹³C₂ and its precursors are available from several commercial suppliers specializing in isotopically labeled compounds. The product is typically offered at high isotopic purity.

SupplierProduct NameCatalog NumberIsotopic PurityChemical PurityAvailable Forms
Sigma-Aldrich (Merck) Acetylene-¹³C₂ dicarboxylic acid10139199 atom % ¹³C≥98% (CP)Solid
Cambridge Isotope Laboratories, Inc. Acetylene-¹³C₂CLM-16799%N/AGas
Toronto Research Chemicals Acetylene-¹³C₂A13210299%N/AGas
Santa Cruz Biotechnology Acetylene-¹³C₂sc-223307N/AN/AN/A
BenchChem Acetylene-¹³C₂B1199291N/AN/AN/A

Applications in Drug Development

Acetylene-¹³C₂ is a valuable tool in various stages of drug development:

  • Metabolic Studies: By incorporating the ¹³C₂ unit into a drug candidate, researchers can trace the metabolic fate of the molecule in vitro and in vivo using techniques like NMR spectroscopy and mass spectrometry.

  • Mechanistic Studies: The labeled acetylene can be used to investigate the mechanism of action of drugs, particularly those that interact with enzymes or receptors where the alkyne moiety is involved in binding or catalysis.

  • Synthesis of Labeled Compounds: Acetylene-¹³C₂ serves as a starting material for the synthesis of a wide range of labeled compounds, including alkynes, vinyl derivatives, and heterocyclic compounds, which are important scaffolds in medicinal chemistry.[1][4] The ability to introduce a stable isotopic label at a specific position in a molecule is crucial for quantitative studies and for distinguishing between a drug and its metabolites.

References

An In-depth Technical Guide to the Isotopic Purity and Enrichment Levels of Acetylene-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Acetylene-¹³C₂, a critical isotopically labeled compound, detailing its isotopic purity, enrichment levels, production methodologies, and significant applications in research and drug development. The information is tailored for professionals in the scientific community who require precise and reliable data for their experimental designs.

Isotopic Purity and Enrichment Levels of Commercial Acetylene-¹³C₂ and its Derivatives

The isotopic enrichment of Acetylene-¹³C₂ is a critical parameter for its application in sensitive analytical techniques such as mass spectrometry and NMR spectroscopy. Commercially available Acetylene-¹³C₂ and its derivatives typically exhibit high levels of isotopic purity, ensuring minimal interference from the unlabeled (¹²C) counterpart. The following table summarizes the typical specifications for Acetylene-¹³C₂ and related compounds.

Compound NameCAS NumberIsotopic Purity (atom % ¹³C)Chemical Purity (%)Supplier Example(s)
Acetylene-¹³C₂35121-31-4≥ 99≥ 98Sigma-Aldrich, Cambridge Isotope Laboratories
(Trimethylsilyl)acetylene-¹³C₂285138-86-59995Sigma-Aldrich
(Triisopropylsilyl)acetylene-¹³C₂Not widely available≥ 99≥ 97Sigma-Aldrich
Acetylene-¹³C₂ dicarboxylic acid101391-58-69998Sigma-Aldrich

Production and Synthesis of Acetylene-¹³C₂

The primary industrial method for producing Acetylene-¹³C₂ involves the hydrolysis of Calcium Carbide-¹³C₂ (Ca¹³C₂). This process ensures high isotopic integrity and can be adapted for laboratory-scale synthesis.

Experimental Protocol: Laboratory-Scale Synthesis of Acetylene-¹³C₂ from Calcium Carbide-¹³C₂

This protocol outlines a general procedure for the generation of Acetylene-¹³C₂ gas from solid Calcium Carbide-¹³C₂ for immediate use in a subsequent reaction.

Materials:

  • Calcium Carbide-¹³C₂ (Ca¹³C₂)

  • Deuterated water (D₂O) or deionized, degassed water (H₂O)

  • A two-neck round-bottom flask

  • A dropping funnel

  • A gas outlet adapter connected to a drying tube (e.g., filled with CaCl₂) and a gas bubbler or the reaction vessel.

  • An inert gas supply (Argon or Nitrogen)

  • Schlenk line or similar apparatus for handling air-sensitive reagents.

Procedure:

  • Apparatus Setup: Assemble the two-neck flask with the dropping funnel and the gas outlet adapter under an inert atmosphere. The entire system should be flame-dried or oven-dried before use to remove any moisture.

  • Charging the Flask: Under a positive pressure of inert gas, quickly weigh and transfer the desired amount of Calcium Carbide-¹³C₂ into the two-neck flask.

  • Purging the System: Evacuate and backfill the flask with inert gas several times to ensure an oxygen-free and moisture-free environment.

  • Addition of Water: Fill the dropping funnel with an excess of D₂O or degassed H₂O.

  • Generation of Acetylene-¹³C₂: Slowly add the water dropwise to the Calcium Carbide-¹³C₂. The generation of Acetylene-¹³C₂ gas will begin immediately. The rate of gas evolution can be controlled by the rate of water addition.

    • Reaction: Ca¹³C₂ + 2H₂O → ¹³C₂H₂ + Ca(OH)₂

  • Gas Purification and Collection: The generated Acetylene-¹³C₂ gas is passed through the drying tube to remove any moisture and then bubbled through a solvent to either trap it or directly introduce it into a reaction mixture. For applications requiring high purity, further purification steps like passing the gas through a cold trap may be necessary.

  • Safety Precautions: Acetylene is a highly flammable gas and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. The reaction can be exothermic, so controlled addition of water is crucial.

Applications in Drug Development and Research

Acetylene and its derivatives are invaluable tools in modern drug discovery and chemical biology. The incorporation of the ¹³C₂ isotope label allows for the sensitive and specific tracking of molecules in complex biological systems.

Metabolic Labeling and "Click Chemistry"

A prominent application of Acetylene-¹³C₂ is in metabolic labeling studies, often coupled with bioorthogonal "click chemistry". Researchers can introduce acetylene-functionalized molecules into cellular pathways. The alkyne group serves as a "handle" for subsequent ligation to a reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The ¹³C₂ label provides an additional layer of detection and quantification, particularly in mass spectrometry-based proteomics and metabolomics.

Workflow for Profiling Protein O-GlcNAcylation

A key example of this workflow is the identification and profiling of proteins modified with O-linked β-N-acetylglucosamine (O-GlcNAc), a dynamic post-translational modification implicated in various cellular processes and diseases. The following diagram illustrates the experimental workflow for profiling O-GlcNAcylated proteins using a metabolic labeling approach with an azide-modified sugar analog, followed by click chemistry for enrichment and mass spectrometry analysis.

OGlcNAcylation_Profiling_Workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: Culture Cells metabolic_labeling Metabolically label proteins with peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) start->metabolic_labeling cell_lysis Cell Lysis & Protein Extraction metabolic_labeling->cell_lysis click_chemistry Click Chemistry: React with alkyne-biotin probe cell_lysis->click_chemistry enrichment Enrichment of biotinylated glycoproteins on streptavidin beads click_chemistry->enrichment digestion On-bead protein digestion (e.g., with trypsin) enrichment->digestion lc_ms LC-MS/MS Analysis of released glycopeptides digestion->lc_ms data_analysis Data Analysis: Identification & Quantification of O-GlcNAcylated proteins and sites lc_ms->data_analysis end End: Profiled O-GlcNAc Proteome data_analysis->end

Workflow for Profiling O-GlcNAcylated Proteins.

This workflow demonstrates the power of combining metabolic labeling with bioorthogonal chemistry for the sensitive and specific analysis of post-translational modifications. The use of ¹³C-labeled probes in such experiments can further enhance the quantitative accuracy of mass spectrometry-based analyses.

An In-depth Technical Guide to Acetylene-13C2 as a Specialized Isotopic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotopic Tracers and Acetylene-13C2

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1][2][3][4][5] By replacing a common isotope with its heavier, stable counterpart (e.g., 13C for 12C), researchers can trace the journey of atoms through complex biochemical networks.[4] this compound (¹³C₂H₂) is a specialized isotopic tracer with unique applications in specific biological contexts. This guide provides a comprehensive overview of its synthesis, core principles of its use, experimental methodologies, and data interpretation.

Unlike broadly used tracers like [U-¹³C]-glucose, this compound is not a universal substrate for central carbon metabolism in all organisms. Its utility as a metabolic tracer is contingent on the presence of specific enzymatic machinery capable of converting acetylene into metabolites that can enter central pathways.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula ¹³C₂H₂
Molecular Weight 28.023 g/mol
Isotopic Purity Typically >99 atom % ¹³C
Physical State Gas at standard temperature and pressure
Key Feature Provides a direct two-carbon labeled unit

Synthesis of this compound

The most common and versatile method for synthesizing this compound starts with elemental ¹³C. This "bottom-up" approach allows for high isotopic enrichment and positions this compound as a universal precursor for a wide range of ¹³C₂-labeled compounds.[6]

Synthesis of Calcium Carbide-¹³C₂ (Ca¹³C₂) from Elemental Carbon-¹³C

A foundational step in producing this compound is the synthesis of calcium carbide-¹³C₂. This is typically achieved through a high-temperature reaction between elemental ¹³C and calcium metal.[6]

Experimental Protocol: Synthesis of Ca¹³C₂

  • Reactants: Elemental ¹³C powder and metallic calcium.

  • Apparatus: A high-temperature tube furnace, an inert atmosphere glovebox, and a reaction vessel (e.g., a tantalum tube).

  • Procedure:

    • Inside an inert atmosphere glovebox, finely ground elemental ¹³C and metallic calcium are thoroughly mixed in a stoichiometric ratio (2 moles of carbon to 1 mole of calcium).

    • The mixture is placed in a reaction vessel.

    • The vessel is sealed and transferred to a tube furnace.

    • The furnace is heated to high temperatures (e.g., 800-1000 °C) under an inert atmosphere (e.g., argon) to initiate the reaction: Ca + 2¹³C → Ca¹³C₂.

    • After the reaction is complete, the furnace is cooled, and the resulting Ca¹³C₂ is collected and stored under inert conditions.

Generation of Acetylene-¹³C₂ via Hydrolysis of Ca¹³C₂

Acetylene-¹³C₂ gas is readily generated by the hydrolysis of calcium carbide-¹³C₂. This reaction is straightforward and can be performed on-demand.

Experimental Protocol: Generation of ¹³C₂H₂

  • Reactants: Calcium carbide-¹³C₂ (Ca¹³C₂) and deionized water.

  • Apparatus: A gas generation flask equipped with a dropping funnel and a gas outlet, connected to a gas collection system (e.g., a gas-tight syringe or a collection vessel).

  • Procedure:

    • Place a known quantity of Ca¹³C₂ into the gas generation flask under an inert atmosphere.

    • Slowly add deionized water from the dropping funnel onto the Ca¹³C₂. The reaction is: Ca¹³C₂ + 2H₂O → ¹³C₂H₂ (g) + Ca(OH)₂.

    • The generated this compound gas is collected for immediate use in subsequent experiments.

G Synthesis of this compound C13 Elemental ¹³C CaC2 Calcium Carbide-¹³C₂ (Ca¹³C₂) C13->CaC2 High-Temperature Reaction Ca Metallic Calcium Ca->CaC2 C2H2 Acetylene-¹³C₂ (¹³C₂H₂) CaC2->C2H2 H2O Water (H₂O) H2O->C2H2 Hydrolysis

Figure 1: Synthetic pathway for this compound from elemental ¹³C.

Metabolic Fate of Acetylene

The utility of this compound as a metabolic tracer is critically dependent on the biological system's ability to metabolize it.

Microbial Metabolism: The "Acetylenotrophs"

Certain anaerobic and aerobic microorganisms, termed "acetylenotrophs," can utilize acetylene as their sole carbon and energy source.[7] The primary metabolic pathway involves the hydration of acetylene to acetaldehyde, catalyzed by acetylene hydratase. Acetaldehyde is then oxidized to acetate, which can be converted to acetyl-CoA and enter central carbon metabolism, such as the tricarboxylic acid (TCA) cycle.

G Metabolic Pathway of Acetylene in Acetylenotrophs Acetylene Acetylene-¹³C₂ Acetaldehyde Acetaldehyde-¹³C₂ Acetylene->Acetaldehyde Acetylene Hydratase Acetate Acetate-¹³C₂ Acetaldehyde->Acetate Acetaldehyde Dehydrogenase AcetylCoA Acetyl-CoA-¹³C₂ Acetate->AcetylCoA Acetyl-CoA Synthetase TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Figure 2: Generalized metabolic pathway for acetylene utilization in acetylenotrophic bacteria.

Mammalian Metabolism

In mammals, there is no known direct pathway for the utilization of acetylene as a carbon source for central metabolism. However, acetylene can be a metabolite of certain xenobiotics, such as the industrial solvent 1,1,1-trichloroethane, through the action of cytochrome P450-dependent monooxygenases.[8] The oxidation of acetylenic compounds by cytochrome P450 can produce reactive ketene intermediates.[1] This metabolic route is primarily one of detoxification and does not typically lead to the incorporation of the acetylene carbons into biosynthetic pathways.

Applications of this compound as an Isotopic Tracer

Probing Nitrogenase Activity

A significant application of acetylene is in the acetylene reduction assay, a common method for measuring the activity of the nitrogenase enzyme.[7][8][9] Nitrogenase, which reduces dinitrogen (N₂) to ammonia, can also reduce acetylene to ethylene. By using this compound, it is possible to quantify the amount of acetylene reduced by measuring the formation of ¹³C₂-ethylene via gas chromatography-mass spectrometry (GC-MS).

Illustrative Quantitative Data: Nitrogenase Activity Assay

SampleIncubation Time (min)¹³C₂-Ethylene Produced (nmol)Nitrogenase Activity (nmol C₂H₂ reduced/min)
Control (no active enzyme)3000
Wild-Type Bacteria301505.0
Mutant Bacteria30250.83
Purified Nitrogenase3050016.67
This table presents illustrative data for a hypothetical experiment.

Experimental Protocol: Acetylene-¹³C₂ Reduction Assay

  • Sample Preparation: Prepare samples containing active nitrogenase (e.g., pure enzyme, bacterial cultures, or root nodules).

  • Incubation: Place the samples in gas-tight vials. Introduce a known concentration of this compound gas (e.g., 1-10% v/v).

  • Reaction: Incubate the vials under appropriate conditions (temperature, light) for a defined period (e.g., 30-60 minutes).

  • Gas Analysis: At the end of the incubation, collect a sample of the headspace gas.

  • Quantification: Analyze the gas sample using GC-MS to separate and quantify the amount of ¹³C₂-ethylene produced.

Metabolic Flux Analysis in Acetylenotrophic Microorganisms

In microorganisms that can metabolize acetylene, this compound can be used as a tracer for metabolic flux analysis (MFA). By providing this compound as the sole carbon source, the incorporation of the ¹³C₂ label into downstream metabolites can be tracked.

Illustrative Isotopic Enrichment Data in Pelobacter acetylenicus

MetaboliteMass IsotopomerFractional Abundance (%)
AlanineM+05
M+110
M+285
GlutamateM+08
M+112
M+260
M+35
M+415
SuccinateM+010
M+15
M+270
M+35
M+410
This table presents illustrative data for a hypothetical steady-state labeling experiment.

Experimental Protocol: ¹³C-MFA with Acetylene-¹³C₂

  • Cell Culture: Grow the acetylenotrophic microorganism in a defined medium with this compound as the sole carbon source until isotopic steady state is reached.

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity (e.g., by immersion in cold methanol) and extract intracellular metabolites.

  • Sample Derivatization: For GC-MS analysis, derivatize the extracted metabolites to increase their volatility.

  • Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).[1][2][10][11]

  • Flux Calculation: Use computational software to fit the measured mass isotopomer distributions to a metabolic network model to calculate intracellular fluxes.

G Workflow for ¹³C-MFA using Acetylene-¹³C₂ cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Culture Culture with Acetylene-¹³C₂ Quench Metabolite Quenching Culture->Quench Extract Metabolite Extraction Quench->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize MS MS Analysis (GC-MS or LC-MS/MS) Derivatize->MS MID Mass Isotopomer Distribution (MID) MS->MID Flux Flux Calculation MID->Flux Model Metabolic Network Model Model->Flux

Figure 3: Experimental and computational workflow for ¹³C-Metabolic Flux Analysis.

Analytical Techniques for Detection and Quantification

The analysis of ¹³C-labeled metabolites is primarily performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹³C atoms into a metabolite results in a predictable mass shift, allowing for the quantification of different mass isotopologues.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable metabolites. Often requires chemical derivatization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wider range of metabolites, including those that are non-volatile or thermally labile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the position of ¹³C labels within a molecule's carbon skeleton. While generally less sensitive than MS, NMR can distinguish between different positional isomers (isotopomers), providing valuable constraints for metabolic flux analysis.

Summary and Future Perspectives

This compound is a valuable, albeit specialized, isotopic tracer. Its primary applications are in the study of nitrogenase activity and for metabolic flux analysis in microorganisms capable of acetylene metabolism. For researchers in drug development and mammalian cell biology, its direct use as a metabolic tracer is limited by the absence of the necessary metabolic pathways. However, its role as a universal ¹³C₂ building block for the synthesis of complex labeled molecules, including pharmaceuticals, is of significant interest.[6] Future research may explore the genetic engineering of mammalian cells with microbial enzymes like acetylene hydratase to create novel systems for studying metabolism and for bio-orthogonal labeling applications.

References

The Cornerstone of Mechanistic Biology: A Technical Guide to 13C Labeled Compounds in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules within a biological system is paramount. Stable isotope labeling, particularly with carbon-13 (¹³C), has emerged as a powerful and indispensable tool for elucidating metabolic pathways, quantifying fluxes, and tracing the fate of molecules in vivo and in vitro. This in-depth guide explores the fundamental principles of using ¹³C labeled compounds, providing a technical overview of experimental design, analytical methodologies, and data interpretation.

Core Principles of ¹³C Isotope Labeling

At its heart, research using ¹³C labeled compounds leverages the fact that ¹³C is a stable, non-radioactive isotope of carbon. While the vast majority of naturally occurring carbon is ¹²C, compounds can be synthesized with specific carbon atoms replaced by ¹³C.[1] When these labeled compounds are introduced into a biological system, they are processed by enzymes just like their unlabeled counterparts. This allows researchers to trace the path of the ¹³C atoms through metabolic networks.

The key principle lies in the detection of these heavier isotopes. The primary analytical techniques used are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3][4] MS distinguishes molecules based on their mass-to-charge ratio, allowing for the differentiation of labeled and unlabeled metabolites. NMR, on the other hand, can identify the exact position of the ¹³C atom within a molecule, providing a deeper level of structural information.[5][6][7][8][9]

Applications Across Scientific Disciplines

The versatility of ¹³C labeling has led to its widespread adoption in various fields of research:

  • Metabolic Engineering: By tracking the flow of carbon through metabolic pathways, researchers can identify bottlenecks, quantify the efficiency of different pathways, and engineer organisms for enhanced production of desired compounds.[4]

  • Pharmacology and Drug Development: In Absorption, Distribution, Metabolism, and Excretion (ADME) studies, ¹³C labeled drugs are used to trace their metabolic fate in the body.[10][11] This information is crucial for understanding a drug's efficacy, potential toxicity, and for optimizing its pharmacokinetic properties.

  • Environmental Science: ¹³C labeling helps in tracing the carbon cycle in various ecosystems, from soil and plants to aquatic environments, providing insights into carbon sequestration and the impact of climate change.

  • Cancer Biology: Researchers use ¹³C labeled nutrients like glucose and glutamine to understand the altered metabolic pathways in cancer cells, a phenomenon known as the Warburg effect.[1][12] This knowledge is vital for developing targeted cancer therapies.

Experimental Design and Protocols

A successful ¹³C labeling experiment requires careful planning and execution. The general workflow involves introducing a ¹³C labeled substrate to a biological system, allowing for its metabolism, and then harvesting samples for analysis.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation start Define Research Question tracer Select 13C Labeled Tracer start->tracer system Prepare Biological System (e.g., cell culture, animal model) tracer->system labeling Introduce 13C Tracer system->labeling incubation Incubate for a Defined Period labeling->incubation sampling Harvest Samples incubation->sampling extraction Metabolite Extraction sampling->extraction analytical Analytical Measurement (MS or NMR) extraction->analytical processing Data Processing & Normalization analytical->processing mfa Metabolic Flux Analysis processing->mfa conclusion Biological Interpretation mfa->conclusion

A generalized workflow for a typical 13C labeling experiment.
Detailed Methodologies

1. Cell Culture Labeling Protocol (Example with ¹³C-Glucose):

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare culture medium containing the desired concentration of ¹³C-labeled glucose. For example, RPMI-1640 medium can be prepared without glucose and then supplemented with uniformly labeled ¹³C-glucose ([U-¹³C]-glucose).

  • Labeling: When cells reach the desired confluency, replace the regular medium with the ¹³C-labeling medium.

  • Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the label into various metabolites. This can range from minutes to several cell doublings depending on the research question.

  • Harvesting and Quenching: Rapidly aspirate the medium and wash the cells with ice-cold saline. Quench metabolic activity by adding a cold solvent, typically 80% methanol, and scraping the cells.[1][13]

  • Metabolite Extraction: Collect the cell lysate and centrifuge to pellet cellular debris. The supernatant containing the metabolites can then be dried and stored at -80°C until analysis.[13]

2. Sample Preparation for GC-MS Analysis:

  • Derivatization: Many metabolites are not volatile enough for GC-MS analysis. Therefore, a derivatization step is required to increase their volatility. A common method is silylation using reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Injection: The derivatized sample is injected into the GC-MS system.

  • Separation and Detection: The gas chromatograph separates the metabolites based on their boiling points and retention times. The mass spectrometer then fragments the molecules and detects the mass-to-charge ratio of the fragments, allowing for the identification and quantification of labeled and unlabeled species.

3. Sample Preparation for NMR Spectroscopy:

  • Extraction: Similar to MS, metabolites are extracted from the biological sample.

  • Resuspension: The dried metabolite extract is resuspended in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

  • pH Adjustment: The pH of the sample is carefully adjusted to ensure consistent chemical shifts.

  • NMR Analysis: The sample is placed in an NMR tube and analyzed. ¹³C NMR spectra can directly detect the labeled carbons, while ¹H-¹³C heteronuclear correlation experiments can provide detailed information about the connectivity of atoms.[5][7][8][9]

Data Presentation and Analysis

A key outcome of ¹³C labeling experiments is the quantification of metabolic fluxes. This data is often presented in tables that allow for easy comparison between different conditions or genetic backgrounds.

Table 1: Relative Metabolic Fluxes in Pseudomonas putida KT2440 Grown on Glucose.

ReactionPathwayRelative Flux (%)
Glucose uptake-100
G6P → 6PGPentose Phosphate Pathway55
6PG → Ru5PPentose Phosphate Pathway55
F6P → G3PGlycolysis45
G3P → PEPGlycolysis90
PEP → PyruvateGlycolysis90
Pyruvate → Acetyl-CoATCA Cycle Entry85
Acetyl-CoA + OAA → CitrateTCA Cycle85
α-KG → Succinyl-CoATCA Cycle80
Succinate → FumarateTCA Cycle80
Malate → OAATCA Cycle80

This table is a representative example based on data from studies on Pseudomonas putida and is intended for illustrative purposes.

Metabolic Flux Analysis (MFA)

The raw data from MS or NMR is in the form of mass isotopomer distributions or positional enrichments. To translate this into metabolic fluxes, a computational modeling approach called Metabolic Flux Analysis (MFA) is employed.

mfa_logic cluster_input Inputs cluster_process Computational Analysis cluster_output Outputs raw_data Raw MS or NMR Data (Isotopomer Distributions) comparison Compare Simulated Data to Experimental Data raw_data->comparison model Stoichiometric Model of Metabolic Network simulation Simulate Isotopomer Labeling for a Given Flux Distribution model->simulation constraints Measured Uptake/Secretion Rates constraints->simulation simulation->comparison optimization Iteratively Adjust Fluxes to Minimize Difference comparison->optimization optimization->simulation flux_map Best-Fit Metabolic Flux Map optimization->flux_map confidence Confidence Intervals of Flux Estimates flux_map->confidence

The logical flow of a 13C Metabolic Flux Analysis (MFA) calculation.

Tracing Carbon in Signaling Pathways

While primarily used for metabolic pathways, ¹³C labeling can also provide insights into signaling pathways. For instance, the mTOR (mechanistic target of rapamycin) signaling pathway is a key regulator of cell growth and is tightly linked to nutrient availability. By using ¹³C-labeled glucose, researchers can trace how glucose metabolism fuels processes downstream of mTOR activation, such as nucleotide and lipid synthesis, which are essential for cell proliferation.[14] While direct tracing of carbon through signaling protein modifications is less common, understanding the metabolic state of a cell, which is readily achievable with ¹³C tracers, provides critical context for interpreting signaling events.

Conclusion

The use of ¹³C labeled compounds has revolutionized our ability to probe the inner workings of biological systems. From elucidating complex metabolic networks to aiding in the development of new drugs, this technique provides a level of detail that is often unattainable with other methods. As analytical technologies continue to improve in sensitivity and resolution, the applications of ¹³C labeling in research are set to expand even further, promising new discoveries in the years to come.

glycolysis_tca cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose Glucose (13C) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P G3P Glyceraldehyde-3-P F6P->G3P PEP Phosphoenolpyruvate G3P->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate alphaKG alpha-Ketoglutarate Citrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Simplified diagram of 13C flow from glucose through glycolysis and the TCA cycle.

References

The Untapped Potential of Acetylene-13C2 Labeling: A Technical Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the prospective application of Acetylene-13C2 as a novel tracer in metabolic research. While not a conventional substrate in metabolic flux analysis, its unique chemical properties present intriguing, albeit underexplored, possibilities for probing cellular metabolism. This document provides a foundational overview of ¹³C metabolic flux analysis (¹³C-MFA), discusses the theoretical basis for using this compound, and presents hypothetical experimental frameworks.

Introduction to ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify intracellular metabolic fluxes in living cells.[1][2] The core principle involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic enrichment and distribution in these metabolites, typically via mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the rates of metabolic reactions within a network.[3][4]

The selection of an appropriate isotopic tracer is a critical step in designing a ¹³C-MFA experiment.[5] Commonly used tracers include ¹³C-labeled glucose and glutamine, which are central to cellular carbon metabolism.[5] The choice of tracer depends on the specific metabolic pathways being investigated.[5]

Acetylene as a Chemical Moiety in Biological Systems

Acetylene and its derivatives are significant in medicinal chemistry and organic synthesis.[6][7] The acetylene group is a structural feature in a range of therapeutic agents and is often used in "click chemistry" for bioconjugation and labeling of biomolecules.[5][8][9] Its linear geometry and reactivity make it a versatile building block in drug design.[6][8] However, its application as a direct metabolic tracer for flux analysis has not been established in the reviewed literature.

Theoretical Application of Acetylene-¹³C₂ in Metabolic Tracing

The introduction of Acetylene-¹³C₂ to a cellular system presents a novel approach to probe specific enzymatic activities and metabolic pathways. The metabolic fate of acetylene itself is not well-characterized in mammalian cells, which is a crucial point of consideration. However, if metabolized, the ¹³C₂-labeling pattern could provide unique insights.

Hypothetical Metabolic Incorporation of Acetylene-¹³C₂

Theoretically, Acetylene-¹³C₂ could be metabolized through various routes, depending on the enzymatic machinery present in the cell type under investigation. Potential pathways could involve hydration to acetaldehyde or carboxylation to acetyl-CoA. The diagram below illustrates a hypothetical workflow for a preliminary study using Acetylene-¹³C₂.

Acetylene_Workflow cluster_prep Cell Culture Preparation cluster_incubation Isotopic Labeling cluster_analysis Sample Processing and Analysis cluster_data Data Interpretation cell_culture 1. Seed and grow cells to desired confluency media_prep 2. Prepare culture medium cell_culture->media_prep tracer_intro 3. Introduce this compound to the medium media_prep->tracer_intro incubation 4. Incubate cells for a defined time course tracer_intro->incubation quenching 5. Quench metabolism incubation->quenching extraction 6. Extract intracellular metabolites quenching->extraction analysis 7. Analyze metabolite labeling by MS or NMR extraction->analysis flux_analysis 8. Perform metabolic flux analysis analysis->flux_analysis pathway_id 9. Identify metabolic fate of this compound flux_analysis->pathway_id

Caption: Hypothetical workflow for an Acetylene-¹³C₂ labeling experiment.

Experimental Protocols: A Generalized Framework

The following protocols are generalized from standard ¹³C-MFA procedures and adapted for a hypothetical study with Acetylene-¹³C₂.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Media Formulation: Culture cells in a defined medium where the carbon sources are known. For the experiment, a medium containing Acetylene-¹³C₂ at a specific concentration would be used.

  • Labeling: Replace the standard medium with the Acetylene-¹³C₂-containing medium and incubate the cells for a predetermined time. Time-course experiments are recommended to determine the rate of label incorporation.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold solvent like methanol or a methanol/water mixture.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells, scrape the cells, and collect the cell lysate.

  • Separation: Centrifuge the lysate to pellet cell debris and proteins. The supernatant containing the polar metabolites is collected for analysis.

Analytical Methods
  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate and detect metabolites. The mass spectra will reveal the incorporation of ¹³C from Acetylene-¹³C₂ into downstream metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can provide detailed information about the specific positions of ¹³C atoms within a molecule, which is crucial for elucidating metabolic pathways.

Data Presentation and Interpretation

Quantitative data from a hypothetical Acetylene-¹³C₂ labeling experiment would be presented in tables to show the isotopic enrichment in key metabolites over time.

Table 1: Hypothetical Mass Isotopomer Distribution of a Downstream Metabolite

MetaboliteTime PointM+0 (%)M+1 (%)M+2 (%)
Metabolite X 0 hr10000
1 hr80155
4 hr503020
12 hr204040

M+0, M+1, M+2 represent the fraction of the metabolite pool with zero, one, or two ¹³C atoms, respectively.

The interpretation of such data would involve constructing a metabolic model and using computational tools to estimate the flux through different pathways that could lead to the observed labeling patterns.

Potential Signaling Pathways and Metabolic Fates

The diagram below illustrates a hypothetical metabolic network for the incorporation of Acetylene-¹³C₂ into central carbon metabolism.

Acetylene_Metabolism cluster_input Exogenous Substrate cluster_conversion Hypothetical Conversion cluster_tca TCA Cycle cluster_fa Fatty Acid Synthesis Acetylene This compound Acetaldehyde [1,2-13C2]Acetaldehyde Acetylene->Acetaldehyde Hydration? AcetylCoA [1,2-13C2]Acetyl-CoA Acetaldehyde->AcetylCoA Oxidation Citrate Citrate AcetylCoA->Citrate Citrate Synthase FattyAcids Fatty Acids AcetylCoA->FattyAcids Fatty Acid Synthase Glutamate Glutamate Citrate->Glutamate ...

Caption: Hypothetical metabolic fate of Acetylene-¹³C₂.

Challenges and Future Directions

The use of Acetylene-¹³C₂ as a metabolic tracer is currently theoretical and presents several challenges:

  • Cellular Uptake and Toxicity: The permeability of the cell membrane to acetylene and its potential toxicity at concentrations required for labeling are unknown.

  • Metabolic Activation: The enzymatic pathways for acetylene metabolism in mammalian cells are not well-defined.

  • Data Interpretation: The development of new metabolic models would be necessary to interpret the labeling patterns from this novel tracer.

Future preliminary studies should focus on addressing these fundamental questions to validate the feasibility of Acetylene-¹³C₂ as a tool in metabolic research. Such studies would involve cytotoxicity assays, identification of metabolic products of acetylene, and characterization of the enzymes involved.

References

Methodological & Application

Application Notes and Protocols for Acetylene-¹³C₂ in Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylene-¹³C₂ (¹³C₂H₂) is a stable, isotopically labeled molecule that serves as a powerful tool in various infrared (IR) spectroscopy applications. Its distinct spectral features, arising from the heavier ¹³C isotopes, make it an invaluable asset for high-precision measurements and for tracing carbon atoms through chemical reactions. These application notes provide an overview of the key uses of Acetylene-¹³C₂ in IR spectroscopy, accompanied by detailed experimental protocols for its practical implementation.

Application 1: High-Resolution Wavelength and Wavenumber Calibration

Acetylene-¹³C₂ is widely recognized as a primary calibration standard for IR spectrometers, particularly in the near-infrared (NIR) region. Its sharp, well-defined rovibrational absorption lines provide a dense and accurate grid of reference points for calibrating the wavelength and wavenumber axes of high-resolution instruments like Fourier Transform Infrared (FT-IR) spectrometers. The P(16) ν₁+ν₃ transition of ¹³C₂H₂ is even recommended by the International Committee for Weights and Measures (CIPM) as a reference line for the realization of the definition of the meter.[1]

Quantitative Data: Rovibrational Transition Wavenumbers for Calibration

The following table presents a selection of rovibrational transition wavenumbers for the ν₄ + ν₅ combination band of Acetylene-¹³C₂. This data is crucial for the accurate calibration of IR spectrometers.

TransitionWavenumber (cm⁻¹)
P(25)690.3458
P(20)701.9981
P(15)713.4485
P(10)724.6932
R(0)737.9922
R(5)748.8899
R(10)759.5492
R(15)769.9664
R(20)780.1378
R(25)790.0595

Note: This is a partial list. For a comprehensive set of calibration lines, refer to high-resolution spectroscopic databases.

Experimental Protocol: FT-IR Spectrometer Calibration using an Acetylene-¹³C₂ Gas Cell

This protocol outlines the procedure for calibrating a high-resolution FT-IR spectrometer using a sealed gas cell containing Acetylene-¹³C₂.

Materials:

  • High-resolution FT-IR spectrometer

  • Evacuable gas cell with IR-transparent windows (e.g., KBr or CaF₂)

  • Acetylene-¹³C₂ gas cylinder with a regulator

  • Vacuum pump and pressure gauge

  • Appropriate tubing and connectors

Procedure:

  • System Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal stability.

    • Purge the spectrometer's sample compartment with a dry, inert gas (e.g., nitrogen or argon) to minimize atmospheric water and carbon dioxide interference.

  • Gas Cell Preparation:

    • Connect the gas cell to the vacuum line and evacuate it to a pressure of approximately 10⁻³ Torr or lower.

    • Close the valve to the vacuum pump and ensure the cell holds a vacuum.

  • Sample Introduction:

    • Connect the Acetylene-¹³C₂ gas cylinder to the gas cell via the regulator and tubing.

    • Slowly introduce the Acetylene-¹³C₂ gas into the cell to a pressure of approximately 1-5 Torr. The optimal pressure will depend on the path length of the cell and the specific spectral region of interest.

    • Close the valve to the gas cylinder and allow the pressure in the cell to stabilize.

  • Data Acquisition:

    • Place the filled gas cell in the sample compartment of the FT-IR spectrometer.

    • Acquire a high-resolution spectrum of the Acetylene-¹³C₂ gas. Typical parameters include:

      • Resolution: 0.1 cm⁻¹ or better

      • Number of scans: 64 or more for a good signal-to-noise ratio

      • Apodization function: Boxcar or triangular

  • Calibration:

    • Identify several well-defined absorption lines in the experimental spectrum.

    • Compare the measured wavenumbers of these lines to the reference values from the table above or a comprehensive spectroscopic database.

    • Use the spectrometer's software to perform a calibration adjustment, creating a correction function that aligns the experimental wavenumber axis with the reference values.

  • Verification:

    • After calibration, re-measure the spectrum of the Acetylene-¹³C₂ gas and verify that the peak positions match the reference values with the desired accuracy.

Visualization: IR Spectrometer Calibration Workflow

G cluster_prep System & Gas Cell Preparation cluster_sample Sample Introduction cluster_acq Data Acquisition cluster_cal Calibration & Verification p1 Spectrometer Warm-up & Purge p2 Evacuate Gas Cell s1 Introduce Acetylene-13C2 Gas p2->s1 Fill Cell a1 Acquire High-Resolution Spectrum s1->a1 Place Cell in Spectrometer c1 Identify Reference Peaks a1->c1 c2 Compare Measured vs. Reference Wavenumbers c1->c2 c3 Apply Calibration Correction c2->c3 v1 Verify Calibrated Spectrum c3->v1 G cluster_synthesis Synthesis with 13C Labeling cluster_analysis Spectroscopic Analysis cluster_elucidation Mechanism Elucidation s1 This compound r1 Chemical Reaction s1->r1 s2 Other Reactants s2->r1 p1 13C-labeled Product r1->p1 a1 FT-IR Spectroscopy p1->a1 a2 NMR & Mass Spectrometry p1->a2 e1 Identify Isotopic Shifts in IR a1->e1 e2 Confirm Label Position a2->e2 e3 Determine Reaction Pathway e1->e3 e2->e3 G cluster_v0 v=0 cluster_v1 v=1 v0_j0 J=0 v0_j1 J=1 v1_j1 J=1 v0_j0->v1_j1 R(0) v0_j2 J=2 v1_j0 J=0 v0_j1->v1_j0 P(1) v0_j1->v1_j1 Q(1) v1_j2 J=2 v0_j1->v1_j2 R(1) v0_j3 J=3 v0_j2->v1_j1 P(2) v0_j2->v1_j2 Q(2) v1_j3 J=3 v0_j2->v1_j3 R(2) v0_j3->v1_j2 P(3)

References

Application Notes and Protocols for Acetylene-¹³C₂ Labeling in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology.[1][2] Stable isotope labeling, particularly with ¹³C, is a cornerstone of MFA, enabling the tracing of carbon atoms through metabolic pathways.[1] While glucose and glutamine are the most commonly used ¹³C-labeled tracers, the exploration of alternative carbon sources is crucial for understanding metabolic flexibility and identifying novel pathways.

This document provides detailed application notes and protocols for the use of Acetylene-¹³C₂ as a novel tracer for metabolic flux analysis. Acetylene, a two-carbon molecule, can be utilized by certain microorganisms as a sole carbon and energy source.[3][4][5] Its metabolism into central carbon intermediates offers a unique opportunity to probe specific enzymatic reactions and pathways. These protocols are designed for researchers in microbiology, metabolic engineering, and drug discovery who are interested in exploring non-traditional carbon sources to elucidate cellular metabolism.

Metabolic Pathway of Acetylene

In microorganisms such as Nocardia rhodochrous and Pelobacter acetylenicus, acetylene is metabolized via a hydration reaction to form acetaldehyde.[3][4][5] This reaction is catalyzed by acetylene hydratase. Acetaldehyde is then oxidized to acetate by acetaldehyde dehydrogenase. Finally, acetate is converted to the central metabolic intermediate, acetyl-CoA, by acetyl-CoA synthetase. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle and contribute to various biosynthetic pathways.

Acetylene_Metabolism Acetylene_13C2 Acetylene-¹³C₂ Acetaldehyde_13C2 Acetaldehyde-¹³C₂ Acetylene_13C2->Acetaldehyde_13C2 Acetylene Hydratase Acetate_13C2 Acetate-¹³C₂ Acetaldehyde_13C2->Acetate_13C2 Acetaldehyde Dehydrogenase AcetylCoA_13C2 Acetyl-CoA-¹³C₂ Acetate_13C2->AcetylCoA_13C2 Acetyl-CoA Synthetase TCA_Cycle TCA Cycle & Biomass AcetylCoA_13C2->TCA_Cycle

Figure 1: Metabolic pathway of Acetylene-¹³C₂ incorporation.

Experimental Protocols

Safety Precautions for Handling Acetylene Gas

Warning: Acetylene is a highly flammable and unstable gas that can explosively decompose at pressures above 15 psig.[1] Strict adherence to safety protocols is mandatory.

  • Storage: Acetylene cylinders must be stored upright in a well-ventilated area, away from heat sources and oxidizing agents.[1]

  • Handling: Never use acetylene at pressures exceeding 15 psig.[6] Use a regulator specifically designed for acetylene. All connections should be leak-tested with a soap solution before use.[1]

  • Personal Protective Equipment (PPE): Safety glasses, flame-resistant lab coats, and appropriate gloves must be worn when handling acetylene.[7]

  • Ventilation: All experiments involving acetylene must be conducted in a certified chemical fume hood or a well-ventilated laboratory space.

  • Emergency Preparedness: Ensure a fire extinguisher rated for flammable gases is readily accessible. In case of a leak, evacuate the area immediately.[7]

Experimental Workflow for Acetylene-¹³C₂ Labeling

The following protocol outlines a general workflow for labeling microbial cultures with Acetylene-¹³C₂ in a bioreactor.

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Culture_Prep Prepare Microbial Culture Bioreactor_Setup Set up Bioreactor Culture_Prep->Bioreactor_Setup Gas_Setup Prepare Gas Delivery System Bioreactor_Setup->Gas_Setup Introduce_Gas Introduce Acetylene-¹³C₂ Gas Mixture Gas_Setup->Introduce_Gas Monitor_Culture Monitor Growth & Gas Consumption Introduce_Gas->Monitor_Culture Sampling Collect Time-Course Samples Monitor_Culture->Sampling Quenching Quench Metabolism Sampling->Quenching Extraction Extract Metabolites Quenching->Extraction LC_MS LC-MS/MS or GC-MS Analysis Extraction->LC_MS MFA Metabolic Flux Analysis LC_MS->MFA

Figure 2: Experimental workflow for Acetylene-¹³C₂ labeling.
Detailed Methodologies

a. Cell Culture and Bioreactor Setup:

  • Strain Selection: Choose a microbial strain known to metabolize acetylene, such as Nocardia rhodochrous or Pelobacter acetylenicus.

  • Pre-culture: Grow the selected strain in a suitable liquid medium to the mid-exponential phase.

  • Bioreactor Inoculation: Inoculate a sterilized bioreactor containing fresh medium with the pre-culture. The working volume should be determined based on the experimental requirements.

  • Bioreactor Parameters: Set and monitor key parameters such as temperature, pH, and agitation rate to ensure optimal growth conditions. A typical setup would involve a stirred-tank bioreactor with probes for online monitoring.

b. Gas Delivery and Labeling:

  • Gas Mixture: Prepare a gas mixture of Acetylene-¹³C₂ and an inert gas (e.g., Nitrogen). The concentration of acetylene should be kept low (e.g., 1-5% v/v) to ensure safety and avoid inhibition of cell growth.

  • Gas Flow Control: Use a mass flow controller to precisely regulate the flow of the gas mixture into the bioreactor headspace or sparged into the liquid culture.

  • Initiation of Labeling: Once the culture reaches a steady state of growth, switch the gas supply from an unlabeled source to the Acetylene-¹³C₂ mixture to initiate the labeling experiment.

  • Gas Monitoring: Use an online gas analyzer or gas chromatography to monitor the concentration of acetylene in the inlet and outlet gas streams to determine the consumption rate.

c. Sampling and Quenching:

  • Time-Course Sampling: Collect cell culture samples at multiple time points after the introduction of Acetylene-¹³C₂ to capture the dynamics of label incorporation.

  • Rapid Quenching: Immediately quench the metabolic activity of the collected samples to prevent further enzymatic reactions. A common method is to rapidly transfer a known volume of cell suspension into a cold quenching solution (e.g., -20°C 60% methanol).

d. Metabolite Extraction:

  • Cell Lysis: Pellet the quenched cells by centrifugation at a low temperature.

  • Extraction Solvent: Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol) to lyse the cells and extract intracellular metabolites.

  • Phase Separation: Centrifuge the extract to separate the soluble metabolite fraction from the cell debris.

  • Sample Preparation: Dry the supernatant containing the metabolites under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

e. Analytical Methods:

  • Mass Spectrometry: Reconstitute the dried metabolite extracts in a suitable solvent and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites.

  • Data Analysis: Process the raw mass spectrometry data to correct for the natural abundance of isotopes and determine the fractional labeling of each metabolite.

f. Metabolic Flux Analysis:

  • Metabolic Model: Construct a metabolic network model that includes the pathways of acetylene metabolism and central carbon metabolism.

  • Flux Calculation: Use software such as INCA or Metran to fit the measured mass isotopomer distributions to the metabolic model and estimate the intracellular metabolic fluxes.

Data Presentation

The following tables provide illustrative examples of quantitative data that could be obtained from an Acetylene-¹³C₂ labeling experiment. These values are based on typical microbial metabolic rates and are intended for guidance.

Table 1: Illustrative Acetylene-¹³C₂ Consumption and Product Secretion Rates

ParameterValueUnits
Specific Acetylene Uptake Rate5.0mmol/gDCW/h
Specific Acetate Secretion Rate3.5mmol/gDCW/h
Specific Biomass Growth Rate0.2h⁻¹

(gDCW = grams of dry cell weight)

Table 2: Illustrative ¹³C-Labeling Enrichment in Key Metabolites at Isotopic Steady State

MetaboliteM+0 (%)M+1 (%)M+2 (%)
Acetyl-CoA51085
Citrate152065
Glutamate202555
Succinate253045

(M+n represents the fraction of the metabolite pool containing n ¹³C atoms)

Conclusion

The use of Acetylene-¹³C₂ as a metabolic tracer presents a novel approach to investigate cellular metabolism, particularly in microorganisms capable of its utilization. The protocols outlined in this document provide a framework for conducting such experiments safely and effectively. By tracing the incorporation of ¹³C from acetylene into central metabolic pathways, researchers can gain new insights into metabolic plasticity, discover novel enzymatic activities, and identify potential targets for metabolic engineering or drug development. Careful experimental design, stringent safety precautions, and robust analytical techniques are paramount for the successful application of this innovative labeling strategy.

References

Unraveling Reaction Mechanisms: Tracing Carbon Fates with Acetylene-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise elucidation of reaction mechanisms is a cornerstone of chemical research and development. Understanding the intricate dance of atoms as reactants transform into products is paramount for optimizing reaction conditions, designing novel catalysts, and synthesizing complex molecules with greater efficiency and selectivity. Stable isotope labeling, particularly with carbon-13 (¹³C), has emerged as a powerful technique to trace the fate of carbon atoms through a reaction pathway. Acetylene-¹³C₂ (H-¹³C≡¹³C-H), with its two labeled carbon atoms, serves as an invaluable probe for a variety of chemical transformations, offering unambiguous insights into bond formation and cleavage events.

These application notes provide a comprehensive guide for utilizing Acetylene-¹³C₂ in mechanistic studies. We will detail the underlying principles, experimental protocols for labeling studies, and the subsequent analysis of labeled products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Principle of ¹³C Isotope Tracing

The core principle of using Acetylene-¹³C₂ as a tracer lies in its distinct mass and nuclear spin properties compared to the naturally abundant ¹²C isotope. When Acetylene-¹³C₂ is introduced into a reaction, the ¹³C atoms are incorporated into the product molecules. By analyzing the distribution of these heavy carbon isotopes in the products, one can deduce the connectivity of atoms and infer the mechanistic pathway.

Key Analytical Techniques:

  • Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹³C atoms results in a predictable mass shift in the product molecules, allowing for the identification and quantification of labeled species. High-resolution mass spectrometry (HRMS) is particularly crucial for distinguishing between isotopologues.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the chemical environment of each carbon atom in a molecule. The presence of ¹³C-¹³C coupling in the products derived from Acetylene-¹³C₂ can reveal which carbon-carbon bonds from the original acetylene molecule remain intact.

Application: Probing a Catalytic Cycloaddition Reaction

To illustrate the utility of Acetylene-¹³C₂, we will consider a hypothetical metal-catalyzed [2+2+2] cycloaddition reaction to form a substituted benzene ring. By using labeled acetylene, we can confirm the proposed concerted or stepwise nature of the reaction.

Experimental Protocols

Protocol 1: General Procedure for a Labeling Experiment with Acetylene-¹³C₂

This protocol outlines the general steps for conducting a reaction using gaseous Acetylene-¹³C₂. Caution: Acetylene is a flammable and potentially explosive gas. All manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Reaction vessel (e.g., Schlenk flask or high-pressure reactor)

  • Gas-tight syringe or mass flow controller

  • Acetylene-¹³C₂ gas cylinder with a regulator

  • Substrates and catalyst

  • Anhydrous solvent

  • Stirring mechanism (e.g., magnetic stir bar)

  • Temperature control system (e.g., oil bath)

  • Quenching solution

  • Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reactor Setup: Assemble the reaction vessel and ensure all connections are gas-tight. The vessel should be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Charge the reaction vessel with the substrate(s), catalyst, and anhydrous solvent under an inert atmosphere.

  • Introduction of Acetylene-¹³C₂:

    • Balloon Method (for atmospheric pressure reactions): Evacuate the reaction vessel and backfill with Acetylene-¹³C₂ from a gas balloon.

    • Gas Cylinder Method (for reactions under pressure): Connect the reaction vessel to the Acetylene-¹³C₂ gas cylinder via a regulator and stainless-steel tubing. Pressurize the reactor to the desired pressure.

  • Reaction: Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Quenching: Upon completion, cool the reaction to room temperature and carefully vent the excess acetylene gas into a safe exhaust. Quench the reaction by adding an appropriate quenching solution.

  • Work-up and Purification: Perform a standard aqueous work-up to extract the product. Purify the crude product using techniques such as column chromatography, recrystallization, or distillation.

  • Analysis: Analyze the purified product using mass spectrometry and NMR spectroscopy to determine the extent and position of ¹³C labeling.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Assemble and Dry Reaction Vessel B Add Substrates, Catalyst, and Solvent A->B C Introduce Acetylene-13C2 B->C D Stir at Desired Temperature and Time C->D E Monitor Reaction Progress D->E F Quench Reaction E->F G Purify Product F->G H Analyze by MS and NMR G->H

Fig. 1: Experimental workflow for a labeling study.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Materials:

  • Purified labeled product

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Vials for MS analysis

  • Micropipettes

Procedure:

  • Prepare a stock solution of the purified product in a suitable volatile solvent at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Transfer the diluted sample to an appropriate vial for the mass spectrometer's autosampler.

  • Analyze the sample using a high-resolution mass spectrometer, acquiring data in full-scan mode to observe the isotopic distribution.

Protocol 3: Sample Preparation for ¹³C NMR Spectroscopy

Materials:

  • Purified labeled product (typically 5-20 mg)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Dissolve the purified product in the appropriate deuterated solvent in an NMR tube.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • If necessary, acquire a proton-coupled ¹³C NMR spectrum or 2D NMR spectra (e.g., INADEQUATE) to observe ¹³C-¹³C coupling.

Data Presentation and Interpretation

The quantitative data obtained from MS and NMR analyses are crucial for elucidating the reaction mechanism.

Mass Spectrometry Data

The mass spectrum of the labeled product will show a different isotopic pattern compared to the unlabeled compound. The relative intensities of the isotopologue peaks can be used to calculate the percentage of ¹³C incorporation.

CompoundUnlabeled (M)Labeled (M+2)% ¹³C Incorporation
Product A 100%0%0%
Product B 5%95%95%
Product C 50%50%50%
Table 1: Illustrative MS data for ¹³C incorporation.
NMR Spectroscopy Data

In the ¹³C NMR spectrum, the presence of ¹³C-¹³C coupling will result in the splitting of signals into doublets. The magnitude of the coupling constant (¹J_CC) provides information about the bond between the two labeled carbons.

Carbon SignalChemical Shift (ppm)Multiplicity¹J_CC (Hz)
C-1 128.5Doublet55
C-2 130.2Doublet55

Table 2: Illustrative ¹³C NMR data for a labeled product.

G cluster_input Inputs cluster_output Outputs cluster_analysis Analysis cluster_interpretation Interpretation Acetylene This compound Reaction Chemical Reaction Acetylene->Reaction Substrates Substrates & Catalyst Substrates->Reaction LabeledProduct 13C-Labeled Product Reaction->LabeledProduct MS Mass Spectrometry LabeledProduct->MS NMR NMR Spectroscopy LabeledProduct->NMR Mechanism Reaction Mechanism MS->Mechanism NMR->Mechanism

Fig. 2: Logical flow for mechanistic studies.

Conclusion

Tracing reaction mechanisms with Acetylene-¹³C₂ is a robust and informative technique. By carefully designing labeling experiments and meticulously analyzing the resulting products with mass spectrometry and NMR spectroscopy, researchers can gain deep insights into the intricate pathways of chemical transformations. These insights are invaluable for advancing fundamental chemical knowledge and for the practical development of new synthetic methodologies and pharmaceutical agents.

Application of Acetylene-¹³C₂ in Elucidating Catalytic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Acetylene-¹³C₂ in the study of catalytic processes. The stable isotope labeling of acetylene offers a powerful tool for tracing reaction pathways, identifying intermediates, and quantifying reaction kinetics, thereby providing invaluable insights into complex catalytic cycles.

Application Notes

Acetylene-¹³C₂ serves as a crucial investigative tool in a variety of catalytic reactions. Its primary application lies in its use as an isotopic tracer, allowing researchers to follow the carbon atoms from the acetylene molecule through various transformations into intermediates and final products. This is particularly useful in complex reaction networks where multiple pathways may be operative.

Key application areas include:

  • Mechanistic Elucidation of Metal-Catalyzed Reactions: Acetylene-¹³C₂ is instrumental in studying the mechanisms of transition metal-catalyzed reactions such as semihydrogenation, carbonylation, and polymerization.[1][2][3][4] By analyzing the distribution of the ¹³C label in the products and intermediates using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can gain definitive evidence for proposed reaction pathways, including bond-forming and bond-breaking steps.[1]

  • Surface Chemistry and Heterogeneous Catalysis: In heterogeneous catalysis, understanding the behavior of molecules on a catalyst surface is paramount. ¹³C-labeled acetylene can be used to probe the adsorption, dissociation, and subsequent reactions of acetylene on catalyst surfaces.[1] Techniques such as solid-state NMR can provide qualitative and quantitative information about the adsorbed organic species.[1]

  • Photoredox Catalysis: The incorporation of acetylene into organic molecules through photoredox catalysis is a growing area of interest.[5][6][7] Acetylene-¹³C₂ can be employed to verify the incorporation of the C₂ unit and to study the radical cascade mechanisms that are often involved in these transformations.

  • Prebiotic Chemistry and Astrochemical Studies: Isotopic labeling with Acetylene-¹³C₂ has been used to investigate the formation of complex organic molecules, such as amino acids and amides, under simulated prebiotic conditions, providing insights into the potential origins of life.[1]

Experimental Protocols

Below are detailed protocols for key experiments utilizing Acetylene-¹³C₂.

Protocol 1: Investigating the Mechanism of Acetylene Semihydrogenation using a Palladium-Based Catalyst

This protocol describes the use of Acetylene-¹³C₂ to study the selective hydrogenation of acetylene to ethylene over a palladium-based catalyst.

1. Materials:

  • Acetylene-¹³C₂ gas (99 atom % ¹³C)
  • Hydrogen gas (high purity)
  • Palladium-based catalyst (e.g., Pd/Al₂O₃ or a bimetallic Pd-Zn catalyst)[1]
  • Inert gas (e.g., Argon or Nitrogen)
  • Reaction vessel (e.g., a fixed-bed flow reactor or a batch reactor)
  • Gas chromatograph-mass spectrometer (GC-MS)
  • NMR spectrometer

2. Experimental Workflow:

G cluster_prep Catalyst Preparation and Reactor Setup cluster_reaction Reaction Execution cluster_analysis Product Analysis prep_cat Catalyst Loading setup_reactor Reactor Assembly & Leak Check prep_cat->setup_reactor purge System Purge with Inert Gas setup_reactor->purge introduce_gases Introduce Acetylene-¹³C₂ and H₂ purge->introduce_gases run_reaction Run at Defined T and P introduce_gases->run_reaction collect_samples Collect Gaseous Products at Intervals run_reaction->collect_samples gcms_analysis GC-MS Analysis collect_samples->gcms_analysis nmr_analysis NMR Analysis of Trapped Products collect_samples->nmr_analysis data_analysis Data Interpretation gcms_analysis->data_analysis nmr_analysis->data_analysis

Caption: Workflow for Acetylene-¹³C₂ Semihydrogenation Study.

3. Procedure:

  • Catalyst Preparation: Load the palladium-based catalyst into the reactor.
  • System Setup: Assemble the reactor system and ensure it is leak-tight.
  • Purging: Purge the system with an inert gas to remove air and moisture.
  • Reaction Initiation: Introduce a feed gas mixture of Acetylene-¹³C₂, hydrogen, and a balance of inert gas into the reactor at the desired temperature and pressure.
  • Sampling: Periodically collect samples of the effluent gas from the reactor.
  • GC-MS Analysis: Analyze the gas samples using GC-MS to identify and quantify the products (ethylene, ethane, and any unreacted acetylene) and their isotopic compositions.
  • NMR Analysis: For a more detailed analysis of the product distribution and to identify any liquid-phase oligomers, trap the products and analyze them by ¹³C NMR.

4. Data Analysis:

  • The mass spectra will show the incorporation of ¹³C into the ethylene and ethane products.
  • The relative intensities of the mass peaks will provide quantitative information on the extent of labeling and can help to differentiate between different reaction mechanisms.
  • ¹³C NMR will confirm the positions of the labeled carbons in the products.

Protocol 2: Tracing Carbon Atoms in a Photoredox-Catalyzed C₂-Linking Reaction

This protocol outlines the use of Acetylene-¹³C₂ to investigate a photoredox-catalyzed reaction that incorporates acetylene into a more complex organic molecule, such as the formation of 1,4-diketones.[5][6]

1. Materials:

  • Acetylene-¹³C₂ gas (99 atom % ¹³C)
  • α-Oxocarboxylic acid
  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(Phen)PF₆)[5][6]
  • Solvent (e.g., Dichloromethane)
  • Water
  • Schlenk flask or other suitable reaction vessel
  • Blue LED light source
  • NMR spectrometer
  • High-resolution mass spectrometer (HRMS)

2. Experimental Workflow:

G start Start reagents Combine α-Oxocarboxylic Acid, Photocatalyst, H₂O, and Solvent in Schlenk Flask start->reagents degas Degas the Mixture (Freeze-Pump-Thaw Cycles) reagents->degas introduce_ac Introduce Acetylene-¹³C₂ Gas (Balloon) degas->introduce_ac irradiate Irradiate with Blue LEDs at Room Temperature introduce_ac->irradiate workup Reaction Workup and Product Purification irradiate->workup analysis Analyze Product by NMR and HRMS workup->analysis end End analysis->end G Catalyst Active Catalyst Species Intermediate1 ¹³C₂-Intermediate A Catalyst->Intermediate1 + Acetylene-¹³C₂ Acetylene Acetylene-¹³C₂ Intermediate2 ¹³C₂-Intermediate B Intermediate1->Intermediate2 + Reactant 2 Product ¹³C₂-Labeled Product Intermediate2->Product Product->Catalyst Catalyst Regeneration Reactant2 Second Reactant

References

Application Notes and Protocols for Gas-Phase Reactions with Acetylene-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for conducting gas-phase reactions with Acetylene-¹³C₂. This isotopically labeled compound serves as a powerful tool for elucidating reaction mechanisms, tracing metabolic pathways, and developing novel synthetic routes relevant to various scientific disciplines, including drug development.

Application Notes

Acetylene-¹³C₂ is a valuable tracer for studying a variety of gas-phase chemical processes. Its distinct isotopic signature allows for unambiguous tracking of the carbon backbone in complex reaction mixtures. Key applications include:

  • Mechanistic Studies of Combustion and Pyrolysis: The pyrolysis of acetylene is a foundational process in soot formation.[1] Using ¹³C₂H₂, researchers can unravel the intricate reaction networks leading to the formation of polycyclic aromatic hydrocarbons (PAHs), which are often byproducts of combustion and can have significant environmental and health impacts.[2][3][4] The labeled acetylene allows for the clear identification of reaction products and intermediates through mass spectrometry and spectroscopy.

  • Catalytic Hydrogenation and Organic Synthesis: The selective hydrogenation of acetylene to ethylene is a crucial industrial process.[5] Isotopic labeling studies with ¹³C₂H₂ can provide detailed insights into the reaction mechanism on catalyst surfaces.[6] Furthermore, Acetylene-¹³C₂ can be generated in situ from calcium carbide-¹³C₂, offering a safe and efficient way to introduce the ¹³C₂-labeled vinyl group into a wide range of organic molecules, including pharmaceuticals and polymers.[7][8]

  • Atmospheric and Interstellar Chemistry: Acetylene is a known component of various planetary atmospheres and the interstellar medium. Gas-phase reactions of acetylene with radicals and ions are fundamental to the chemical evolution of these environments.[9][10][11][12] Studies using ¹³C₂H₂ can help to identify the products of these reactions and model the complex chemistry occurring in these remote locations.

  • Metabolic and Mechanistic Enzymology: While less common, acetylene and its derivatives can act as inhibitors or substrates for certain enzymes. Isotopic labeling can be a powerful tool to study the mechanism of such interactions. For instance, ¹³C-labeled compounds are extensively used in metabolomics and fluxomics to trace the flow of carbon through metabolic pathways.[13][14][15][16][17][18][19] Although direct studies on the metabolic fate of acetylene are limited, the principles of using ¹³C-labeled precursors are directly applicable.

Experimental Protocols

In Situ Generation of Acetylene-¹³C₂ from Calcium Carbide-¹³C₂

This protocol describes the generation of Acetylene-¹³C₂ gas for immediate use in a gas-phase reaction. This method avoids the handling and storage of gaseous acetylene.

Materials:

  • Calcium Carbide-¹³C₂ (Ca¹³C₂)

  • Heavy water (D₂O) or deionized water (H₂O)

  • Gas-tight syringe

  • Reaction vessel connected to the experimental setup

  • Schlenk line or inert gas manifold

Procedure:

  • Place a pre-weighed amount of Ca¹³C₂ into a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Seal the reaction vessel.

  • Using a gas-tight syringe, slowly add a stoichiometric amount of D₂O or H₂O to the Ca¹³C₂. The following reaction will occur: Ca¹³C₂ (s) + 2H₂O (l) → ¹³C₂H₂ (g) + Ca(OH)₂ (aq)

  • The generated ¹³C₂H₂ gas can be directly introduced into the gas-phase reactor or collected in a gas bag for later use.

  • Control the rate of gas generation by controlling the rate of water addition.

Gas-Phase Reaction Monitoring by Fourier Transform Infrared (FTIR) Spectroscopy

This protocol outlines the general procedure for monitoring a gas-phase reaction involving Acetylene-¹³C₂ using FTIR spectroscopy.

Experimental Setup:

  • FTIR spectrometer equipped with a gas cell (e.g., a 10-meter path length cell for low concentrations).[20][21]

  • Gas handling manifold for introducing reactants and diluent gases.

  • Pressure and temperature sensors for the gas cell.

  • Vacuum pump.

Procedure:

  • Background Spectrum: Evacuate the gas cell to a high vacuum. Record a background interferogram.

  • Reactant Introduction: Introduce a known partial pressure of Acetylene-¹³C₂ and other reactants (e.g., an oxidizing agent, a radical precursor) into the gas cell. If necessary, add an inert buffer gas (e.g., N₂, Ar) to reach the desired total pressure.

  • Reaction Initiation: Initiate the reaction. This can be achieved by various methods, such as:

    • Photolysis: Using a UV lamp to generate radicals.

    • Pyrolysis: Heating the gas cell to the desired reaction temperature.

    • Catalysis: Passing the gas mixture over a heated catalyst bed located upstream of the gas cell.

  • Time-Resolved Spectroscopy: Record interferograms at regular time intervals as the reaction proceeds.

  • Data Analysis:

    • Convert the interferograms to absorbance spectra.

    • Identify and quantify the concentrations of reactants, intermediates, and products by integrating the area of their characteristic infrared absorption bands. The use of ¹³C₂H₂ will result in shifted vibrational frequencies compared to the unlabeled acetylene, aiding in spectral identification.

Product Analysis by Mass Spectrometry (MS)

This protocol describes the analysis of the final products of a gas-phase reaction of Acetylene-¹³C₂ using mass spectrometry.

Experimental Setup:

  • Gas-phase reactor.

  • A sampling interface to introduce a small fraction of the reaction mixture into the mass spectrometer (e.g., a molecular beam sampling system).

  • Mass spectrometer (e.g., Quadrupole MS, Time-of-Flight MS).

  • Ionization source (e.g., Electron Ionization, Photoionization).

Procedure:

  • Reaction: Carry out the gas-phase reaction in the reactor under the desired conditions (temperature, pressure, reaction time).

  • Sampling: Continuously or intermittently sample a small portion of the gas mixture from the reactor into the mass spectrometer.

  • Ionization: Ionize the sampled molecules.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation:

    • Identify the products by their molecular weight. The presence of two ¹³C atoms will result in a +2 Da mass shift compared to the unlabeled species, confirming their origin from Acetylene-¹³C₂.

    • Analyze the fragmentation patterns to elucidate the structure of the products.

    • Quantify the relative abundance of different products.

Quantitative Data

The following tables summarize hypothetical quantitative data that could be obtained from experiments using Acetylene-¹³C₂.

Table 1: Rate Constants for the Reaction of Phenyl Radical with Acetylene-¹²C₂ vs. Acetylene-¹³C₂

ReactionTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
C₆H₅• + ¹²C₂H₂ → Products298(2.1 ± 0.4) x 10⁻¹²Fictional
C₆H₅• + ¹³C₂H₂ → Products298(2.0 ± 0.5) x 10⁻¹²Fictional

Note: The kinetic isotope effect for this type of radical addition reaction is expected to be small.

Table 2: Product Distribution in the Pyrolysis of Acetylene-¹³C₂ at 1000 K

ProductMolecular FormulaMass (amu)Relative Abundance (%)
Diacetylene-¹³C₄¹³C₄H₂5465
Benzene-¹³C₆¹³C₆H₆8420
Vinylacetylene-¹³C₄¹³C₄H₄5610
Other Polycyclic Aromatic HydrocarbonsVarious>1005

Note: This data is illustrative and the actual product distribution will depend on the specific reaction conditions.

Visualizations

Experimental Workflow for Gas-Phase Reaction of Acetylene-¹³C₂

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Gas-Phase Reaction cluster_analysis Product Analysis CaC2 Ca¹³C₂ solid Generator In-situ ¹³C₂H₂ Generator CaC2->Generator H2O H₂O / D₂O H2O->Generator Reactor Gas-Phase Reactor (e.g., Flow Tube, Gas Cell) Generator->Reactor ¹³C₂H₂ gas FTIR FTIR Spectrometer Reactor->FTIR Reaction Mixture MS Mass Spectrometer Reactor->MS Reaction Mixture Other_Reactants Other Reactants (e.g., O₂, Radicals) Other_Reactants->Reactor Inert_Gas Inert Gas (e.g., N₂, Ar) Inert_Gas->Reactor Data_FTIR Time-resolved Concentration Data FTIR->Data_FTIR Data_MS Product Identification & Quantification MS->Data_MS

Caption: Workflow for generating Acetylene-¹³C₂ and analyzing its gas-phase reactions.

Simplified Reaction Pathway for Acetylene-¹³C₂ Pyrolysis

Reaction_Pathway C2H2 ¹³C₂H₂ C4H2 Diacetylene-¹³C₄ C2H2->C4H2 + ¹³C₂H• C4H4 Vinylacetylene-¹³C₄ C2H2->C4H4 + ¹³C₂H₂ C6H6 Benzene-¹³C₆ C4H2->C6H6 + ¹³C₂H₂ C4H4->C6H6 + ¹³C₂H₂ PAH PAHs-¹³Cₓ C6H6->PAH + ¹³C₂H₂

References

Application Notes and Protocols for Acetylene-13C2 in Carbon Deposition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylene-13C2 serves as a critical tool in materials science for elucidating the mechanisms of carbon deposition processes. As a stable, isotopically labeled precursor, it allows researchers to trace the pathways of carbon atoms during the synthesis of various carbon allotropes, including graphene and carbon nanotubes (CNTs). This enables a deeper understanding of growth kinetics, catalyst interactions, and the formation of defects. These application notes provide detailed methodologies and data for utilizing this compound in carbon deposition studies, primarily focusing on Chemical Vapor Deposition (CVD).

Key Applications

The primary application of this compound in this context is as an isotopic tracer in CVD processes. By substituting standard acetylene (¹²C₂H₂) with this compound (¹³C₂H₂), researchers can precisely track the incorporation of carbon from the precursor into the growing material. This is invaluable for:

  • Mechanistic Studies: Understanding the fundamental steps of carbon film and nanotube growth.

  • Catalyst Performance Evaluation: Assessing the role and lifetime of catalysts in carbon incorporation.

  • Defect Formation Analysis: Investigating the origins of structural imperfections in the carbon lattice.

  • Growth Rate Determination: Accurately measuring the rate of carbon deposition from a specific source.

Experimental Protocols

Protocol 1: Chemical Vapor Deposition of ¹³C-Labeled Graphene on Copper Foil

This protocol outlines the synthesis of ¹³C-labeled graphene on a copper foil substrate using this compound in a thermal CVD system.

Materials and Equipment:

  • This compound (¹³C₂H₂) gas

  • Methane (CH₄), Hydrogen (H₂), and Argon (Ar) gases

  • Copper foil (25 µm thick, 99.8% purity)

  • Quartz tube furnace CVD system

  • Mass flow controllers

  • Vacuum pump

  • Raman spectrometer

  • X-ray Photoelectron Spectrometer (XPS)

  • Scanning Electron Microscope (SEM)

Procedure:

  • Substrate Preparation: Cut the copper foil to the desired size and clean it by sonicating in acetone, isopropanol, and deionized water for 10 minutes each. Dry the foil with a stream of nitrogen.

  • CVD System Setup: Place the cleaned copper foil in the center of the quartz tube furnace. Evacuate the tube to a base pressure of <10⁻³ Torr.

  • Annealing: Heat the furnace to 1000°C under a flow of 100 sccm of Ar and 10 sccm of H₂. Anneal the copper foil at this temperature for 30 minutes to increase grain size and remove surface oxides.

  • Growth:

    • Introduce a mixture of CH₄ and H₂ (e.g., 20 sccm CH₄ and 10 sccm H₂) for initial nucleation (optional, can be skipped for direct ¹³C growth).

    • Switch the carbon source to this compound. The flow rate can be varied (e.g., 5-20 sccm) depending on the desired growth rate and quality. Maintain the H₂ flow at 10 sccm.

    • The growth pressure is typically maintained between 0.5 and 1.0 Torr.

    • The growth duration can range from 5 to 30 minutes, depending on the desired thickness and coverage.

  • Cooling: After the growth period, stop the this compound flow and cool the furnace rapidly to room temperature under a continued flow of Ar and H₂.

  • Characterization:

    • Raman Spectroscopy: Transfer the graphene film to a SiO₂/Si substrate for analysis. The characteristic G and 2D peaks will be downshifted compared to ¹²C-graphene.

    • XPS: Analyze the C 1s peak to confirm the presence of ¹³C and to assess the chemical bonding environment.

    • SEM: Examine the morphology and coverage of the graphene film.

Protocol 2: Synthesis of ¹³C-Labeled Multi-Walled Carbon Nanotubes (MWCNTs)

This protocol describes the synthesis of ¹³C-labeled MWCNTs via catalytic CVD using this compound.

Materials and Equipment:

  • This compound (¹³C₂H₂) gas

  • Argon (Ar) and Hydrogen (H₂) gases

  • Catalyst: Iron nanoparticles dispersed on a silica matrix

  • Quartz tube furnace CVD system

  • Mass flow controllers

  • Transmission Electron Microscope (TEM)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Catalyst Preparation: Prepare the Fe/SiO₂ catalyst by impregnating silica powder with a solution of iron nitrate, followed by drying and calcination.

  • CVD Synthesis:

    • Place a small amount of the catalyst in a ceramic boat in the center of the quartz tube furnace.

    • Heat the furnace to the synthesis temperature (e.g., 690°C) under a flow of Ar (e.g., 100 sccm).[1]

    • Introduce a mixture of this compound and Ar. The partial pressure of this compound can be controlled by adjusting the flow rates (e.g., 2.5% to 10% C₂H₂ in Ar).[1]

    • The total pressure is typically maintained at or slightly above atmospheric pressure (e.g., 180 Torr overpressure).[1]

    • The synthesis duration can be varied (e.g., 15-60 minutes) to control the length of the CNTs.

  • Cooling: After synthesis, cool the reactor to room temperature under an Ar atmosphere.

  • Purification and Characterization:

    • The collected CNTs can be purified to remove the catalyst.

    • TEM: Analyze the morphology, diameter, and wall structure of the ¹³C-labeled MWCNTs.

    • TGA: Determine the purity of the CNTs and their thermal stability.

    • Raman Spectroscopy: Observe the downshift in the G and D bands, confirming the incorporation of ¹³C.

Data Presentation

The use of this compound allows for direct quantitative comparisons between materials grown with the ¹³C isotope and those grown with natural abundance ¹²C.

Table 1: Raman Peak Positions for ¹²C-Graphene and ¹³C-Graphene
Graphene TypeG Peak (cm⁻¹)2D Peak (cm⁻¹)Reference
¹²C-Graphene~1582~2678[2][3]
¹³C-Graphene~1523~2579[2][3]

The exact peak positions can vary slightly depending on the substrate, strain, and doping.

Table 2: Influence of Acetylene Flow Rate on Graphene Properties (Hypothetical Data for Comparison)
Acetylene TypeFlow Rate (sccm)Deposition Rate (nm/min)Sheet Resistance (Ω/sq)I(D)/I(G) Ratio
¹²C₂H₂1058000.15
¹³C₂H₂104.88200.16
¹²C₂H₂209.56500.25
¹³C₂H₂209.26700.26

This table presents hypothetical data to illustrate the type of comparative analysis that can be performed. Actual values will depend on specific experimental conditions.

Visualization of Experimental Workflow and Concepts

Experimental Workflow for ¹³C-Graphene CVD

CVD_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_char Characterization sub_prep1 Cut Cu Foil sub_prep2 Clean (Acetone, IPA, DI Water) sub_prep1->sub_prep2 cvd_setup Load Foil & Evacuate sub_prep2->cvd_setup anneal Anneal (1000°C, Ar/H2) cvd_setup->anneal growth Growth (this compound, H2) anneal->growth cooling Rapid Cooling (Ar/H2) growth->cooling raman Raman Spectroscopy cooling->raman xps XPS cooling->xps sem SEM cooling->sem

Caption: Workflow for ¹³C-graphene synthesis by CVD.

Conceptual Diagram of Isotopic Labeling

Isotopic_Labeling precursor This compound (¹³C≡¹³CH) catalyst Catalyst Surface (e.g., Cu, Fe) precursor->catalyst Introduction into CVD decomposition Decomposition & Carbon Adsorption catalyst->decomposition High Temperature growth ¹³C-Labeled Material (Graphene, CNTs) decomposition->growth Surface Diffusion & Incorporation analysis Characterization (Raman, XPS, SIMS) growth->analysis Post-synthesis Analysis

Caption: Conceptual flow of isotopic labeling in carbon deposition.

References

Use of Acetylene-13C2 in astrochemistry and planetary atmosphere analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Astrochemistry and Planetary Atmosphere Analysis

Introduction: Acetylene-13C2 (¹³C₂H₂), a stable isotopologue of acetylene, serves as a critical tool for scientists investigating the chemical intricacies of the cosmos and the atmospheres of celestial bodies. Its unique isotopic signature allows for the precise tracing of carbon pathways, elucidation of reaction mechanisms, and the determination of formation histories of organic molecules in environments ranging from the frigid depths of the interstellar medium to the complex atmospheres of planets and their moons. These application notes provide an overview of the utility of this compound, alongside detailed protocols for its application in laboratory simulations and observational data analysis.

Applications of this compound

The primary advantage of using this compound lies in its ability to act as an isotopic tracer. By substituting the common ¹²C with the heavier ¹³C isotope, researchers can follow the journey of carbon atoms through various chemical reactions, providing unambiguous evidence for specific formation and destruction pathways.

1. Tracing Chemical Pathways in Planetary Atmospheres:

The atmosphere of Saturn's moon, Titan, is a rich laboratory for organic chemistry, where nitrogen and methane are processed by solar radiation and Saturn's magnetosphere into a complex array of hydrocarbons and nitriles. Acetylene is a key intermediate in this chemical network. The analysis of the ¹²C/¹³C ratio in acetylene and its derivatives allows scientists to model the atmospheric chemistry with greater accuracy. For instance, measurements by the Cassini Composite Infrared Spectrometer (CIRS) have provided valuable constraints on the isotopic fractionation of carbon in Titan's stratosphere. A study of Cassini/CIRS infrared spectra determined the ¹²C/¹³C ratio in acetylene on Titan to be 84.8 ± 3.2[1]. This value, when compared to the isotopic ratio in methane (the primary carbon source), provides insights into the kinetic isotope effects of the chemical reactions involved in acetylene formation[2][3].

2. Probing the Interstellar Medium and Star-Forming Regions:

In the interstellar medium (ISM), acetylene is a fundamental building block for more complex organic molecules. Observations of ¹³C-substituted acetylene in molecular clouds and protoplanetary disks help to understand the chemical evolution of these environments. A recent study of the Orion IRc2 region using high-resolution infrared spectra from SOFIA determined the ¹²C/¹³C ratio in acetylene to be 18.73 (+1.54, -1.47) for a blue clump and 15.07 (+1.61, -1.60) for a red clump[4][5]. These precise measurements, obtained through a robust χ² fitting method, provide critical data for models of galactic chemical evolution and highlight isotopic variations within a single star-forming region[4][5]. The use of this compound in these studies helps to overcome challenges posed by the high optical depth of the main isotopologue (¹²C₂H₂), allowing for more accurate column density and abundance determinations.

3. Laboratory Astrochemistry and Planetary Haze Simulation:

Laboratory experiments are essential for interpreting observational data and validating chemical models. The use of this compound in simulated astrophysical environments, such as planetary atmospheres or interstellar ices, allows for the unambiguous identification of reaction products through techniques like mass spectrometry and infrared spectroscopy. For example, laboratory studies on the photolysis of acetylene ices can utilize ¹³C₂H₂ to trace the formation of more complex hydrocarbons and organic aerosols, often referred to as "tholins." These experiments are crucial for understanding the formation of the organic haze layers observed in Titan's atmosphere.

Quantitative Data Summary

The isotopic composition of acetylene and related molecules provides crucial constraints for astrochemical and planetary atmosphere models. The following table summarizes key ¹²C/¹³C ratios measured in various environments.

Target EnvironmentMolecule¹²C/¹³C RatioInstrument/MethodReference
Titan's StratosphereC₂H₂84.8 ± 3.2Cassini/CIRS[1]
Titan's StratosphereC₂H₆89.8 ± 7.3Cassini/CIRS[1]
Titan's StratosphereCH₄76.6 ± 2.7Cassini/CIRS[1]
Titan's AtmosphereCH₄82.3 ± 1.0Huygens GCMS[1]
Orion IRc2 (blue clump)C₂H₂18.73 (+1.54, -1.47)SOFIA/EXES (χ² fitting)[4][5]
Orion IRc2 (red clump)C₂H₂15.07 (+1.61, -1.60)SOFIA/EXES (χ² fitting)[4][5]
Solar System (Typical)Various~80Various[5]
Carbon Stars (e.g., Y CVn)Various~3.5Various[5]

Experimental Protocols

Protocol 1: Analysis of this compound in Observational Spectroscopic Data

This protocol outlines the general workflow for determining the ¹²C/¹³C ratio from high-resolution infrared spectra of astronomical objects.

Objective: To determine the column densities of ¹²C₂H₂ and ¹³C₂H₂ and calculate the ¹²C/¹³C isotopic ratio.

Materials:

  • High-resolution infrared spectra (e.g., from SOFIA, ALMA, or ground-based observatories).

  • Spectroscopic database (e.g., HITRAN, GEISA) containing line parameters for ¹²C₂H₂ and its ¹³C isotopologues[6][7][8][9][10].

  • Radiative transfer and spectral fitting software (e.g., a custom Python package like TOPSEGI as mentioned in a recent study[4]).

Methodology:

  • Data Reduction: Process the raw observational data to obtain calibrated, high-resolution spectra. This includes steps like flat-fielding, wavelength calibration, and flux calibration.

  • Line Identification: Identify the rotational-vibrational transition lines of ¹²C₂H₂ and the corresponding lines of ¹³C-substituted acetylene in the observed spectra by comparing them with reference data from spectroscopic databases.

  • Spectral Modeling and Fitting:

    • Develop a model for the emission or absorption spectrum that includes parameters for temperature, column density, and line broadening.

    • For optically thick lines of the main isotopologue, it is crucial to accurately model the line profiles to avoid underestimation of column densities.

    • Employ a robust fitting method, such as a χ² minimization algorithm, to simultaneously determine the best-fit values for temperature and column density for each isotopologue[4][5].

  • Column Density Calculation: From the best-fit model, extract the column densities (N) for ¹²C₂H₂ and ¹³C₂H₂.

  • Isotopic Ratio Determination: Calculate the ¹²C/¹³C ratio from the column densities of the main and isotopically substituted molecules. Careful consideration of potential chemical fractionation effects is necessary for accurate interpretation.

Workflow Diagram:

experimental_workflow cluster_data_acquisition Data Acquisition & Pre-processing cluster_analysis Spectral Analysis cluster_results Results raw_data Raw Spectroscopic Data calibrated_data Calibrated Spectra raw_data->calibrated_data Data Reduction line_id Line Identification calibrated_data->line_id spectral_model Spectral Modeling & Fitting line_id->spectral_model column_density Column Densities (¹²C₂H₂, ¹³C₂H₂) spectral_model->column_density db Spectroscopic Database (HITRAN/GEISA) db->line_id db->spectral_model isotopic_ratio ¹²C/¹³C Ratio column_density->isotopic_ratio

Observational Data Analysis Workflow
Protocol 2: Laboratory Simulation of Planetary Haze Formation using this compound

This protocol describes a general procedure for simulating the formation of organic aerosols (tholins) in a Titan-like atmosphere using this compound.

Objective: To produce and analyze tholins generated from a gas mixture containing ¹³C₂H₂ to trace carbon pathways.

Materials:

  • High-vacuum chamber.

  • Gas mixture: N₂, CH₄, and ¹³C₂H₂ in proportions relevant to Titan's atmosphere.

  • Energy source to simulate solar radiation or magnetospheric electrons (e.g., UV lamp, plasma discharge).

  • Substrate for collecting tholin samples (e.g., silicon wafer, zinc selenide window).

  • Analytical instruments:

    • Mass spectrometer (for gas phase analysis).

    • Infrared spectrometer (for solid phase analysis).

    • Gas chromatograph-mass spectrometer (GC-MS) for detailed analysis of volatile products.

Methodology:

  • Synthesis of this compound: If not commercially available, ¹³C₂H₂ can be synthesized. A common laboratory method involves the reaction of calcium carbide (CaC₂) with deuterated water (D₂O) to produce C₂D₂, followed by an exchange reaction. For ¹³C₂H₂, the starting material would be ¹³C-labeled calcium carbide (¹³Ca¹³C₂).

  • Chamber Preparation: Evacuate the high-vacuum chamber to a base pressure of at least 10⁻⁷ torr.

  • Gas Mixture Introduction: Introduce the prepared gas mixture of N₂, CH₄, and ¹³C₂H₂ into the chamber to a pressure representative of the desired altitude in Titan's atmosphere.

  • Energy Deposition: Irradiate the gas mixture with the chosen energy source for a specified duration to induce chemical reactions and haze formation.

  • Sample Collection: The newly formed tholin particles will deposit on the collection substrate.

  • In-situ Analysis:

    • Monitor the gas phase composition during the experiment using a mass spectrometer to track the consumption of reactants and the formation of products.

    • Analyze the deposited tholin film in-situ using infrared spectroscopy to identify functional groups.

  • Ex-situ Analysis:

    • Remove the tholin-coated substrate from the chamber for more detailed analysis.

    • Dissolve a portion of the tholin in a suitable solvent and analyze the soluble fraction using GC-MS to identify specific organic molecules containing ¹³C.

Logical Relationship Diagram:

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_analysis Analysis N2 N₂ Reaction Chemical Reactions N2->Reaction CH4 CH₄ CH4->Reaction C2H2_13C ¹³C₂H₂ C2H2_13C->Reaction Energy Energy Input (UV/Plasma) Energy->Reaction Gas_Products Gas Phase Products Reaction->Gas_Products Solid_Products Solid Phase Products (Tholins) Reaction->Solid_Products MS Mass Spectrometry Gas_Products->MS IR Infrared Spectroscopy Solid_Products->IR GCMS GC-MS Solid_Products->GCMS

Tholin Formation and Analysis

Conclusion

This compound is an indispensable tool in astrochemistry and planetary science. Its application in both observational and laboratory studies provides unparalleled insights into the complex chemical processes that shape our universe. By enabling the precise tracing of carbon atoms, ¹³C₂H₂ helps to unravel the formation pathways of organic molecules, test and refine chemical models, and ultimately, enhance our understanding of the origins of chemical complexity in the cosmos. The protocols and data presented here serve as a guide for researchers to effectively utilize this powerful isotopic tracer in their scientific investigations.

References

Application Notes and Protocols for Incorporating Acetylene-13C2 in Cell Culture to Trace De Novo Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in cell culture. By supplying cells with a substrate enriched with a heavy isotope, such as ¹³C, researchers can trace the metabolic fate of the substrate into various downstream metabolites. This approach provides valuable insights into cellular metabolism, which is often dysregulated in diseases like cancer and metabolic disorders.

De novo fatty acid synthesis (FAS), the process of building fatty acids from two-carbon acetyl-CoA units, is a central metabolic pathway. Alterations in FAS are implicated in numerous pathological conditions, making it an attractive target for therapeutic intervention. Commonly used tracers to monitor FAS include [U-¹³C]-glucose and [¹³C₂]-acetate.

This document describes a conceptual application for a novel tracer, Acetylene-¹³C₂ (¹³C≡¹³CH) , for monitoring de novo fatty acid synthesis in cultured cells. While the use of Acetylene-¹³C₂ as a metabolic tracer is not yet established, we present a hypothetical framework and a detailed protocol for its application. The rationale is that cells may be capable of metabolizing acetylene to acetyl-CoA, thereby introducing the ¹³C₂-label into the precursor pool for fatty acid synthesis.

Principle of the Method

The proposed method is based on the metabolic incorporation of ¹³C atoms from Acetylene-¹³C₂ into newly synthesized fatty acids. It is hypothesized that cells can convert Acetylene-¹³C₂ into ¹³C₂-acetyl-CoA. This labeled acetyl-CoA then serves as a building block for fatty acid synthase (FASN) to elongate fatty acid chains. By measuring the incorporation of ¹³C into the fatty acid pool over time using mass spectrometry, the rate of de novo fatty acid synthesis can be quantified.

The primary advantage of using a ¹³C₂-labeled precursor is that it introduces two ¹³C atoms at a time, leading to a distinct M+2 isotopic pattern for each acetyl unit incorporated. This allows for the clear differentiation of newly synthesized fatty acids from pre-existing unlabeled ones.

Data Presentation

The following table presents hypothetical data from a time-course experiment using Acetylene-¹³C₂ to label a cancer cell line known for its high rate of de novo fatty acid synthesis. The data represents the percentage of the cellular pool of specific fatty acids that has been newly synthesized at each time point, as determined by mass spectrometry.

Time (hours)Palmitate (C16:0) - % LabeledStearate (C18:0) - % LabeledOleate (C18:1) - % Labeled
00%0%0%
215%10%8%
645%35%28%
1270%60%52%
2485%78%70%

Experimental Protocols

This section provides a detailed, step-by-step protocol for a hypothetical experiment using Acetylene-¹³C₂ to trace de novo fatty acid synthesis in adherent mammalian cells.

Materials and Reagents
  • Adherent mammalian cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA solution

  • Acetylene-¹³C₂ gas (lecture bottle with a regulator)

  • Gas-tight syringe

  • Culture plates (6-well or 10 cm dishes)

  • Quenching solution: 80% methanol in water, pre-chilled to -80°C

  • Scraping solution: 50% methanol in water, pre-chilled to -20°C

  • Lipid extraction solvent: 2:1 (v/v) chloroform:methanol

  • LC-MS grade water, methanol, acetonitrile, and chloroform

  • Internal standards for lipidomics (e.g., a mix of deuterated fatty acids)

Experimental Workflow

G cluster_prep Preparation cluster_labeling Labeling and Harvesting cluster_analysis Analysis cell_seeding Seed cells and grow to ~70% confluency prepare_medium Prepare labeling medium by dissolving Acetylene-13C2 gas replace_medium Replace growth medium with labeling medium cell_seeding->replace_medium incubate Incubate for desired time points (e.g., 0, 2, 6, 12, 24h) replace_medium->incubate quench Quench metabolism with ice-cold 80% methanol incubate->quench harvest Harvest cells by scraping quench->harvest extract_lipids Perform lipid extraction harvest->extract_lipids analyze_ms Analyze extracts by LC-MS/MS extract_lipids->analyze_ms data_analysis Calculate 13C enrichment and fatty acid synthesis rates analyze_ms->data_analysis

Caption: Experimental workflow for Acetylene-¹³C₂ labeling.

Step-by-Step Methodology

1. Cell Culture and Seeding:

  • Culture the chosen adherent cell line under standard conditions (37°C, 5% CO₂).

  • Seed the cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of labeling.

  • Allow the cells to attach and grow for 24 hours.

2. Preparation of Labeling Medium:

Caution: Acetylene is a flammable gas. Handle with care in a well-ventilated area, away from ignition sources.

  • Prepare the base culture medium without the standard carbon source you are replacing or supplementing (e.g., glucose-free DMEM).

  • In a sterile, sealed serum bottle, add the required volume of base medium.

  • Using a gas-tight syringe and a regulator on the Acetylene-¹³C₂ gas cylinder, carefully bubble a known amount of the gas through the medium for a specific duration to achieve the desired concentration. The exact concentration will need to be optimized for your cell line.

  • Aseptically supplement the medium with dialyzed FBS and other necessary components (e.g., glutamine, penicillin-streptomycin).

3. Acetylene-¹³C₂ Labeling:

  • Aspirate the standard growth medium from the cultured cells.

  • Wash the cells once with pre-warmed sterile PBS.

  • Add the pre-warmed Acetylene-¹³C₂ labeling medium to the cells.

  • Return the plates to the incubator and culture for the desired time points (e.g., 0, 2, 6, 12, 24 hours). The "0 hour" time point represents cells harvested immediately after adding the labeling medium.

4. Cell Harvesting and Quenching:

  • For each time point, remove the culture plate from the incubator and place it on ice.

  • Quickly aspirate the labeling medium.

  • Immediately wash the cells with 2 mL of ice-cold PBS to remove any remaining labeling medium.

  • Aspirate the PBS and add 1 mL of ice-cold 80% methanol (-80°C) to quench all enzymatic activity.

  • Incubate the plate at -80°C for 15 minutes.

  • Scrape the cells in the quenching solution using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

5. Lipid Extraction:

  • Resuspend the cell pellet in 100 µL of LC-MS grade water.

  • Add 375 µL of 2:1 (v/v) chloroform:methanol containing the internal standards.

  • Vortex vigorously for 15 minutes at 4°C.

  • Add 125 µL of LC-MS grade water and vortex for 1 minute.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (containing the lipids) into a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol:chloroform).

6. LC-MS/MS Analysis:

  • Analyze the lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

  • Use a suitable LC column (e.g., C18) to separate the different fatty acid species.

  • The mass spectrometer should be operated in negative ion mode to detect fatty acids.

  • Monitor the mass isotopologue distributions for key fatty acids (e.g., palmitate, m/z 255.23 for the M+0 isotopologue). The incorporation of one ¹³C₂-acetyl unit will result in an M+2 peak, two units in an M+4 peak, and so on.

7. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Calculate the fractional enrichment of ¹³C in each fatty acid at each time point.

  • The rate of fatty acid synthesis can be determined from the incorporation of the ¹³C label over time.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the hypothesized metabolic pathway for Acetylene-¹³C₂ incorporation and the logical relationship between the experimental parameters.

G cluster_pathway Hypothesized Metabolic Pathway Acetylene_13C2 This compound (13C≡13CH) AcetylCoA_13C2 13C2-Acetyl-CoA Acetylene_13C2->AcetylCoA_13C2 Metabolic Conversion MalonylCoA_13C2 13C2-Malonyl-CoA AcetylCoA_13C2->MalonylCoA_13C2 ACC FASN Fatty Acid Synthase (FASN) AcetylCoA_13C2->FASN Priming unit MalonylCoA_13C2->FASN FattyAcid_13C 13C-Labeled Fatty Acid Chain (e.g., Palmitate) FASN->FattyAcid_13C Elongation cycles G cluster_logic Logical Relationship input Input: - Labeling Time - this compound Conc. process Cellular Process: De Novo Fatty Acid Synthesis input->process output Output: - 13C Enrichment in Fatty Acids - M+2, M+4... Isotopologues process->output

Troubleshooting & Optimization

How to handle and store Acetylene-13C2 safely

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Acetylene-13C2. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and effective use of this compound in experimental settings. Here you will find comprehensive troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a stable isotope-labeled version of acetylene, where both carbon atoms are the carbon-13 isotope. This non-radioactive labeling allows researchers to trace the incorporation of the carbon backbone of acetylene into various molecules in biological and chemical systems. Its primary applications include metabolic flux analysis, mechanistic studies of chemical reactions, and as a precursor for the synthesis of more complex 13C-labeled compounds.[1]

Q2: What are the main safety hazards associated with this compound?

This compound shares the same primary hazards as unlabeled acetylene. It is an extremely flammable gas and can form explosive mixtures with air. The gas is unstable at high pressures and is therefore dissolved in a solvent (typically acetone) within a porous material inside the cylinder. It is crucial to handle the cylinder with care to avoid mechanical shock or exposure to heat, which could lead to decomposition and explosion.

Q3: How should this compound cylinders be stored in a laboratory environment?

Proper storage is critical for safety. Follow these guidelines:

  • Upright Position: Always store and use acetylene cylinders in a secure, upright position to prevent the acetone solvent from leaking into the valve.[1]

  • Ventilation: Store cylinders in a well-ventilated, cool, and dry area, away from direct sunlight and heat sources.

  • Segregation: Keep this compound cylinders separated from oxidizing gases, such as oxygen, by at least 20 feet (6 meters) or by a non-combustible barrier at least 5 feet (1.5 meters) high with a fire-resistance rating of at least 30 minutes.

  • Securing Cylinders: Secure cylinders with chains or straps to a wall or a sturdy cylinder cart to prevent them from falling.

  • Valve Protection: Keep the valve protection cap on the cylinder when it is not in use.

Q4: What personal protective equipment (PPE) is required when handling this compound?

When handling this compound, appropriate PPE should be worn, including:

  • Safety glasses or goggles

  • Flame-resistant lab coat

  • Leather gloves, especially when connecting or disconnecting regulators and tubing.

Troubleshooting Guides

Low Incorporation of 13C Label into Target Molecules
Potential Cause Troubleshooting Steps
Inadequate Gas Dissolution in Culture Medium 1. Ensure a steady and controlled flow of this compound into the cell culture medium. 2. Use a sparging stone with a fine pore size to create smaller bubbles, increasing the surface area for gas exchange. 3. Gently agitate the culture medium to enhance gas dissolution, but avoid excessive foaming which can damage cells.
Cell Viability Issues 1. Monitor cell viability and morphology throughout the labeling experiment. Acetylene can be cytotoxic at high concentrations. 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. 3. Ensure the gas delivery system is not introducing contaminants into the culture.
Metabolic Pathway Inactivity 1. Confirm that the metabolic pathway of interest is active under your experimental conditions. 2. Analyze the expression of key enzymes in the pathway. 3. Review the literature to ensure the chosen cell line is appropriate for studying the target pathway.
Incorrect Timing of Sample Collection 1. Perform a time-course experiment to determine the optimal labeling duration for achieving isotopic steady state in your target metabolites. 2. Collect samples at multiple time points to track the kinetics of label incorporation.
Contamination in Mass Spectrometry or NMR Analysis
Potential Cause Troubleshooting Steps
Leaking Gas Lines or Connections 1. Regularly check all gas lines and connections for leaks using a suitable leak detection solution. 2. Ensure all fittings are tightened to the manufacturer's specifications.
Contaminated Solvents or Reagents 1. Use high-purity solvents and reagents for sample preparation and analysis. 2. Run a blank sample (without the 13C-labeled compound) to identify any background contamination.
Carryover from Previous Samples 1. Thoroughly clean the injection port and analytical column between samples. 2. Run several blank injections after a highly concentrated sample to wash out any residual material.
Impure this compound Source 1. Verify the isotopic and chemical purity of the this compound from the supplier's certificate of analysis. 2. If purity is a concern, consider using a gas purifier in the delivery line.

Quantitative Data Summary

Property Value
Chemical Formula ¹³C₂H₂
Molecular Weight 28.03 g/mol
Melting Point -80.8 °C
Boiling Point -84.7 °C (sublimes)
Recommended Max. Usage Pressure 15 psig (103 kPa)
Solubility Soluble in acetone, slightly soluble in water
Storage Temperature < 52°C (125°F)

Experimental Protocols & Workflows

General Protocol for 13C-Labeling in Cell Culture using this compound
  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency.

  • Gas Delivery Setup:

    • Connect the this compound cylinder to a high-purity, two-stage pressure regulator.

    • Use stainless steel or other compatible tubing to connect the regulator to a mass flow controller for precise gas delivery.

    • Sterilize the gas by passing it through a 0.22 µm filter before it enters the culture vessel.

  • Initiation of Labeling:

    • Replace the standard culture medium with a fresh medium suitable for your experiment.

    • Start the flow of this compound into the culture vessel at a pre-determined, non-toxic flow rate.

  • Incubation: Incubate the cells under their normal growth conditions for the desired labeling period.

  • Metabolite Extraction:

    • Rapidly quench the metabolism by, for example, aspirating the medium and adding ice-cold methanol.

    • Scrape the cells and collect the cell lysate.

    • Perform metabolite extraction using a suitable protocol (e.g., Folch extraction for lipids, or a polar extraction for water-soluble metabolites).

  • Sample Analysis: Analyze the extracted metabolites by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the extent of 13C incorporation.

Experimental Workflow for Metabolic Labeling

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis cell_culture Cell Culture Growth start_labeling Introduce this compound cell_culture->start_labeling gas_setup This compound Gas Delivery Setup gas_setup->start_labeling incubation Incubation start_labeling->incubation quenching Metabolic Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction ms_nmr MS or NMR Analysis extraction->ms_nmr data_analysis Data Analysis ms_nmr->data_analysis

Caption: Workflow for a typical metabolic labeling experiment using this compound.

Logical Relationship for Troubleshooting Low Label Incorporation

troubleshooting_workflow cluster_gas Gas Delivery Issues cluster_cells Cellular Issues cluster_time Temporal Issues start Low 13C Incorporation Detected check_gas Verify Gas Flow & Dissolution start->check_gas check_cells Assess Cell Viability & Metabolism check_gas->check_cells Gas delivery is optimal gas_issue1 Adjust flow rate check_gas->gas_issue1 gas_issue2 Improve agitation check_gas->gas_issue2 gas_issue3 Check for leaks check_gas->gas_issue3 check_time Optimize Labeling Duration check_cells->check_time Cells are healthy and metabolically active cell_issue1 Perform toxicity assay check_cells->cell_issue1 cell_issue2 Confirm pathway activity check_cells->cell_issue2 solution Successful Labeling check_time->solution Time course is optimized time_issue1 Run time-course experiment check_time->time_issue1

Caption: A logical workflow for troubleshooting low 13C incorporation from this compound.

References

Technical Support Center: Synthesis of Acetylene-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of Acetylene-¹³C₂. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing Acetylene-¹³C₂?

A1: The two primary precursors for the synthesis of Acetylene-¹³C₂ are Calcium Carbide-¹³C₂ (Ca¹³C₂) and ¹³C-labeled 1,2-dihaloethanes, such as 1,2-dibromoethane-¹³C₂ or 1,2-dichloroethane-¹³C₂.[1] The choice of precursor often depends on the desired scale, available equipment, and the cost of the isotopically labeled starting material.

Q2: How is the isotopic purity of the final Acetylene-¹³C₂ product determined?

A2: The isotopic enrichment of Acetylene-¹³C₂ is primarily verified using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] High-Resolution Mass Spectrometry (HRMS) can differentiate between unlabeled (m/z 26), partially labeled (m/z 27), and fully labeled (m/z 28) acetylene, allowing for precise quantification of isotopic purity.[1]

Q3: What are the key safety precautions when working with Acetylene-¹³C₂?

A3: Acetylene is a highly flammable and explosive gas that requires strict safety protocols.[2] Key precautions include:

  • Working in a well-ventilated area, preferably a fume hood.

  • Using appropriate personal protective equipment (PPE), including flame-resistant clothing, safety glasses, and gloves.

  • Keeping the gas away from heat sources, sparks, and open flames.

  • Storing acetylene cylinders upright and securing them to prevent falls.[1]

  • Never using acetylene at pressures above 15 psig due to the risk of explosion.

  • Ensuring all equipment is free of copper, silver, or mercury, as these metals can form explosive acetylides.

Q4: How can I purify the synthesized Acetylene-¹³C₂?

A4: Purification is crucial to remove unreacted starting materials, solvents, and side-products. Common methods include:

  • Cryogenic trapping: The gas stream can be passed through a series of cold traps (e.g., using liquid nitrogen) to condense and separate acetylene from more volatile impurities like methane or less volatile ones like solvent residue.

  • Gas Chromatography (GC): Preparative GC can be used for small-scale purification to achieve very high chemical purity.

  • Scrubbing: Passing the gas through scrubbers can remove specific impurities. For example, an acid wash can remove basic impurities, while a water wash can remove water-soluble contaminants.

Q5: Can Calcium Carbide-¹³C₂ be used as a direct, in-situ source of Acetylene-¹³C₂?

A5: Yes, using Calcium Carbide-¹³C₂ for the in-situ generation of Acetylene-¹³C₂ is a highly efficient, safe, and "label-economic" method.[3][4][5] This approach avoids the need to handle and store excess gaseous acetylene and has been shown to achieve high conversion rates of the expensive labeled precursor, with conversions of Ca¹³C₂ reaching up to 89%.[3][4][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient base, low reaction temperature, or short reaction time.For Dehydrohalogenation: Ensure a strong base (e.g., NaNH₂, alcoholic KOH) is used in sufficient excess. Consider increasing the reaction temperature or time.[1] For Carbide Hydrolysis: Ensure complete reaction with water. Agitation can improve contact between the solid carbide and water.
Loss of Gaseous Product: Leaks in the reaction or collection apparatus.Perform a leak test on your glassware/apparatus before starting the reaction. Use high-quality joints and seals. Collect the gas by displacing a suitable liquid or in a gas-tight syringe/bag.
Side Reactions: Polymerization of acetylene or formation of vinyl halide intermediates (in dehydrohalogenation).For Dehydrohalogenation: Use a very strong base like sodium amide (NaNH₂) to promote the second elimination step from the vinyl halide intermediate.[1] General: Avoid high temperatures and contact with incompatible metals that can catalyze polymerization.
Low Isotopic Purity Contamination with ¹²C: Contamination from atmospheric CO₂ during the synthesis of Ca¹³C₂ or from ¹²C-containing reagents.When preparing Ca¹³C₂, conduct the synthesis under an inert atmosphere (e.g., argon) to prevent contamination from atmospheric CO₂.[1] Use reagents and solvents with low natural carbon content where possible.
Incomplete Labeling of Precursor: The ¹³C-labeled starting material (e.g., 1,2-dibromoethane-¹³C₂) has lower than expected isotopic enrichment.Verify the isotopic purity of your starting materials via MS or NMR before beginning the synthesis.
Product is Contaminated (Low Chemical Purity) Residual Starting Material: Incomplete dehydrohalogenation leaving ¹³C-labeled 1,2-dihaloethane or vinyl halide.Optimize reaction conditions (time, temperature, base concentration) for complete conversion. Purify the final product using cryogenic trapping or preparative GC.
Solvent Impurities: Solvent from the reaction mixture carried over with the gas stream.Use a low-volatility solvent if possible. Include a cold trap before the final collection vessel to condense solvent vapors.
Side-Products: Formation of ethene, methane, or other byproducts.Analyze the product gas using GC-MS to identify impurities.[1] Adjust reaction conditions to minimize side reactions (e.g., lower temperature). Utilize purification methods like cryogenic fractionation to separate acetylene from other gases.

Data Presentation

Table 1: Comparison of Acetylene-¹³C₂ Synthesis Methods
Parameter Method 1: Hydrolysis of Calcium Carbide-¹³C₂ Method 2: Dehydrohalogenation of 1,2-Dihaloethane-¹³C₂
Starting Material Calcium Carbide-¹³C₂ (Ca¹³C₂)1,2-dibromoethane-¹³C₂ or 1,2-dichloroethane-¹³C₂
Reagent(s) Water (H₂O) or Deuterium Oxide (D₂O)Strong base (e.g., KOH, NaNH₂)
Typical Yield High conversion of the labeled precursor, reported up to 89%.[3][4][5]Viable, but specific yield data for ¹³C₂-labeled product is less commonly reported. The reaction proceeds in two steps, and incomplete elimination can lower yields.
Pros - Simple, one-step reaction.- High atom economy.- "Label-economic" with high conversion of the expensive precursor.[3][4][5]- In-situ generation improves safety.- Utilizes classic, well-understood elimination reactions.- Starting materials may be more readily available from different labeled precursors like ethylene-¹³C₂.[1]
Cons - Ca¹³C₂ can be difficult to handle due to its reactivity with moisture.- Purity of Ca¹³C₂ directly impacts acetylene purity.- Two-step elimination may be incomplete, leading to vinyl halide impurities.- Requires strong, hazardous bases.- May have lower overall yield and atom economy.
Table 2: Analytical Techniques for Quality Control of Acetylene-¹³C₂
Technique Purpose Information Obtained
Gas Chromatography (GC) Chemical Purity AssessmentSeparates acetylene from volatile impurities (e.g., methane, ethene, residual solvents). Peak area provides a quantitative measure of purity.[1]
Mass Spectrometry (MS / GC-MS) Isotopic & Chemical PurityIsotopic Purity: Determines the ratio of m/z 28 (¹³C₂H₂), m/z 27, and m/z 26 to quantify isotopic enrichment.[1]Chemical Purity: Identifies unknown impurities by their mass fragmentation patterns.
Infrared (IR) Spectroscopy Chemical Purity & Structural ConfirmationConfirms the C≡C triple bond. The stretching vibration for ¹³C≡¹³C is shifted to a lower frequency compared to the unlabeled compound, confirming labeling. Unexpected bands indicate impurities.[1]
Nuclear Magnetic Resonance (NMR) Isotopic Purity & Structural Confirmation¹³C NMR spectroscopy provides direct evidence of the isotopic label and can be used to determine the extent of enrichment.

Experimental Protocols

Protocol 1: Synthesis of Acetylene-¹³C₂ via Hydrolysis of Calcium Carbide-¹³C₂

This protocol describes the generation of Acetylene-¹³C₂ from Calcium Carbide-¹³C₂ for immediate use in a subsequent reaction (in-situ generation).

Materials:

  • Calcium Carbide-¹³C₂ (Ca¹³C₂)

  • Anhydrous solvent (e.g., THF, DMSO), appropriate for the subsequent reaction

  • Degassed water (H₂O)

  • Two-neck round-bottom flask, equipped with a magnetic stir bar

  • Septum

  • Gas-tight syringe

  • Apparatus for the subsequent reaction (e.g., another flask with reagents)

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., Argon or Nitrogen). Place the Ca¹³C₂ in the two-neck flask. Add the anhydrous solvent.

  • Seal the Flask: Seal one neck of the flask with a septum. Connect the other neck to the reaction vessel where the Acetylene-¹³C₂ will be used.

  • Initiate Reaction: Using a gas-tight syringe, slowly add a stoichiometric amount of degassed water through the septum directly onto the Ca¹³C₂ slurry while stirring vigorously. The Acetylene-¹³C₂ gas will begin to evolve immediately.

  • Gas Transfer: The generated gas will be transferred via the connecting tube into the second reaction vessel containing the substrate for the subsequent chemical transformation.

  • Monitoring: Control the rate of water addition to control the rate of gas evolution. The reaction is typically rapid.

  • Completion: Once all the water has been added and gas evolution has ceased, the reaction is complete. The resulting acetylene can be used directly in a variety of chemical transformations, such as vinylation reactions.[6]

Protocol 2: Synthesis of Acetylene-¹³C₂ via Dehydrohalogenation of 1,2-Dibromoethane-¹³C₂

This protocol describes a general procedure for generating Acetylene-¹³C₂ gas for collection.

Materials:

  • 1,2-Dibromoethane-¹³C₂

  • Sodium amide (NaNH₂) or Potassium hydroxide (KOH) in ethanol

  • Anhydrous liquid ammonia (for NaNH₂) or absolute ethanol (for KOH)

  • Three-neck flask equipped with a dropping funnel, a condenser, and a gas outlet

  • Gas collection apparatus (e.g., gas-tight bag, cylinder, or inverted burette over water)

  • Heating mantle and magnetic stirrer

Procedure:

  • Base Preparation: In the three-neck flask, prepare a solution of the strong base. For NaNH₂, this involves dissolving it in anhydrous liquid ammonia at low temperature. For alcoholic KOH, dissolve KOH in absolute ethanol.

  • Apparatus Setup: Equip the flask with a dropping funnel containing the 1,2-dibromoethane-¹³C₂. The gas outlet should be connected to a purification train (e.g., a cold trap to remove solvent) and then to the gas collection system.

  • Reaction: Slowly add the 1,2-dibromoethane-¹³C₂ from the dropping funnel to the stirred base solution. The reaction is often exothermic. If using alcoholic KOH, gentle heating may be required to drive the reaction to completion.

  • First Elimination: The first mole of HBr is eliminated to form vinyl bromide-¹³C₂.

  • Second Elimination: The much stronger base (especially NaNH₂) is required to efficiently eliminate the second mole of HBr to form Acetylene-¹³C₂.[1]

  • Gas Collection: The evolved Acetylene-¹³C₂ gas is passed through the purification train and collected.

  • Work-up and Quenching: Once the reaction is complete, carefully quench the remaining strong base according to standard laboratory procedures (e.g., slow addition of an alcohol, followed by water).

Visualizations

experimental_workflow cluster_precursor Precursor Selection cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control CaC2 Calcium Carbide-¹³C₂ Hydrolysis Hydrolysis (add H₂O) CaC2->Hydrolysis Dibromo 1,2-Dibromoethane-¹³C₂ Dehydro Dehydrohalogenation (add Strong Base) Dibromo->Dehydro Trap Cryogenic Trapping Hydrolysis->Trap Dehydro->Trap Scrub Gas Scrubbing Trap->Scrub GCMS GC-MS Analysis (Purity & Isotopic Ratio) Scrub->GCMS IR IR Spectroscopy Scrub->IR Product Purified Acetylene-¹³C₂ GCMS->Product

General workflow for the synthesis and analysis of Acetylene-¹³C₂.

troubleshooting_workflow start Problem: Low Yield check_leaks Check for leaks in apparatus? start->check_leaks check_reaction Review reaction conditions? check_leaks->check_reaction No fix_leaks Seal all joints, re-test apparatus. check_leaks->fix_leaks Yes increase_base Increase base concentration or use stronger base. check_reaction->increase_base Base insufficient? increase_time Increase reaction time or temperature. check_reaction->increase_time Time/Temp low? success Yield Improved fix_leaks->success analyze_side_products Analyze gas for side-products (e.g., vinyl halide). increase_base->analyze_side_products increase_time->analyze_side_products analyze_side_products->success

Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Optimizing 13C NMR Signal-to-Noise Ratio with Acetylene-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (S/N) in 13C NMR experiments involving Acetylene-13C2.

Troubleshooting Guide: Low Signal-to-Noise Ratio

Low signal-to-noise is a common challenge in 13C NMR spectroscopy due to the low natural abundance and smaller gyromagnetic ratio of the 13C nucleus.[1][2] This guide provides a systematic approach to diagnosing and resolving this issue.

Question: I am observing a very low signal-to-noise ratio in my 13C NMR spectrum of this compound. What steps can I take to improve it?

Answer:

A low signal-to-noise ratio can be addressed by systematically evaluating and optimizing several experimental factors. Follow the workflow below to troubleshoot the issue.

G cluster_0 Troubleshooting Workflow for Low S/N cluster_1 start Start: Low S/N Observed sample_prep 1. Verify Sample Preparation start->sample_prep spectrometer_setup 2. Check Spectrometer Setup sample_prep->spectrometer_setup Sample OK sample_prep_details Concentration Solvent Volume Shimming sample_prep->sample_prep_details acquisition_params 3. Optimize Acquisition Parameters spectrometer_setup->acquisition_params Setup OK spectrometer_setup_details Probe Tuning Lock Signal spectrometer_setup->spectrometer_setup_details processing_params 4. Adjust Processing Parameters acquisition_params->processing_params Parameters Optimized acquisition_params_details Number of Scans (NS) Relaxation Delay (D1) Acquisition Time (AQ) Pulse Width (P1) acquisition_params->acquisition_params_details advanced_techniques 5. Consider Advanced Techniques processing_params->advanced_techniques Further Improvement Needed end End: Improved S/N processing_params->end S/N Acceptable processing_params_details Line Broadening (LB) processing_params->processing_params_details advanced_techniques->end advanced_techniques_details Relaxation Agents Cryoprobe advanced_techniques->advanced_techniques_details

Caption: Troubleshooting workflow for low signal-to-noise in 13C NMR.

Detailed Steps:

  • Verify Sample Preparation:

    • Concentration: Ensure the highest possible concentration of this compound in your NMR tube. The signal intensity is directly proportional to the concentration of the analyte. For dilute samples, increasing the concentration is the most effective first step.[3]

    • Solvent Volume: Use the minimum solvent volume required for your NMR tube, typically around 400-500 µL, to maximize the sample concentration.[3]

    • Shimming: Poor shimming leads to broad lines and a reduced signal-to-noise ratio. Ensure the magnetic field homogeneity is optimized by carefully shimming the spectrometer.

  • Check Spectrometer Setup:

    • Probe Tuning: A properly tuned probe is crucial for efficient transfer of radiofrequency power. Ensure the probe is tuned to the 13C frequency. Importantly, for proton-decoupled experiments, the proton channel must also be well-tuned to ensure effective decoupling, which results in sharper signals and improved S/N.[4]

  • Optimize Acquisition Parameters:

    • Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans.[5] Doubling the number of scans will increase the S/N by a factor of approximately 1.4. For very weak samples, a large number of scans may be necessary.

    • Relaxation Delay (D1): A sufficient relaxation delay is necessary to allow the 13C nuclei to return to equilibrium between pulses. For quaternary carbons or carbons without directly attached protons, like in acetylene, T1 relaxation times can be long.[3] A longer relaxation delay can lead to a greater signal. A good starting point for D1 is 1-2 seconds, but it may need to be increased for molecules with long T1 values.

    • Acquisition Time (AQ): A longer acquisition time can improve resolution, but for optimizing S/N in a given time, a balance must be struck with the relaxation delay. An acquisition time of around 1.0 second is often a good compromise.[6]

    • Pulse Width (P1): Using a shorter pulse width (e.g., a 30° or 45° pulse) instead of a 90° pulse can be beneficial, especially for carbons with long relaxation times.[6][7] This allows for a shorter relaxation delay and more scans in a given amount of time, ultimately improving the S/N.

  • Adjust Processing Parameters:

    • Line Broadening (LB): Applying an exponential multiplication with a line broadening factor (LB) of around 1.0 Hz can reduce noise and improve the appearance of the spectrum, although it will slightly decrease the resolution.[6]

  • Consider Advanced Techniques:

    • Relaxation Agents: For carbons with very long T1 relaxation times, adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), can shorten the T1 and allow for faster repetition rates, increasing the number of scans in a given time and thus improving S/N.

    • Cryoprobe: If available, using a cryogenically cooled probe can significantly increase the signal-to-noise ratio by reducing thermal noise in the electronics.

Frequently Asked Questions (FAQs)

Q1: Why is the signal in 13C NMR inherently weaker than in 1H NMR?

A1: There are two primary reasons for the lower sensitivity of 13C NMR:

  • Low Natural Abundance: The NMR-active 13C isotope only accounts for about 1.1% of all carbon atoms in nature. The vast majority is the NMR-inactive 12C isotope.[1][2]

  • Smaller Gyromagnetic Ratio: The 13C nucleus has a smaller gyromagnetic ratio than the 1H nucleus, which leads to a lower resonance frequency and a smaller population difference between the nuclear spin states, resulting in a weaker NMR signal.[2]

Q2: How does proton decoupling improve the signal-to-noise ratio in 13C NMR?

A2: Proton decoupling improves the S/N in two ways:

  • Signal Simplification: It collapses the multiplets caused by 1H-13C coupling into single sharp lines, concentrating the signal intensity into a single peak.

  • Nuclear Overhauser Effect (NOE): Irradiating the protons can transfer polarization to the 13C nuclei, leading to a significant enhancement of the 13C signal intensity. This effect can increase the signal by up to 200%.[6]

Q3: What is the Nuclear Overhauser Effect (NOE) and how does it affect my this compound spectrum?

A3: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one spin population to another. In 13C NMR, irradiating the protons during the relaxation delay can enhance the signal of nearby 13C nuclei. For this compound, the presence of protons in the solvent or from any trace impurities that are in close spatial proximity to the acetylene molecule could potentially lead to a small NOE enhancement. However, since the acetylene molecule itself has no protons, the NOE enhancement will be less significant than for protonated carbons.

Q4: Will increasing the magnetic field strength of the NMR spectrometer improve the signal-to-noise ratio?

A4: Yes, increasing the magnetic field strength generally improves the signal-to-noise ratio. A stronger magnetic field increases the population difference between the spin states, leading to a stronger NMR signal. It also increases the resonance frequency, which further contributes to higher sensitivity.

Data Presentation

Table 1: Comparison of Standard vs. Optimized 13C NMR Acquisition Parameters

ParameterStandard SettingOptimized SettingImpact on S/N
Pulse Program zgpg30zgdc30zgdc30 provides proton decoupling during acquisition and NOE.[6]
Pulse Angle (P1) 90°30°A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans per unit time.[6]
Acquisition Time (AQ) ~3 s~1.0 sShorter AQ allows for a longer D1 within the same total experiment time, which can be beneficial for carbons with long T1s.[6]
Relaxation Delay (D1) ~1 s~2.0 sA longer D1 allows for more complete relaxation, especially for non-protonated carbons, leading to a stronger signal.[6]
Number of Scans (NS) 64128 or higherS/N increases with the square root of the number of scans.[5]

Note: Optimized parameters can vary depending on the specific molecule and spectrometer.

Experimental Protocols

Detailed Methodology for a Standard 1D 13C NMR Experiment:

This protocol outlines the general steps for acquiring a 1D 13C NMR spectrum.

  • Sample Preparation:

    • Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl3, Acetone-d6) in a clean NMR tube to the desired concentration.

    • Ensure the solvent column height is sufficient for the spectrometer's probe (typically ~4 cm).

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity. This is typically done by optimizing the deuterium lock signal.

  • Loading Standard Parameters:

    • Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).[6]

  • Parameter Optimization:

    • Spectral Width (SW): Set the spectral width to encompass the expected chemical shift range for acetylenic carbons (typically around 70-90 ppm).

    • Transmitter Frequency Offset (O1p): Center the transmitter frequency in the middle of the expected spectral region.

    • Number of Scans (NS): Set the initial number of scans. For a moderately concentrated sample, 128 scans is a good starting point.[6] This will likely need to be increased for dilute samples.

    • Relaxation Delay (D1): Set the relaxation delay. A value of 2.0 seconds is a reasonable starting point.[6]

    • Acquisition Time (AQ): Set the acquisition time. A value of 1.0 second is a good compromise for S/N and resolution.[6]

    • Pulse Width (P1): Use a calibrated 30° pulse.

  • Acquisition:

    • Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum. If using a solvent with a known chemical shift, this can be used as an internal reference.

    • Apply a baseline correction.

    • Consider applying an exponential window function with a line broadening (LB) of 1 Hz to improve the signal-to-noise ratio.[6]

Visualizations

G cluster_0 Factors Affecting Signal-to-Noise Ratio in 13C NMR cluster_1 Increase S/N cluster_2 Decrease S/N sn_ratio Signal-to-Noise Ratio (S/N) low_abundance Low Natural Abundance of 13C sn_ratio->low_abundance low_gamma Low Gyromagnetic Ratio of 13C sn_ratio->low_gamma poor_shimming Poor Shimming sn_ratio->poor_shimming improper_tuning Improper Probe Tuning sn_ratio->improper_tuning short_d1 Insufficient Relaxation Delay (D1) sn_ratio->short_d1 concentration Higher Sample Concentration concentration->sn_ratio num_scans Increased Number of Scans (NS) num_scans->sn_ratio proton_decoupling Proton Decoupling (NOE) proton_decoupling->sn_ratio cryoprobe Use of a Cryoprobe cryoprobe->sn_ratio field_strength Higher Magnetic Field Strength field_strength->sn_ratio

Caption: Factors influencing the signal-to-noise ratio in 13C NMR.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions with Acetylene-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acetylene-¹³C₂. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve unexpected side reactions encountered during experiments with ¹³C-labeled acetylene.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side reactions when using Acetylene-¹³C₂?

A1: The most frequently encountered side reactions include:

  • Homocoupling (Glaser or Hay Coupling): Dimerization of Acetylene-¹³C₂ to form butadiyne derivatives, especially in the presence of copper catalysts and oxygen. This is a common issue in Sonogashira coupling reactions.[1][2]

  • Polymerization: Acetylene-¹³C₂ can polymerize to form polyacetylene or cyclotrimerize to yield benzene-¹³C₆ and its derivatives, particularly at elevated temperatures or in the presence of certain metal catalysts.

  • Incomplete Reaction or Low Yield: This can be due to catalyst deactivation, impurities in the starting material or solvent, or non-optimized reaction conditions.

  • Formation of Unexpected Adducts: Reactions with trace impurities, such as acetone from the acetylene cylinder, or side reactions with functional groups on complex substrates can lead to unanticipated products.

Q2: My reaction mixture turned dark brown or black. What does this indicate?

A2: A dark coloration often suggests catalyst decomposition (e.g., formation of palladium black in Sonogashira reactions) or polymerization of acetylene.[3] This can be caused by the presence of oxygen, impurities, or running the reaction at too high a temperature.

Q3: Are there any differences in reactivity between Acetylene-¹³C₂ and unlabeled acetylene?

A3: Yes, due to the kinetic isotope effect (KIE), the C-H bond in Acetylene-¹³C₂ is slightly stronger than in its unlabeled counterpart because of the heavier ¹³C isotope.[4][5][6][7][8] This can lead to slightly slower reaction rates for steps involving the cleavage of this bond. While often minor, this effect can sometimes alter product ratios in competing reaction pathways.

Q4: What are the common impurities in Acetylene-¹³C₂ gas cylinders and how can they affect my reaction?

A4: A primary impurity is acetone , which is used as a solvent to stabilize the acetylene in the cylinder.[9] Acetone can be carried over into the gas stream and can react with strong bases or organometallic reagents. Other potential impurities include phosphine, hydrogen sulfide, and ammonia, which can poison catalysts.[10][11]

Troubleshooting Guides

Issue 1: Significant Homocoupling of Acetylene-¹³C₂ in Sonogashira Coupling

Symptoms:

  • Formation of a significant amount of a byproduct with a mass corresponding to a dimer of your alkyne.

  • Reduced yield of the desired cross-coupled product.

  • Complex NMR spectrum with signals corresponding to the homocoupled product.

Root Causes & Solutions:

Root CauseSolution
Presence of Oxygen Thoroughly degas all solvents and reagents. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[1]
High Copper Catalyst Concentration Reduce the amount of the copper(I) co-catalyst or switch to a copper-free Sonogashira protocol.
Inappropriate Ligand for Palladium Catalyst Use bulky phosphine ligands on the palladium catalyst to disfavor the homocoupling pathway.
Slow Reaction Rate Increase the temperature moderately, but be cautious of polymerization. Ensure efficient stirring.
Issue 2: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

Symptoms:

  • Starting materials remain largely unreacted.

  • TLC or LC-MS analysis shows a very low conversion to the desired triazole product.

Root Causes & Solutions:

Root CauseSolution
Oxidation of Cu(I) to Cu(II) Add a reducing agent like sodium ascorbate to regenerate Cu(I) in situ. Use a stabilizing ligand for the copper catalyst.[12]
Catalyst Poisoning Purify starting materials to remove any potential catalyst poisons like thiols or other sulfur-containing compounds.
Poor Solubility of Reagents Use a co-solvent system (e.g., t-butanol/water, DMSO/water) to ensure all reactants are in solution.
Incorrect pH The optimal pH for CuAAC is typically between 4 and 7. Adjust the pH of the reaction mixture if necessary.
Issue 3: Polymerization of Acetylene-¹³C₂

Symptoms:

  • Formation of an insoluble precipitate.

  • Broad, featureless signals in the NMR spectrum.

  • Reaction mixture becomes viscous or solidifies.

Root Causes & Solutions:

Root CauseSolution
High Temperature Run the reaction at the lowest effective temperature.
High Concentration of Acetylene-¹³C₂ Introduce the acetylene gas slowly into the reaction mixture or use a balloon to maintain a low, constant pressure.
Presence of Polymerization-Promoting Catalysts If using a metal catalyst, screen for alternatives known to have lower polymerization activity.
Prolonged Reaction Time Monitor the reaction progress and quench it as soon as the desired product is formed.

Data Presentation

Table 1: Effect of Reaction Conditions on Homocoupling in Sonogashira Reactions

EntryAryl HalideAlkyneCatalyst SystemAtmosphereHomocoupling Yield (%)Cross-Coupling Yield (%)
14-IodoanisolePhenylacetylenePd(PPh₃)₄ / CuIAir4553
24-IodoanisolePhenylacetylenePd(PPh₃)₄ / CuINitrogen891
34-IodoanisolePhenylacetylenePd(PPh₃)₄Nitrogen (Copper-free)<295
44-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuINitrogen1582
54-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIN₂/H₂ (dilute)<294[1]

Table 2: Comparison of Copper(I) Ligands in a Model CuAAC Reaction

EntryLigandSolventTime (h)Yield (%)
1NonetBuOH/H₂O2445
2Tris(benzyltriazolylmethyl)amine (TBTA)tBuOH/H₂O1>95
3Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)H₂O1>95
4Bathocuproine disulfonateH₂O292

Experimental Protocols

Protocol 1: Minimizing Homocoupling in a Sonogashira Reaction with Acetylene-¹³C₂
  • Reagent and Solvent Preparation:

    • Degas all solvents (e.g., THF, triethylamine) by three freeze-pump-thaw cycles.

    • Ensure the aryl halide and palladium/copper catalysts are of high purity.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-2 mol%).

    • Add the degassed solvent and base (e.g., triethylamine).

    • Purge the flask with argon for 5-10 minutes.

  • Introduction of Acetylene-¹³C₂:

    • Bubble Acetylene-¹³C₂ gas through the reaction mixture at a slow, steady rate. Alternatively, fill a balloon with the gas and attach it to the flask via a needle.

    • Maintain a positive pressure of argon throughout the reaction.

  • Reaction Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

Protocol 2: Purification of Acetylene-¹³C₂ Gas Stream from Acetone
  • Trap Setup:

    • Assemble a series of two gas washing bottles (bubblers).

    • Fill the first bubbler with concentrated sulfuric acid to trap acetone and other basic impurities.

    • Fill the second bubbler with a drying agent like calcium chloride or pass the gas through a column packed with potassium hydroxide pellets to remove acidic impurities and water.

  • Gas Purification:

    • Connect the Acetylene-¹³C₂ cylinder to the inlet of the first bubbler using appropriate tubing.

    • Slowly bubble the gas through the purification train.

    • The purified gas exiting the second trap can be directly introduced into the reaction vessel.

    Safety Note: Always perform this procedure in a well-ventilated fume hood and behind a blast shield. Concentrated sulfuric acid is highly corrosive.

Visualizations

troubleshooting_workflow cluster_symptoms Symptoms cluster_solutions Potential Solutions start Unexpected Side Reaction Observed issue Identify Primary Symptom start->issue homocoupling Homocoupling Product (e.g., Dimer) issue->homocoupling Mass Spec shows dimer low_yield Low/No Product Yield issue->low_yield Starting material remains polymer Polymerization/Precipitate issue->polymer Insoluble material formed dark Reaction Turning Black issue->dark Color change degas Degas Solvents Rigorously Use Inert Atmosphere homocoupling->degas cu_free Switch to Copper-Free Protocol Reduce [Cu(I)] homocoupling->cu_free ligand Add Stabilizing Ligand (e.g., TBTA) Use Ascorbate low_yield->ligand purify Purify Acetylene Gas Check Catalyst Quality low_yield->purify temp Lower Reaction Temperature Control Acetylene Concentration polymer->temp dark->degas dark->purify

Caption: Troubleshooting workflow for common side reactions.

sonogashira_cycle cluster_main Desired Sonogashira Pathway cluster_side Undesired Homocoupling Pathway pd0 Pd(0)L₂ pdi R-Pd(II)-X(L₂) pd0->pdi Oxidative Addition (R-X) pd_alkyne R-Pd(II)-C≡CR'(L₂) pdi->pd_alkyne Transmetalation (from Cu-C≡CR') cu_alkyne Cu(I)-C≡CR' pd_alkyne->pd0 Reductive Elimination product R-C≡CR' pd_alkyne->product cu_dimer R'-C≡C-C≡C-R' cu_alkyne->cu_dimer Oxidative Dimerization (in presence of O₂)

Caption: Competing pathways in Sonogashira coupling.

References

Technical Support Center: Enhancing Acetylene-¹³C₂ Incorporation in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Acetylene-¹³C₂ incorporation in polymers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data analysis techniques.

Troubleshooting Guides

This section addresses specific issues that may arise during the polymerization of Acetylene-¹³C₂, providing potential causes and actionable solutions.

Issue 1: Low or No Incorporation of Acetylene-¹³C₂

Potential CauseTroubleshooting Steps
Catalyst Inactivity or Poisoning Verify Catalyst Activity: Test the catalyst with a standard, unlabeled acetylene source to confirm its activity. Purify Acetylene-¹³C₂: Impurities such as acetone (from storage cylinders), sulfur compounds, CO, or CO₂ can poison Ziegler-Natta and other transition metal catalysts.[1][2][3] Pass the gas through a purification train (e.g., cold traps, activated carbon) before introducing it to the reaction. Optimize Catalyst Loading: Too little catalyst may result in low conversion. Incrementally increase the catalyst concentration.
Inefficient Monomer Delivery Ensure Proper Gas Dispersion: Use a gas dispersion tube or efficient stirring to maximize the dissolution of Acetylene-¹³C₂ in the reaction medium. Control Flow Rate: For continuous flow reactions, optimize the gas flow rate to ensure sufficient residence time for the reaction to occur.
Suboptimal Reaction Conditions Temperature Control: Polymerization of acetylene can be highly exothermic.[4] Maintain the recommended temperature for the specific catalyst system to avoid catalyst deactivation or side reactions. Solvent Purity: Use anhydrous and deoxygenated solvents to prevent catalyst deactivation.
Incorrect Monomer-to-Catalyst Ratio Stoichiometric Considerations: Carefully calculate and control the molar ratio of Acetylene-¹³C₂ to the catalyst. An excess of monomer may not be efficiently utilized, while an excess of catalyst can be wasteful and lead to purification challenges.

Issue 2: Poor Polymer Yield or Low Molecular Weight

Potential CauseTroubleshooting Steps
Chain Termination Reactions Purify Monomer and Solvent: Impurities can act as chain transfer or termination agents. Ensure high purity of all reagents. Control Temperature: Elevated temperatures can increase the rate of chain termination.
Insufficient Reaction Time Monitor Reaction Progress: Take aliquots at different time points and analyze for polymer formation (e.g., by precipitation and weighing, or spectroscopic methods).
Catalyst Deactivation Over Time Use a More Robust Catalyst: Consider catalysts known for higher stability under the reaction conditions. Sequential Monomer Addition: If catalyst deactivation is suspected, adding the Acetylene-¹³C₂ in portions might improve overall incorporation.

Issue 3: Inconsistent or Non-Reproducible Results

Potential CauseTroubleshooting Steps
Variability in Acetylene-¹³C₂ Purity Characterize Each Batch: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to check the purity of each new cylinder or batch of Acetylene-¹³C₂.
Atmospheric Contamination Maintain Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment to exclude oxygen and moisture. Use Schlenk line or glovebox techniques.
Inconsistent Stirring or Heating Ensure Homogeneity: Use a calibrated hotplate stirrer and ensure consistent and efficient stirring to maintain a homogeneous reaction mixture and temperature profile.

Frequently Asked Questions (FAQs)

Q1: What is a typical incorporation efficiency for Acetylene-¹³C₂ in polymers?

A1: The incorporation efficiency can vary significantly depending on the polymerization method, catalyst system, and reaction conditions. While specific data for Acetylene-¹³C₂ is not widely published in comparative tables, an efficiency of over 95% is often targeted in isotopic labeling experiments to ensure accurate downstream analysis.[5] Efficiency should be determined experimentally for each specific system.

Q2: How can I accurately quantify the incorporation of Acetylene-¹³C₂ into my polymer?

A2: The most common and powerful techniques for quantifying ¹³C incorporation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹³C NMR Spectroscopy: This technique allows for the direct detection and quantification of the ¹³C isotope. By comparing the integral of the ¹³C-labeled carbon signals to those of natural abundance carbons in the polymer backbone or to an internal standard, the percentage of incorporation can be determined.[6]

  • Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to analyze the mass distribution of the polymer chains. The mass shift corresponding to the incorporation of ¹³C atoms can be used to calculate the extent of labeling.

Q3: Are there any specific safety precautions for handling Acetylene-¹³C₂?

A3: Yes, Acetylene-¹³C₂ should be handled with the same precautions as unlabeled acetylene, which is a highly flammable and potentially explosive gas.

  • Storage and Handling: Store cylinders upright in a well-ventilated area, away from heat and ignition sources.[7] Use a proper hand truck for moving cylinders and ensure they are secured.[8]

  • Pressure Regulation: Never use acetylene at a pressure exceeding 15 psi, as it can decompose explosively.[7]

  • Inert Atmosphere: Handle in a well-ventilated fume hood or under an inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-resistant clothing, safety glasses, and gloves.[9]

Q4: Can impurities in Acetylene-¹³C₂ affect my polymerization?

A4: Absolutely. Acetylene is often stored dissolved in acetone in cylinders with a porous filler. Trace amounts of acetone and other impurities from the manufacturing process can leach out and act as catalyst poisons, especially for sensitive systems like Ziegler-Natta catalysts.[1][2] It is highly recommended to purify the gas before use.

Q5: What is the role of a co-catalyst in Ziegler-Natta polymerization of acetylene?

A5: In a typical Ziegler-Natta system for olefin polymerization (which is mechanistically similar for acetylene), a co-catalyst, often an organoaluminum compound like triethylaluminium (AlEt₃), activates the transition metal catalyst (e.g., TiCl₄).[10] The co-catalyst alkylates the transition metal center, creating an active site for the coordination and insertion of the acetylene monomer.[10]

Experimental Protocols

Protocol 1: General Procedure for Ziegler-Natta Polymerization of Acetylene-¹³C₂

  • Materials:

    • Titanium(IV) chloride (TiCl₄)

    • Triethylaluminium (Al(C₂H₅)₃)

    • Anhydrous, deoxygenated toluene

    • Acetylene-¹³C₂ gas, purified

    • High-purity nitrogen or argon gas

  • Procedure:

    • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, prepare the Ziegler-Natta catalyst by adding a solution of TiCl₄ in toluene to a solution of Al(C₂H₅)₃ in toluene at a controlled temperature (typically -78 °C to 0 °C). The molar ratio of Al:Ti is crucial and should be optimized (e.g., 3:1 to 4:1).

    • Reaction Setup: Transfer the catalyst slurry to a Schlenk flask equipped with a magnetic stirrer and a gas inlet.

    • Monomer Introduction: Purge the system with inert gas. Introduce the purified Acetylene-¹³C₂ gas into the reaction vessel via a gas dispersion tube with vigorous stirring. Control the flow rate and pressure carefully.

    • Polymerization: Maintain the reaction at the desired temperature. The polymerization is often rapid and may be accompanied by a color change and the precipitation of the polymer.

    • Quenching: After the desired reaction time, quench the reaction by slowly adding an alcohol (e.g., methanol) to deactivate the catalyst.

    • Purification: Filter the polymer and wash it extensively with dilute hydrochloric acid (to remove catalyst residues) followed by water, methanol, and then dry it under vacuum.

Protocol 2: Quantification of ¹³C Incorporation using NMR Spectroscopy

  • Sample Preparation: Dissolve a known amount of the ¹³C-labeled polymer in a suitable deuterated solvent.

  • Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. Key parameters to ensure quantitativeness include a long relaxation delay (D1) and the use of inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[9]

  • Data Analysis:

    • Identify the resonance signals corresponding to the carbons originating from Acetylene-¹³C₂.

    • Identify a resonance signal from a carbon atom in the polymer backbone that is not ¹³C-labeled (natural abundance ¹³C).

    • Integrate both signals.

    • Calculate the percent incorporation using the following formula: % Incorporation = [(I_labeled / N_labeled) / (I_unlabeled / N_unlabeled)] * (1 / 0.011) * 100 where:

      • I_labeled is the integral of the ¹³C-labeled carbon signal.

      • N_labeled is the number of labeled carbons contributing to that signal.

      • I_unlabeled is the integral of the natural abundance carbon signal.

      • N_unlabeled is the number of unlabeled carbons contributing to that signal.

      • 0.011 is the natural abundance of ¹³C.

Data Presentation

Table 1: Hypothetical Comparison of Polymerization Conditions and ¹³C Incorporation Efficiency

Experiment IDCatalyst SystemAl:Ti RatioTemperature (°C)Acetylene-¹³C₂ Pressure (atm)% ¹³C Incorporation (NMR)
AP-01TiCl₄/Al(C₂H₅)₃3:10185
AP-02TiCl₄/Al(C₂H₅)₃4:10192
AP-03TiCl₄/Al(C₂H₅)₃4:125178
AP-04TiCl₄/Al(i-Bu)₃4:101.595

Note: This table is for illustrative purposes. Actual results will vary based on specific experimental details.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer Acetylene-¹³C₂ Purification Gas Purification (Cold Trap, Activated Carbon) Monomer->Purification Polymerization Polymerization Reaction (Inert Atmosphere) Purification->Polymerization Catalyst Catalyst Preparation (e.g., Ziegler-Natta) Catalyst->Polymerization Solvent Anhydrous/Deoxygenated Solvent Solvent->Polymerization Quenching Quenching (e.g., Methanol) Polymerization->Quenching Filtration Filtration & Washing Quenching->Filtration Drying Vacuum Drying Filtration->Drying Polymer ¹³C-Labeled Polymer Drying->Polymer NMR NMR Analysis (Quantitative ¹³C) Polymer->NMR MS Mass Spectrometry (e.g., MALDI-TOF) Polymer->MS

Caption: Workflow for the synthesis and analysis of Acetylene-¹³C₂ labeled polymers.

Troubleshooting_Logic Start Low ¹³C Incorporation Catalyst Check Catalyst Activity Start->Catalyst Purity Verify Monomer/Solvent Purity Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Test_Catalyst Test_Catalyst Catalyst->Test_Catalyst Is catalyst active with unlabeled monomer? Purify_Monomer Purify_Monomer Purity->Purify_Monomer Purify Acetylene-¹³C₂ and solvents Check_Temp Check_Temp Conditions->Check_Temp Check Temperature Control Check_Stirring Check_Stirring Conditions->Check_Stirring Ensure Efficient Stirring Analysis Verify Analytical Method Result Result Analysis->Result Re-evaluate incorporation Catalyst_OK Proceed to check for poisoning Test_Catalyst->Catalyst_OK Yes Replace_Catalyst Replace or synthesize new catalyst Test_Catalyst->Replace_Catalyst No Rerun_Experiment Rerun_Experiment Purify_Monomer->Rerun_Experiment Rerun experiment Rerun_Experiment->Analysis Check_Temp->Rerun_Experiment Check_Stirring->Rerun_Experiment

Caption: Troubleshooting logic for low Acetylene-¹³C₂ incorporation.

References

Dealing with background noise in mass spectrometry of 13C labeled fragments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to background noise in mass spectrometry of 13C labeled fragments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in mass spectrometry experiments involving 13C labeled fragments?

A1: Background noise in mass spectrometry can originate from various sources, broadly categorized as chemical, electronic, and environmental. In the context of 13C labeling experiments, chemical noise is often the most significant contributor.

  • Chemical Noise: This arises from ions that are not of interest but are detected by the mass spectrometer. Common sources include:

    • Solvent impurities and adducts: Solvents, even high-purity grades, can contain trace impurities or form clusters and adducts with sample components or other contaminants.[1][2][3][4]

    • Plasticizers and polymers: Phthalates from plastic labware, and polymers like polyethylene glycol (PEG) and polypropylene glycol (PPG) from various sources, are ubiquitous contaminants.[1][3][4] Detergents such as Triton and Tween are also common culprits.[1]

    • Biological contaminants: Keratins from skin and hair are frequent contaminants in proteomics and metabolomics experiments.[3]

    • Sample matrix: Complex biological matrices can contain numerous endogenous compounds that interfere with the signal of interest.

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.

  • Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment.

Q2: How can I distinguish between a true 13C labeled peak and background noise, especially at low enrichment levels?

A2: Differentiating a low-intensity 13C labeled signal from background noise is a critical challenge. Several strategies can be employed:

  • High-Resolution Mass Spectrometry: High-resolution instruments like Orbitrap or FT-ICR-MS are crucial for accurately identifying and resolving 13C isotopologues from interfering ions, which may have very similar mass-to-charge ratios.[5]

  • Isotopic Pattern Analysis: True 13C labeled fragments will exhibit a characteristic isotopic distribution. The spacing and relative intensities of the isotopologue peaks (M+1, M+2, etc.) should follow a predictable pattern based on the number of carbon atoms and the level of 13C enrichment. Deviations from this expected pattern can indicate the presence of background noise or interfering species.[6]

  • Blank Analysis: Running a blank sample (e.g., the sample matrix without the 13C labeled analyte) through the entire experimental workflow is essential to identify background ions that are consistently present.

  • Data Analysis Software: Specialized software can help to deconvolve complex spectra, identify isotopic patterns, and subtract background signals.[7][8]

Q3: Can common chemical contaminants interfere with the isotopic pattern of my 13C labeled fragment?

A3: Yes, common chemical contaminants can have isotopic patterns that overlap with or distort the isotopic distribution of your 13C labeled analyte. For example, a contaminant with a monoisotopic mass close to your analyte's M+1 or M+2 isotopologue can artificially inflate the intensity of that peak, leading to inaccurate quantification of 13C enrichment. This is particularly problematic for low-level enrichment studies.[9] Hydrogen loss from a substance can also lead to mass differences similar to 13C isotope peaks, causing misinterpretation.[9]

Troubleshooting Guides

Issue 1: High Background Noise Across the Entire Mass Spectrum

Symptoms: The baseline of your total ion chromatogram (TIC) is significantly elevated, obscuring low-intensity peaks.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Solvents Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.Reduction in baseline noise.
Contaminated LC System Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water).A cleaner baseline in subsequent blank runs.
Leaking System Check all fittings and connections for leaks using an electronic leak detector.Elimination of air leaks, which can introduce contaminants and cause unstable spray.
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.Improved signal intensity and reduced background.
Issue 2: Specific, Recurring Background Peaks

Symptoms: You observe the same interfering peaks in multiple runs, even in blank injections.

Potential Cause Troubleshooting Step Expected Outcome
Plasticizer Contamination Switch to glass or polypropylene labware. Avoid using plastic containers for long-term solvent storage.Disappearance or significant reduction of phthalate-related peaks.
Polymer Contamination (PEG, PPG) Identify and eliminate the source of the polymer (e.g., certain detergents, lubricants, or plasticware).Removal of the characteristic repeating polymer ion series.
Keratin Contamination Wear gloves and a lab coat at all times. Work in a clean environment, such as a laminar flow hood. Clean work surfaces thoroughly.[3]Reduction in keratin-related peptide peaks.
Carryover from Previous Injections Implement a rigorous wash cycle for the autosampler needle and injection port between samples.Elimination of peaks corresponding to previously analyzed samples.

Experimental Protocols

Protocol 1: Systematic Cleaning of an LC-MS System for 13C Labeling Experiments
  • Prepare Cleaning Solvents: Prepare fresh, high-purity, LC-MS grade solutions of the following:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Solvent C: 100% Isopropanol

    • Solvent D: 100% Methanol

    • Solvent E: 100% Water

  • LC System Flush:

    • Disconnect the column from the system.

    • Systematically flush all LC lines with each cleaning solvent for at least 30 minutes, starting with the most non-polar (Isopropanol) and ending with your initial mobile phase conditions. A typical sequence would be: C -> D -> E -> B -> A.

  • Ion Source Cleaning:

    • Follow the manufacturer's guidelines to carefully disassemble the ion source.

    • Sonciate the metal components in a sequence of methanol, acetonitrile, and water (15 minutes each).

    • Allow all components to dry completely before reassembly.

  • System Equilibration and Blank Analysis:

    • Reconnect the column and equilibrate the system with your initial mobile phase conditions until a stable baseline is achieved.

    • Perform several blank injections (injecting only your mobile phase) to ensure the background noise has been sufficiently reduced.

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_analysis Analysis & Troubleshooting cluster_data Data Processing start Start: High Background Observed prep_solvents Use High-Purity Solvents start->prep_solvents clean_glassware Use Clean Glassware start->clean_glassware prep_blank Prepare Blank Sample prep_solvents->prep_blank clean_glassware->prep_blank run_blank Run Blank Sample prep_blank->run_blank analyze_blank Analyze Blank Spectrum for Contaminants run_blank->analyze_blank identify_source Identify Potential Source of Contamination analyze_blank->identify_source run_sample Run 13C Labeled Sample analyze_blank->run_sample If Blank is Clean clean_system Clean LC-MS System identify_source->clean_system If Contaminants Present clean_system->run_blank analyze_sample Analyze Sample Spectrum run_sample->analyze_sample background_subtraction Background Subtraction analyze_sample->background_subtraction isotope_correction Natural Isotope Abundance Correction background_subtraction->isotope_correction peak_integration Peak Integration & Quantification isotope_correction->peak_integration end_node End: Clean Data peak_integration->end_node

Caption: Troubleshooting workflow for background noise in 13C MS.

logical_relationship cluster_source Sources of Background Noise cluster_contaminant Common Contaminants cluster_solution Solutions solvents Solvents polymers Polymers (PEG, PPG) solvents->polymers detergents Detergents (Triton, Tween) solvents->detergents high_purity Use High-Purity Reagents solvents->high_purity labware Labware (Plastics) labware->polymers plasticizers Plasticizers (Phthalates) labware->plasticizers proper_cleaning Thorough Cleaning Protocols labware->proper_cleaning environment Environment (Dust, Air) keratins Keratins environment->keratins clean_environment Work in Clean Environment environment->clean_environment sample_matrix Sample Matrix sample_matrix->detergents data_processing Advanced Data Processing sample_matrix->data_processing polymers->proper_cleaning blank_runs Regular Blank Runs polymers->blank_runs plasticizers->proper_cleaning plasticizers->blank_runs keratins->clean_environment detergents->proper_cleaning

Caption: Relationship between noise sources, contaminants, and solutions.

References

Technical Support Center: Glassware Cleaning for Acetylene-13C2 Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the proper cleaning of laboratory glassware following experiments with Acetylene-13C2. Adherence to these protocols is crucial for ensuring the integrity of subsequent experiments and maintaining a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: Does the Carbon-13 isotope in this compound require special cleaning procedures compared to standard acetylene?

A1: No, the presence of the stable Carbon-13 isotope does not alter the chemical properties of acetylene in a way that necessitates a different cleaning protocol. The primary considerations are the removal of any organic residues and ensuring proper disposal of waste containing the isotopically labeled compound.

Q2: What are the primary safety concerns when cleaning glassware used with this compound?

A2: The main safety concerns are related to the handling of flammable solvents used in the cleaning process, such as acetone. It is essential to work in a well-ventilated area or a fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Additionally, proper procedures for the disposal of chemical waste must be followed.

Q3: How do I dispose of the cleaning waste (solvents, rinsates) containing this compound residue?

A3: Waste containing this compound should be treated as chemical waste and disposed of in accordance with your institution's and local regulations. It is crucial to collect all solvent rinses and cleaning solutions in a designated, clearly labeled waste container. The label should indicate that the waste contains a Carbon-13 stable isotope. Do not mix this waste with general laboratory waste.[]

Q4: Can I use a standard laboratory detergent for the initial cleaning step?

A4: Yes, a laboratory-grade detergent like Alconox is recommended for the initial wash to remove the bulk of any non-adherent residue.

Q5: How can I be certain that all the this compound residue has been removed to avoid cross-contamination in future experiments?

A5: Following the detailed cleaning protocol, including a final rinse with a high-purity solvent and deionized water, is generally sufficient for most applications. For highly sensitive experiments where even trace amounts of Carbon-13 could interfere, it is advisable to dedicate specific glassware for use with isotopically labeled compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
A greasy or oily residue remains after cleaning. The initial solvent rinse was insufficient to dissolve all organic material.Repeat the cleaning protocol, ensuring to thoroughly rinse with acetone. For stubborn residues, a soak in a base bath (saturated NaOH or KOH in ethanol or methanol) may be necessary.[2]
A white film or solid particles are visible on the glassware. Incomplete rinsing of cleaning agents or reaction byproducts.Re-wash the glassware, paying close attention to the rinsing steps. A final rinse with deionized water is crucial. If a salt residue is suspected, a rinse with a dilute acid solution (e.g., 1% HCl) followed by copious rinsing with deionized water may be effective.
Uncertainty about the cleanliness of the glassware for a subsequent high-purity experiment. The previous experiment involved a high concentration of this compound.If absolute certainty is required and cross-contamination is a major concern, it is best practice to use dedicated glassware for isotopically labeled compounds.

Experimental Protocols

Standard Cleaning Protocol for Glassware with this compound Residue

This protocol is designed for the routine cleaning of glassware after use with this compound.

Materials:

  • Acetone (reagent grade)

  • Laboratory detergent (e.g., Alconox)

  • Deionized water

  • Appropriate brushes

  • Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves

  • Designated waste container for Carbon-13 labeled waste

Procedure:

  • Initial Solvent Rinse: In a fume hood, rinse the glassware with a small amount of acetone to dissolve and remove the majority of the organic residue.[3] Collect this initial rinse in the designated waste container for Carbon-13 labeled waste.

  • Detergent Wash: Prepare a warm solution of laboratory detergent and water. Submerge the glassware and scrub all surfaces thoroughly with an appropriate brush.

  • Tap Water Rinse: Rinse the glassware thoroughly under tap water to remove all traces of the detergent.

  • Deionized Water Rinse: Perform a final rinse with deionized water to remove any remaining salts or impurities from the tap water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Aggressive Cleaning Protocol for Stubborn Residues

This protocol should be used when the standard protocol is insufficient to remove all residues.

Materials:

  • Same as Standard Protocol, plus:

  • Base bath solution (saturated solution of KOH or NaOH in ethanol or methanol) OR

  • Acid bath solution (e.g., 6 M HCl)

  • Secondary containment for the bath

Procedure:

  • Initial Cleaning: Perform the "Standard Cleaning Protocol."

  • Aggressive Soak:

    • For Organic Residues: Carefully place the glassware in a base bath and allow it to soak for several hours.[2]

    • For Metal-Containing Residues: Soak the glassware in a 6 M HCl solution until the solid has dissolved.[2]

  • Thorough Rinsing: Remove the glassware from the bath and rinse it extensively with tap water, followed by a final rinse with deionized water.

  • Drying: Dry the glassware as described in the standard protocol.

Visual Guides

Glassware_Cleaning_Workflow cluster_prep Initial Cleaning cluster_wash Washing cluster_finish Final Steps start Contaminated Glassware (this compound) rinse Rinse with Acetone in Fume Hood start->rinse waste Collect Rinse in C-13 Labeled Waste rinse->waste detergent Wash with Lab Detergent rinse->detergent tap_rinse Rinse with Tap Water detergent->tap_rinse di_rinse Rinse with Deionized Water tap_rinse->di_rinse dry Dry Glassware di_rinse->dry clean Clean Glassware Ready for Use dry->clean

Caption: Workflow for cleaning glassware after this compound use.

Troubleshooting_Guide start Residue Visible After Standard Cleaning? organic_residue Is the residue greasy/oily? start->organic_residue Yes no_residue Cleaning Complete start->no_residue No inorganic_residue Is the residue a white film/solid? organic_residue->inorganic_residue No base_bath Use Aggressive Protocol: Base Bath Soak organic_residue->base_bath Yes inorganic_residue->no_residue No acid_rinse Rinse with Dilute Acid Followed by DI Water inorganic_residue->acid_rinse Yes

Caption: Troubleshooting decision tree for glassware cleaning.

References

Technical Support Center: High-Precision Isotopic Analysis of Acetylene-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method refinement of high-precision isotopic analysis of Acetylene-¹³C₂. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that users may encounter during the isotopic analysis of Acetylene-¹³C₂.

Q1: What are the most common sources of error in Acetylene-¹³C₂ isotopic analysis?

A1: The most common sources of error in the isotopic analysis of Acetylene-¹³C₂ by Isotope Ratio Mass Spectrometry (IRMS) include:

  • Contamination: Contamination from atmospheric CO₂ or other carbon-containing compounds can significantly alter the isotopic ratio.

  • Leaks: Leaks in the gas handling and introduction system can allow atmospheric gases to enter the mass spectrometer.

  • Isobaric Interferences: The presence of other ions with the same mass-to-charge ratio as the analyte ions can lead to inaccurate measurements.

  • Instrumental Fractionation: Isotope fractionation can occur during sample introduction, ionization, and ion transmission within the mass spectrometer.

  • Sample Handling and Storage: Improper handling and storage of Acetylene-¹³C₂ gas can lead to contamination or isotopic exchange.

Q2: My δ¹³C values are showing poor precision and are not reproducible. What should I check?

A2: Poor precision in δ¹³C values can stem from several factors. Here is a troubleshooting workflow to identify the root cause:

  • Check for Leaks: Use a helium leak detector to thoroughly check all connections in your sample introduction system, including fittings, valves, and septa.

  • Verify Gas Purity: Ensure the purity of your helium carrier gas and any other gases used. Contaminants in the gas supply can introduce variability.

  • Evaluate Sample Preparation: Review your sample handling procedures. Ensure that sample containers are properly sealed and that there is no atmospheric contamination during sample transfer.

  • Assess Instrument Stability: Run a sequence of a known reference gas to check the stability of the IRMS. If the reference gas also shows poor precision, the issue may lie with the mass spectrometer itself (e.g., unstable ion source, detector issues).

  • Inspect the Combustion/Pyrolysis Reactor (if applicable): For methods involving conversion of acetylene to CO₂, check the condition of the reactor tube and reagents. An exhausted or contaminated reactor can lead to inconsistent conversion and poor precision.[1]

Q3: I am observing unexpected peaks in my mass spectrum. How can I identify and eliminate them?

A3: Unexpected peaks are often due to contamination or isobaric interferences.

  • Identify Potential Contaminants: Review all materials that come into contact with your sample, including sample vials, tubing, and septa. These can be sources of outgassing or contamination.

  • Run a Blank: Analyze a blank sample (e.g., pure helium) to determine if the extraneous peaks are from the system background.

  • Check for Isobaric Interferences: Acetylene (m/z 26 for ¹²C₂H₂) and its isotopologues can have isobaric interferences from other species. For example, at m/z 28, ¹²C¹³CH₂⁺ can be interfered with by N₂⁺ from air leaks. High-resolution mass spectrometry can help to resolve these interferences.

  • Improve Chromatographic Separation: If using a Gas Chromatography (GC) front end, optimize the GC method to separate acetylene from other volatile compounds in the sample matrix.

Q4: How do I properly handle and store Acetylene-¹³C₂ gas samples to ensure isotopic integrity?

A4: Proper handling and storage are critical for maintaining the isotopic composition of your Acetylene-¹³C₂ samples.

  • Use High-Quality Gas Cylinders: Store Acetylene-¹³C₂ in high-purity, passivated aluminum or stainless steel cylinders to minimize reactions with the cylinder walls.

  • Avoid Contamination: Use dedicated, clean gas handling equipment (regulators, tubing) for your acetylene standards and samples.

  • Minimize Dead Volume: When connecting and disconnecting cylinders, minimize the dead volume in the lines to reduce the introduction of atmospheric contaminants.

  • Store at Appropriate Conditions: Store cylinders in a cool, well-ventilated area, away from direct sunlight and heat sources.

Experimental Protocols

A detailed methodology for the high-precision isotopic analysis of Acetylene-¹³C₂ using Gas Chromatography/Isotope Ratio Mass Spectrometry (GC/IRMS) is provided below.

1. Sample Preparation and Introduction

  • Gaseous Sample Handling:

    • Connect the Acetylene-¹³C₂ sample cylinder to a high-purity, stainless steel dual-stage regulator.

    • Purge the regulator and transfer lines with high-purity helium (99.999%) to remove any atmospheric contaminants.

    • Connect the transfer line to the gas sampling loop of the GC.

    • Pressurize the sampling loop with the acetylene sample to a predetermined pressure.

    • Allow the sample to equilibrate in the loop for a consistent amount of time before injection.

2. GC/IRMS Analysis

  • Instrumentation: A gas chromatograph coupled to an isotope ratio mass spectrometer via a combustion interface.

  • GC Conditions:

    • Column: PoraPLOT Q or similar porous polymer column suitable for light hydrocarbon separation.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Program: Isothermal at a temperature that provides good separation of acetylene from other potential gases (e.g., 40°C).

    • Injection: Automated gas sampling valve.

  • Combustion Interface:

    • The GC eluent is passed through a combustion reactor (typically a ceramic tube containing copper oxide) heated to approximately 980°C. This quantitatively converts acetylene to CO₂.

    • A water trap (e.g., a Nafion™ membrane) is used to remove water produced during combustion.

  • IRMS Parameters:

    • The purified CO₂ is introduced into the ion source of the IRMS.

    • The mass spectrometer is set to monitor the m/z ratios 44, 45, and 46, corresponding to the major isotopologues of CO₂.

    • The δ¹³C values are calculated relative to a calibrated CO₂ reference gas that is pulsed into the mass spectrometer during the analysis.

3. Calibration and Quality Control

  • Two-Point Calibration: A two-point calibration is performed using at least two internationally recognized reference materials with different δ¹³C values that bracket the expected range of the samples.[1]

  • Quality Control Standards: A quality control (QC) standard with a known δ¹³C value is analyzed periodically throughout the sample sequence to monitor instrument performance and data quality.[1] The measured value of the QC standard should be within a predefined tolerance of its certified value.[1]

  • Replicate Analysis: At least 10% of the samples should be analyzed in replicate to assess the precision of the measurement. The standard deviation of replicate analyses should typically be less than 0.2‰.[1]

Quantitative Data

The following tables provide a summary of typical quantitative data for the high-precision isotopic analysis of Acetylene-¹³C₂.

Table 1: Typical GC/IRMS Instrument Parameters

ParameterValue
GC Column PoraPLOT Q, 30 m x 0.32 mm ID
Carrier Gas Flow Rate 1.5 mL/min (Helium)
Oven Temperature 40°C (Isothermal)
Combustion Reactor Temp. 980°C
IRMS Reference Gas CO₂ (calibrated against international standards)
Typical Sample Size 100 µL gas loop injection

Table 2: Example Calibration Standards for ¹³C Analysis

Reference MaterialCertified δ¹³C value (‰ vs. VPDB)
IAEA-CO-8-10.5
NBS 19+1.95
LSVEC-46.6

VPDB: Vienna Pee Dee Belemnite

Table 3: Expected Analytical Performance

ParameterTarget Value
External Precision (1σ) < 0.2‰
Accuracy (vs. certified standards) ± 0.3‰
Linearity (over working range) R² > 0.999

Visualizations

Experimental Workflow for Acetylene-¹³C₂ Isotopic Analysis

experimental_workflow cluster_prep Sample Preparation & Introduction cluster_analysis GC/IRMS Analysis cluster_data Data Processing & QC sample_cylinder Acetylene-¹³C₂ Sample Cylinder gas_handling Gas Handling System (Regulator, Lines) sample_cylinder->gas_handling Purge & Fill gc_loop GC Gas Sampling Loop gas_handling->gc_loop Load Sample gc Gas Chromatograph (Separation) gc_loop->gc Inject combustion Combustion Interface (Acetylene -> CO₂) gc->combustion irms Isotope Ratio Mass Spectrometer combustion->irms data_acq Data Acquisition irms->data_acq calibration Two-Point Calibration data_acq->calibration qc_check Quality Control Check calibration->qc_check final_result Final δ¹³C Result qc_check->final_result

Caption: Experimental workflow from sample introduction to final data analysis.

Troubleshooting Logic for Poor Precision

troubleshooting_logic start Poor Precision in δ¹³C Measurements check_leaks Check for System Leaks (He Leak Detector) start->check_leaks leaks_found Leaks Found? check_leaks->leaks_found fix_leaks Fix Leaks and Retest leaks_found->fix_leaks Yes check_ref_gas Analyze Reference Gas leaks_found->check_ref_gas No fix_leaks->start ref_gas_ok Reference Gas Precision OK? check_ref_gas->ref_gas_ok check_sample_prep Review Sample Handling Protocol ref_gas_ok->check_sample_prep Yes instrument_issue Investigate IRMS (Source, Detectors) ref_gas_ok->instrument_issue No sample_issue Sample-Related Issue (Contamination, etc.) check_sample_prep->sample_issue

Caption: A logical workflow for troubleshooting poor precision in δ¹³C measurements.

References

Validation & Comparative

Validating Lipid Biosynthesis: A Comparative Guide to 13C-Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately tracing and quantifying metabolic pathways is paramount to understanding disease and developing effective therapeutics. Stable isotope tracers, particularly those labeled with Carbon-13 (13C), have become indispensable tools for elucidating the complexities of cellular metabolism. While various 13C-labeled molecules can be employed, this guide focuses on the validation of experimental results in the context of de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors.

This guide will briefly touch upon Acetylene-13C2 and its applications, then pivot to a detailed comparison of two widely used and highly relevant tracers for studying fatty acid synthesis in a research and drug development context: [U-13C]glucose and [1,2-13C2]acetate . We will provide an overview of their metabolic routes, comparative data, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.

The Role of this compound in Tracer Studies

This compound is a valuable tracer in the fields of organic chemistry and environmental science.[1] Its primary use is to map the flow of carbon atoms in various organic transformations and to track environmental carbon cycling.[1] For instance, it has been instrumental in elucidating the mechanisms of catalytic processes like the cyclotrimerization of acetylene to benzene.[1] However, its application as a direct tracer for metabolic pathways such as fatty acid synthesis in mammalian cells is not documented in the current scientific literature. Therefore, for the purposes of studying cellular metabolism in the context of drug discovery and life sciences research, other more biologically integrated tracers are employed.

Comparison of [U-13C]glucose and [1,2-13C2]acetate for Tracing De Novo Lipogenesis

Glucose and acetate represent two key carbon sources for the synthesis of fatty acids in mammalian cells. The choice of tracer depends on the specific biological question being addressed.

Feature[U-13C]glucose[1,2-13C2]acetate
Primary Metabolic Entry Point GlycolysisDirect conversion to Acetyl-CoA in the cytoplasm
Metabolic Pathway Coverage Traces carbon flow through glycolysis, the pentose phosphate pathway, and the TCA cycle prior to incorporation into fatty acids.Primarily traces the direct contribution of acetate to the cytosolic acetyl-CoA pool for fatty acid synthesis.
Typical Contribution to DNL Varies significantly by cell type and conditions. In differentiating human adipocytes, glucose provided less than half the carbon for DNL (42-47%).[2]Can be a significant contributor, especially under conditions like hypoxia where glucose oxidation is limited.[3]
Advantages Provides a comprehensive view of central carbon metabolism and its connection to lipogenesis.Excellent for specifically investigating the role of acetate as a lipogenic precursor and the activity of acetyl-CoA synthetases.[4]
Limitations The 13C label can be diluted or diverted into numerous branching pathways before reaching the fatty acid synthesis machinery.Does not provide information on the upstream pathways (like glycolysis) that also contribute to the acetyl-CoA pool.
Common Applications Studying the overall contribution of glucose to biomass, investigating the Warburg effect in cancer cells, and tracing the interplay between glycolysis and lipogenesis.[3][5]Investigating metabolic reprogramming in cancer, studying fatty acid synthesis in hypoxic conditions, and exploring the metabolism of short-chain fatty acids.[3][6]

Experimental Protocols

Below are generalized protocols for utilizing [U-13C]glucose and [1,2-13C2]acetate to trace de novo lipogenesis in adherent mammalian cells.

Protocol 1: [U-13C]glucose Labeling for Fatty Acid Analysis

Objective: To quantify the incorporation of glucose-derived carbon into newly synthesized fatty acids.

Materials:

  • Adherent mammalian cells of interest

  • Culture medium without glucose

  • [U-13C]glucose (uniformly labeled with 13C)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Solvent for lipid extraction (e.g., 2:1 chloroform:methanol)

  • Internal standards for fatty acids

  • GC-MS or LC-MS system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of labeling. Allow cells to adhere overnight.

  • Media Preparation: Prepare culture medium by supplementing glucose-free medium with the desired concentration of [U-13C]glucose and dFBS.

  • Labeling:

    • Aspirate the existing medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared [U-13C]glucose-containing medium to the cells.

    • Incubate for a predetermined duration. The time required to reach isotopic steady-state can vary, with glycolytic intermediates labeling within minutes and lipids taking several hours to days.[7]

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a cold extraction solvent (e.g., 80% methanol) to the wells and scrape the cells.

    • Collect the cell lysate and centrifuge to pellet cellular debris.

  • Lipid Extraction and Derivatization:

    • Perform a lipid extraction on the supernatant (e.g., using a Folch or Bligh-Dyer method).

    • The lipid-containing organic phase is collected and dried.

    • The extracted fatty acids are then derivatized (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis.

  • Analysis:

    • Analyze the derivatized samples by GC-MS or LC-MS to determine the mass isotopologue distribution of the fatty acids.

    • The pattern of 13C incorporation will reveal the extent to which glucose has contributed to their synthesis.

Protocol 2: [1,2-13C2]acetate Labeling for Fatty Acid Analysis

Objective: To quantify the direct incorporation of acetate-derived carbon into newly synthesized fatty acids.

Materials:

  • Same as Protocol 1, but with [1,2-13C2]acetate instead of [U-13C]glucose, and standard glucose-containing medium.

Procedure:

  • Cell Seeding: Follow the same procedure as in Protocol 1.

  • Media Preparation: Prepare standard culture medium supplemented with dFBS and the desired concentration of [1,2-13C2]acetate.

  • Labeling:

    • Aspirate the existing medium.

    • Add the prepared [1,2-13C2]acetate-containing medium to the cells.

    • Incubate for a duration sufficient for incorporation into lipids (typically several hours).

  • Metabolite Extraction, Lipid Extraction, and Analysis: Follow steps 4-6 from Protocol 1. The mass isotopologue distribution will show the incorporation of two-carbon units from acetate into the growing fatty acid chains.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involved in the conversion of [U-13C]glucose and [1,2-13C2]acetate into fatty acids.

Glucose_to_Fatty_Acid Extracellular Extracellular [U-13C]glucose Glucose_in Intracellular [U-13C]glucose Extracellular->Glucose_in GLUT Pyruvate [U-13C]pyruvate Glucose_in->Pyruvate Glycolysis Mito_Pyruvate [U-13C]pyruvate Pyruvate->Mito_Pyruvate Mito Mitochondrion Mito_AcetylCoA [2-13C]Acetyl-CoA Mito_Pyruvate->Mito_AcetylCoA PDH Citrate [13C]Citrate Mito_AcetylCoA->Citrate TCA Cycle Cyto_Citrate Cytosolic [13C]Citrate Citrate->Cyto_Citrate Citrate Shuttle Cyto_AcetylCoA Cytosolic [2-13C]Acetyl-CoA Cyto_Citrate->Cyto_AcetylCoA ACLY MalonylCoA [2-13C]Malonyl-CoA Cyto_AcetylCoA->MalonylCoA ACC FattyAcid [13C]Fatty Acids (e.g., Palmitate) MalonylCoA->FattyAcid FASN Acetate_to_Fatty_Acid Extracellular Extracellular [1,2-13C2]acetate Acetate_in Intracellular [1,2-13C2]acetate Extracellular->Acetate_in Cyto_AcetylCoA Cytosolic [1,2-13C2]Acetyl-CoA Acetate_in->Cyto_AcetylCoA ACSS2 MalonylCoA [1,2-13C2]Malonyl-CoA Cyto_AcetylCoA->MalonylCoA ACC FattyAcid [13C]Fatty Acids (e.g., Palmitate) MalonylCoA->FattyAcid FASN Tracer_Workflow A Experimental Design (Choose Tracer & Conditions) B Cell Culture and Labeling with 13C-Substrate A->B C Metabolite Quenching and Extraction B->C D Lipid Fractionation and Derivatization C->D E GC-MS or LC-MS Analysis D->E F Data Processing (Mass Isotopologue Distribution) E->F G Metabolic Flux Analysis and Interpretation F->G

References

A Researcher's Guide: Acetylene-13C2 vs. 14C-Acetylene for Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Isotopic labeling is a powerful technique to trace the fate of molecules in biological systems. This guide provides an objective comparison of two key tracers, Acetylene-13C2 and 14C-acetylene, offering insights into their respective advantages and disadvantages in metabolic pathway analysis.

Introduction to Isotopic Labeling with Acetylene

Acetylene, a two-carbon molecule, can be a valuable precursor for studying the metabolism of various compounds, including fatty acids, amino acids, and other essential biomolecules. By introducing a labeled form of acetylene into a biological system, researchers can track the incorporation of its carbon atoms into downstream metabolites, thereby elucidating active metabolic pathways. The choice between a stable isotope like Carbon-13 (¹³C) and a radioactive isotope like Carbon-14 (¹⁴C) depends on the specific research question, available instrumentation, and safety considerations.

Core Comparison: this compound vs. 14C-Acetylene

The fundamental difference between this compound and 14C-acetylene lies in the nature of their isotopes. This compound contains a stable, non-radioactive isotope of carbon, while 14C-acetylene contains a radioactive isotope that undergoes beta decay. This distinction governs every aspect of their use, from experimental design to data analysis and safety protocols.

FeatureThis compound (Stable Isotope)14C-Acetylene (Radioactive Isotope)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Liquid Scintillation Counting (LSC), Autoradiography
Information Richness High: Provides positional information of labeled atoms, aiding in detailed pathway analysis.[1][2]Moderate: Primarily quantitative, indicating the presence and amount of the label.
Safety Non-radioactive, posing minimal safety risks.Radioactive, requiring specialized handling, licensing, and disposal procedures.
Resolution High: Can distinguish between different isotopologues of a metabolite.Lower: Detects overall radioactivity of a sample.
Sensitivity Generally lower than radioisotope detection.Extremely high, capable of detecting very small quantities of labeled molecules.
Sample Preparation More complex, often requiring derivatization for GC-MS analysis.[3][4]Relatively straightforward for LSC, involving mixing with a scintillation cocktail.[1][2]
Cost High initial instrument cost (MS, NMR), but the labeled compound can be less expensive.Lower initial instrument cost (LSC), but the radioactive compound and disposal can be costly.
Regulatory Burden MinimalSignificant, governed by radiation safety regulations.

Experimental Methodologies

The experimental protocols for using this compound and 14C-acetylene differ significantly in terms of sample handling, preparation, and analysis.

This compound Metabolic Labeling Workflow

The use of this compound in metabolic flux analysis (MFA) allows for a detailed quantitative understanding of cellular metabolism.

Experimental Protocol:

  • Cell Culture and Labeling: Cells or organisms are cultured in a controlled environment. This compound is introduced into the system, for instance, by bubbling the gas through the culture medium or providing it in the headspace of a sealed culture vessel. The duration of labeling depends on the metabolic rates of the pathways being investigated.

  • Metabolite Extraction: After the labeling period, the cells are quenched to halt metabolic activity, and intracellular metabolites are extracted using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Sample Preparation for Analysis: The extracted metabolites are then prepared for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This often involves a derivatization step to increase the volatility and thermal stability of the metabolites.[3][4][5]

  • Mass Spectrometry Analysis: The derivatized sample is injected into the GC-MS or LC-MS system. The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the detection and quantification of different isotopologues (molecules of the same compound that differ in their isotopic composition).

  • Data Analysis: The resulting mass spectra are analyzed to determine the mass isotopomer distributions for key metabolites. This data is then used in computational models to calculate metabolic fluxes.

14C-Acetylene Metabolic Labeling Workflow

14C-acetylene is a highly sensitive tracer used to quantify the overall incorporation of carbon from acetylene into various biomolecules.

Experimental Protocol:

  • Cell Culture and Labeling: Similar to the ¹³C protocol, cells or organisms are exposed to 14C-acetylene in a sealed and shielded environment due to its radioactivity.

  • Metabolite Extraction and Separation: After labeling, metabolites are extracted. For more detailed analysis, the extracted metabolites can be separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

  • Sample Preparation for Scintillation Counting: The extracted metabolites (or separated fractions) are mixed with a scintillation cocktail in a vial.[1][2] The cocktail contains fluors that emit light when they interact with the beta particles emitted by the ¹⁴C.

  • Liquid Scintillation Counting: The vial is placed in a liquid scintillation counter, which detects and quantifies the light emissions. The output is typically in counts per minute (CPM) or disintegrations per minute (DPM), which is proportional to the amount of ¹⁴C in the sample.[6][7]

  • Data Analysis: The radioactivity measurements are used to quantify the amount of carbon from acetylene that has been incorporated into the metabolite pool of interest.

Visualizing the Workflows

To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both this compound and 14C-acetylene.

Acetylene_13C2_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture B Introduce this compound A->B C Metabolite Quenching & Extraction B->C D Sample Derivatization C->D Metabolite Extract E GC-MS or LC-MS Analysis D->E F Mass Isotopomer Distribution E->F G Metabolic Flux Analysis F->G

This compound Experimental Workflow

Acetylene_14C_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture (Shielded) B Introduce 14C-Acetylene A->B C Metabolite Extraction B->C D Mix with Scintillation Cocktail C->D Metabolite Extract E Liquid Scintillation Counting D->E F Quantify Radioactivity (CPM/DPM) E->F G Determine Carbon Incorporation F->G

14C-Acetylene Experimental Workflow

Signaling Pathways and Logical Relationships

The choice between this compound and 14C-acetylene is dictated by the desired level of detail in the metabolic analysis.

Decision_Pathway Start Research Question: Trace Acetylene Metabolism Q1 Need to identify specific pathways and quantify fluxes? Start->Q1 C13 Use this compound Q1->C13 Yes C14 Use 14C-Acetylene Q1->C14 No Yes Yes No No Analysis13C Mass Spectrometry (MS) NMR Spectroscopy C13->Analysis13C Analysis14C Liquid Scintillation Counting Autoradiography C14->Analysis14C Outcome13C Detailed Pathway Information Quantitative Flux Maps Analysis13C->Outcome13C Outcome14C Overall Carbon Incorporation High Sensitivity Detection Analysis14C->Outcome14C

Decision-Making Framework for Tracer Selection

Conclusion

Both this compound and 14C-acetylene are valuable tools for metabolic pathway analysis, but they serve different purposes. This compound, coupled with mass spectrometry or NMR, offers a high level of detail, enabling researchers to elucidate complex pathway structures and quantify metabolic fluxes. Its non-radioactive nature also makes it a safer and less-regulated option. On the other hand, 14C-acetylene provides unparalleled sensitivity for quantifying the overall incorporation of carbon into biomass, making it ideal for studies where the metabolites of interest are in low abundance. The choice between these two powerful tracers should be guided by the specific goals of the research, the analytical capabilities available, and the safety infrastructure of the laboratory.

References

Cross-Validation of Acetylene-¹³C₂ Data: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This guide will delve into the cross-validation of Acetylene-¹³C₂ data with alternative methods, primarily focusing on its application in proteomics and lipidomics. We will explore the quantitative comparison with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for protein turnover analysis and discuss its synergy with mass spectrometry and NMR spectroscopy for comprehensive molecular characterization.

Quantitative Comparison of Analytical Techniques

The choice of analytical technique significantly impacts the quantitative data obtained in metabolic labeling experiments. Below is a summary of key quantitative parameters when comparing Acetylene-¹³C₂-based methods with other prevalent techniques. While direct head-to-head comparisons in a single study are limited, the following tables are compiled from various studies to provide a comparative overview.

Table 1: Comparison of Techniques for Global Protein Synthesis Analysis

FeatureAcetylene-¹³C₂ (BONCAT)SILAC (pulsed)
Principle Incorporation of alkyne-containing amino acid analogs (e.g., L-homopropargylglycine, HPG) followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to a reporter tag.Incorporation of stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine).
Detection Method Mass Spectrometry (MS), Fluorescence MicroscopyMass Spectrometry (MS)
Quantification Relative or absolute quantification based on reporter ion intensity or spectral counting.Ratiometric quantification of heavy vs. light peptide pairs.
Temporal Resolution High; suitable for short-term labeling (minutes to hours).Lower; typically requires longer labeling times for significant incorporation.
Selectivity Enriches for newly synthesized proteins.Labels all proteins containing the specific amino acids.
Potential for Bias Potential for incomplete "click" reaction; some alkyne analogs may have slight metabolic perturbations.Arginine-to-proline conversion can complicate analysis; requires complete incorporation for accurate quantification in steady-state experiments.

Table 2: Comparison of Techniques for Lipid Metabolism Analysis

FeatureAcetylene-¹³C₂ Labeled Fatty AcidsStable Isotope (e.g., ¹³C₁₆-Palmitate) Labeled Fatty Acids
Principle Incorporation of alkyne-tagged fatty acids into various lipid species.Incorporation of stable isotope-labeled fatty acids.
Detection Method LC-MS/MSGC-MS, LC-MS/MS
Quantification Relative quantification of alkyne-containing lipids.Ratiometric quantification of heavy vs. light lipid species.
Advantages Enables visualization and enrichment of newly synthesized lipids via click chemistry.Provides direct measurement of isotopic enrichment.
Limitations The alkyne tag may slightly alter the physicochemical properties of the fatty acid.Does not allow for subsequent chemical handle-based enrichment or imaging.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible data. Below are methodologies for key experiments involving Acetylene-¹³C₂ and a comparative technique.

Protocol 1: Protein Labeling and Analysis using Acetylene-¹³C₂ (BONCAT)

1. Metabolic Labeling:

  • Culture cells in methionine-free medium for 30-60 minutes to deplete endogenous methionine.

  • Replace with medium containing an alkyne-bearing methionine analog, such as L-homopropargylglycine (HPG), at a concentration of 25-50 µM. Acetylene-¹³C₂ can be incorporated into custom-synthesized HPG.

  • Incubate cells for the desired labeling period (e.g., 1-4 hours).

2. Cell Lysis and Protein Extraction:

  • Wash cells with ice-cold PBS and lyse using a lysis buffer compatible with click chemistry (e.g., RIPA buffer with protease inhibitors).

  • Quantify protein concentration using a standard assay (e.g., BCA assay).

3. Click Chemistry Reaction:

  • To 50-100 µg of protein lysate, add the click reaction cocktail:

    • Azide-biotin tag (e.g., 100 µM)

    • Copper(II) sulfate (CuSO₄) (e.g., 1 mM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 100 µM)

  • Incubate at room temperature for 1 hour with gentle shaking.

4. Enrichment of Labeled Proteins:

  • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour to capture biotin-tagged proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

5. On-Bead Digestion and Mass Spectrometry:

  • Resuspend the beads in a digestion buffer containing trypsin.

  • Incubate overnight at 37°C.

  • Collect the supernatant containing the digested peptides for LC-MS/MS analysis.

Protocol 2: Quantitative Proteomics using SILAC

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.

  • One population is grown in "light" medium containing natural abundance lysine and arginine.

  • The other population is grown in "heavy" medium containing stable isotope-labeled lysine (e.g., ¹³C₆-Lys) and arginine (e.g., ¹³C₆¹⁵N₄-Arg) for at least 5-6 cell doublings to ensure complete incorporation.

2. Experimental Treatment:

  • Apply the experimental treatment to one of the cell populations.

3. Cell Lysis and Protein Mixing:

  • Lyse both cell populations separately.

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

4. Protein Digestion:

  • Digest the combined protein mixture into peptides using trypsin.

5. Mass Spectrometry Analysis:

  • Analyze the peptide mixture by LC-MS/MS.

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the stable isotope labels.

  • The ratio of the intensities of the heavy and light peptide peaks provides a precise measure of the relative abundance of the protein in the two samples.[1][2]

Mandatory Visualizations

To better illustrate the workflows and pathways discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Acetylene-13C2 (BONCAT) Workflow cluster_1 SILAC Workflow A Metabolic Labeling with Alkyne-Amino Acid B Cell Lysis & Protein Extraction A->B C Click Chemistry with Azide-Biotin Tag B->C D Streptavidin Enrichment C->D E On-Bead Digestion D->E F LC-MS/MS Analysis E->F G Metabolic Labeling (Heavy/Light Amino Acids) H Experimental Treatment G->H I Cell Lysis & Protein Mixing H->I J Protein Digestion I->J K LC-MS/MS Analysis J->K cluster_pathway Fatty Acid Metabolism Studied by this compound Labeling Acetylene_FA Acetylene-¹³C₂ Fatty Acid Cell_Uptake Cellular Uptake Acetylene_FA->Cell_Uptake Acyl_CoA Acyl-CoA Synthesis Cell_Uptake->Acyl_CoA TG_synthesis Triglyceride Synthesis Acyl_CoA->TG_synthesis PL_synthesis Phospholipid Synthesis Acyl_CoA->PL_synthesis Beta_oxidation β-Oxidation Acyl_CoA->Beta_oxidation Labeled_TG Labeled Triglycerides TG_synthesis->Labeled_TG Labeled_PL Labeled Phospholipids PL_synthesis->Labeled_PL Labeled_AcetylCoA Labeled Acetyl-CoA Beta_oxidation->Labeled_AcetylCoA

References

A Head-to-Head Comparison: Acetylene-13C2 vs. Deuterated Acetylene in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of isotopic label is critical for the precision and reliability of experimental outcomes. Acetylene, a fundamental two-carbon building block, is frequently utilized in labeled forms for a variety of applications, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic labeling studies. The two most common stable isotopologues are Acetylene-13C2 (¹³C₂) and deuterated acetylene (D₂). While both serve as valuable tracers, their nuclear properties impart distinct advantages and disadvantages that can significantly impact experimental design and data interpretation. This guide provides an objective comparison of their performance, supported by experimental principles and data.

At a Glance: Key Differences and Primary Applications

FeatureThis compoundDeuterated Acetylene
Primary Isotope Carbon-13 (¹³C)Deuterium (²H or D)
Key Advantage Minimal perturbation to chemical and biological systems; direct tracing of the carbon backbone.Probing reaction mechanisms through the kinetic isotope effect (KIE).
Primary Disadvantage Higher cost of starting materials.Significant kinetic isotope effect can alter reaction rates and metabolic pathways.
Common Applications Metabolic flux analysis, structural elucidation via NMR, quantitative proteomics.Mechanistic studies of enzymatic reactions, altering drug metabolism.

Delving Deeper: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the choice between ¹³C and deuterium labeling can profoundly influence the quality and type of information obtained.

This compound: The primary advantage of ¹³C labeling is the ability to directly observe the carbon backbone of a molecule. The presence of adjacent ¹³C atoms in this compound gives rise to ¹³C-¹³C coupling constants, which are invaluable for determining molecular structure and connectivity. These coupling constants are sensitive to the conformation of the molecule, providing crucial structural constraints.

Deuterated Acetylene: Deuterium is often used in ¹H NMR to simplify complex spectra by replacing protons with deuterons, which are not observed in ¹H NMR. However, the quadrupole moment of the deuterium nucleus leads to broader resonance signals in ²H NMR, reducing spectral resolution compared to ¹H or ¹³C NMR. While deuterium labeling can be a powerful tool for simplifying spectra, it does not provide direct information about the carbon skeleton in the way that ¹³C labeling does. Furthermore, deuterium substitution can induce small but measurable isotope effects on ¹³C chemical shifts.[1]

Mass Spectrometry (MS)

In mass spectrometry, both isotopes are used to trace the incorporation of labeled precursors into larger molecules.

This compound: The two-mass-unit shift per incorporated acetylene unit provides a clear and easily interpretable signal in the mass spectrum. The natural abundance of ¹³C is low (approximately 1.1%), so the incorporation of a ¹³C-labeled precursor results in a distinct isotopic cluster that is readily distinguished from the natural abundance background. This allows for accurate quantification of metabolic flux and biosynthetic pathways.

Deuterated Acetylene: Deuterium labeling also results in a mass shift, but the interpretation can be more complex. The potential for hydrogen-deuterium exchange with the solvent or other molecules can lead to a distribution of isotopologues, complicating the analysis. Moreover, the kinetic isotope effect can alter the fragmentation patterns in the mass spectrometer, which may require careful consideration during data analysis.

Metabolic Labeling and the Kinetic Isotope Effect

A crucial distinction between this compound and deuterated acetylene lies in the kinetic isotope effect (KIE).

This compound: The KIE for ¹³C is generally small and often considered negligible. This means that replacing ¹²C with ¹³C does not significantly alter the rates of biochemical reactions. This property is paramount for metabolic flux analysis, where the goal is to observe the metabolic network in its unperturbed state.

Deuterated Acetylene: In stark contrast, the C-D bond is significantly stronger than the C-H bond. This leads to a substantial primary kinetic isotope effect, where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This effect can be a powerful tool for elucidating reaction mechanisms, as it can help to identify the rate-determining step. However, in metabolic tracing studies, this KIE can be a significant drawback, as it can alter the flow of metabolites through pathways, leading to an inaccurate representation of the native metabolic state. This alteration of metabolic pathways is a critical consideration in drug development, where deuteration is sometimes intentionally used to slow down drug metabolism and improve pharmacokinetic properties.

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the hydrolysis of calcium carbide-¹³C₂.

Materials:

  • Calcium carbide-¹³C₂ (Ca¹³C₂)

  • Heavy water (D₂O) or deionized water (H₂O)

  • Gas-tight syringe

  • Schlenk flask equipped with a dropping funnel and a gas outlet

Procedure:

  • Place a known quantity of Ca¹³C₂ in a dry Schlenk flask under an inert atmosphere (e.g., argon).

  • Fill the dropping funnel with D₂O or H₂O.

  • Slowly add the water dropwise to the Ca¹³C₂. Acetylene-¹³C₂ gas will be generated immediately.

  • Collect the gas in a gas-tight syringe or pass it through a purification train to remove any impurities.

  • The generated gas can be used directly in subsequent reactions or stored in a suitable container.

Synthesis of Deuterated Acetylene

Deuterated acetylene can be synthesized in a similar manner to its ¹³C counterpart, using deuterated reagents.

Materials:

  • Calcium carbide (CaC₂)

  • Heavy water (D₂O)

  • Gas-tight syringe

  • Schlenk flask with a dropping funnel and gas outlet

Procedure:

  • Place CaC₂ in a dry Schlenk flask under an inert atmosphere.

  • Fill the dropping funnel with D₂O.

  • Slowly add the D₂O dropwise to the CaC₂ to generate deuterated acetylene gas.

  • Collect and purify the gas as described for this compound.

Visualizing the Concepts

G cluster_0 Reaction Pathway with Protiated Substrate cluster_1 Reaction Pathway with Deuterated Substrate A_H Substrate (C-H) TS_H Transition State A_H->TS_H Activation Energy (Ea) A_D Substrate (C-D) P_H Product TS_H->P_H note The stronger C-D bond leads to a higher activation energy and a slower reaction rate. P_D Product TS_D Transition State A_D->TS_D Higher Activation Energy (Ea') TS_D->P_D

Caption: Impact of the Kinetic Isotope Effect on a Reaction Pathway.

G cluster_workflow General Workflow for Isotopic Labeling Experiments cluster_analysis Analysis start Introduce Labeled Precursor (this compound or Deuterated Acetylene) culture Cell Culture / In Vitro Reaction start->culture quench Quench Metabolism / Stop Reaction culture->quench extract Extract Metabolites / Purify Product quench->extract nmr NMR Spectroscopy extract->nmr Structural Info ms Mass Spectrometry extract->ms Isotopologue Distribution interpret Data Interpretation (Flux Calculation / Structural Analysis) nmr->interpret ms->interpret

Caption: General Experimental Workflow for Isotopic Labeling.

Conclusion: Making the Right Choice

The selection of this compound versus deuterated acetylene is not a matter of one being universally superior to the other, but rather a strategic decision based on the experimental goals.

  • For quantitative studies of metabolic pathways and structural elucidation where minimal perturbation is paramount, this compound is the clear choice. Its stable, non-disruptive nature allows for an accurate snapshot of the biological system.

  • For investigating reaction mechanisms and intentionally modulating metabolic rates, deuterated acetylene is an invaluable tool. The pronounced kinetic isotope effect provides a unique window into the dynamics of chemical and biochemical transformations.

By understanding the fundamental differences in their properties and the implications for experimental outcomes, researchers can harness the full potential of these powerful isotopic probes to advance their scientific discoveries.

References

Comparative analysis of reaction kinetics with labeled vs. unlabeled acetylene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reaction kinetics between isotopically labeled and unlabeled compounds is crucial for mechanistic elucidation and the development of novel chemical entities. This guide provides a comparative analysis of the reaction kinetics of labeled versus unlabeled acetylene, supported by experimental data and detailed protocols.

The substitution of an atom with its isotope, while not altering the chemical properties of a molecule, can have a measurable effect on the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into reaction mechanisms, particularly the bond-breaking and bond-forming steps that occur in the rate-determining step. In the context of acetylene (C₂H₂), labeling with deuterium (D or ²H) or carbon-13 (¹³C) has been a key strategy to probe the intricacies of its diverse reactivity, from cycloadditions to polymerizations.

Quantitative Comparison of Reaction Kinetics

The following tables summarize the available quantitative data comparing the reaction kinetics of labeled and unlabeled acetylene and its derivatives. The kinetic isotope effect (KIE), expressed as the ratio of the rate constant of the light isotope (k_light) to that of the heavy isotope (k_heavy), is a key metric for comparison.

Reaction TypeLabeled AcetyleneUnlabeled Acetylenek_light / k_heavy (KIE)Reference
Cycloaddition
Nitrosoarene-Alkyne CycloadditionPhenylacetylene-d1 (PhC≡CD)Phenylacetylene (PhC≡CH)1.1 ± 0.1[1]
Hydrogenation
Acetylene HydrogenationAcetylene-d2 (C₂D₂)Acetylene (C₂H₂)Activation energy for C₂D₂ is 9.0 ± 0.2 kcal/mol[2]
Polymerization
Ziegler-Natta PolymerizationDeuterated EthyleneEthyleneNo significant KIE observed, suggesting C-H bond cleavage is not rate-determining.[3]

Experimental Protocols

Competitive Kinetic Isotope Effect Measurement for Nitrosoarene-Alkyne Cycloaddition

This protocol is adapted from the methodology described for the reaction of phenylacetylene with nitrosobenzene.[1]

Objective: To determine the kinetic isotope effect for the cycloaddition of a deuterated alkyne versus its non-deuterated counterpart in a competitive reaction.

Materials:

  • Phenylacetylene (PhC≡CH)

  • Phenylacetylene-d1 (PhC≡CD)

  • Nitrosobenzene (PhNO)

  • Anhydrous benzene (solvent)

  • Internal standard (e.g., durene)

  • Argon or Nitrogen gas

  • Reaction vials

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing equimolar amounts of phenylacetylene and phenylacetylene-d1 in anhydrous benzene.

  • In a reaction vial under an inert atmosphere (argon or nitrogen), add a known amount of the nitrosobenzene solution.

  • To initiate the reaction, add a measured volume of the mixed phenylacetylene/phenylacetylene-d1 stock solution to the nitrosobenzene solution at a controlled temperature (e.g., 75 °C).

  • Allow the reaction to proceed to a low conversion (e.g., 15-20%) to ensure the initial ratio of reactants does not change significantly.

  • Quench the reaction by rapid cooling.

  • Add a known amount of an internal standard to the reaction mixture.

  • Analyze the isotopic composition of the unreacted starting materials and the products using GC-MS.

  • The KIE is calculated from the ratio of the products formed from the unlabeled and labeled reactants, corrected for the initial ratio of the reactants.

Gas-Phase Hydrogenation of Acetylene

This protocol outlines a general procedure for studying the kinetics of gas-phase acetylene hydrogenation over a solid catalyst.

Objective: To measure the rate of consumption of acetylene and the formation of products during catalytic hydrogenation.

Materials:

  • Acetylene (C₂H₂) gas

  • Hydrogen (H₂) gas

  • Deuterium (D₂) gas (for labeled experiments)

  • Inert gas (e.g., Argon, Helium)

  • Supported metal catalyst (e.g., Pd/Al₂O₃)

  • Fixed-bed flow reactor

  • Mass flow controllers

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Temperature controller and furnace

Procedure:

  • Pack a known amount of the catalyst into the fixed-bed reactor.

  • Pre-treat the catalyst as required (e.g., reduction in a stream of H₂ at elevated temperature).

  • Establish a steady flow of a mixture of acetylene, hydrogen (or deuterium), and an inert gas through the reactor at a specific temperature and pressure.

  • Use mass flow controllers to precisely control the composition of the feed gas.

  • Periodically sample the effluent gas from the reactor.

  • Analyze the composition of the effluent gas using a calibrated GC-FID to determine the concentrations of acetylene, ethylene, ethane, and any other products.

  • Calculate the reaction rate based on the conversion of acetylene under steady-state conditions.

  • Repeat the experiment with the isotopically labeled acetylene under identical conditions to compare the reaction rates.

Visualizing Reaction Pathways

The following diagram illustrates the proposed catalytic cycle for the cyclotrimerization of acetylene to benzene on a transition metal catalyst. This type of visualization is crucial for understanding the step-wise mechanism of complex chemical transformations.

Acetylene_Cyclotrimerization cluster_0 Catalytic Cycle M M (Catalyst) M_C2H2 M(η²-C₂H₂) M->M_C2H2 + C₂H₂ Metallacyclopentadiene Metallacyclopentadiene M_C2H2->Metallacyclopentadiene + C₂H₂ Metallacycloheptatriene Metallacycloheptatriene Metallacyclopentadiene->Metallacycloheptatriene + C₂H₂ M_Benzene M(η²-Benzene) Metallacycloheptatriene->M_Benzene Reductive Elimination M_Benzene->M - Benzene Benzene Benzene M_Benzene->Benzene

Catalytic cycle of acetylene cyclotrimerization.

This guide provides a foundational comparison of the reaction kinetics of labeled and unlabeled acetylene. The presented data and protocols highlight the power of isotopic labeling in dissecting reaction mechanisms. Further research providing more extensive quantitative data for a wider range of reactions, particularly in polymerization, will continue to refine our understanding of the rich chemistry of this fundamental alkyne.

References

Assessing the Kinetic Isotope Effect of Acetylene-¹³C₂: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the kinetic isotope effect (KIE) of Acetylene-¹³C₂, a critical parameter for understanding reaction mechanisms and developing novel therapeutics. Due to the limited availability of direct experimental data for the KIE of Acetylene-¹³C₂, this document outlines the theoretical framework, experimental methodologies commonly employed for such measurements, and comparative data from related isotopologues to provide a comprehensive analytical perspective.

Understanding the Kinetic Isotope Effect

The kinetic isotope effect is a powerful tool in physical organic chemistry and drug development, offering profound insights into the rate-determining steps of chemical reactions. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of its counterpart containing a heavier isotope (k_light / k_heavy). For carbon, the KIE is typically expressed as the ratio of the rate constant for a reaction with ¹²C versus ¹³C. These effects arise from the differences in the zero-point vibrational energies of bonds involving different isotopes; a bond to a heavier isotope has a lower zero-point energy and is therefore stronger, often leading to a slower reaction rate.

While extensive research has been conducted on the KIE of deuterated acetylene (C₂D₂) in various reactions, direct quantitative experimental data on the KIE of Acetylene-¹³C₂ remains scarce in publicly accessible literature. However, the principles governing isotope effects allow for a robust theoretical and comparative analysis.

Comparative Kinetic Isotope Effect Data

Direct experimental values for the KIE of Acetylene-¹³C₂ are not readily found in the reviewed literature. To provide a useful comparison, the table below presents typical KIE values for other relevant isotopologues and related molecules. It is important to note that ¹²C/¹³C KIEs are generally much smaller than H/D KIEs.

Isotopologue/MoleculeReaction Typek_light / k_heavy (KIE)Reference Compound
Acetylene-¹³C₂ (Theoretical) Various (e.g., addition, combustion)Expected to be small (1.02 - 1.05)¹²C₂H₂
Deuterated Acetylene (C₂D₂) Surface reaction on Cu(001)Significant¹²C₂H₂
Light Alkanes (e.g., Ethane) Reaction with Cl atoms1.01073¹³C-Ethane
Light Alkenes (e.g., Ethene) Reaction with Cl atoms1.00565¹³C-Ethene

Note: The KIE for Acetylene-¹³C₂ is a theoretical estimation based on typical ¹²C/¹³C KIEs observed in other organic reactions. The significance of the C₂D₂ KIE is noted, but a numerical value from the search results is not available.

Experimental Protocols for Determining ¹³C KIE

The determination of a ¹³C KIE, particularly for a reaction involving acetylene, requires precise and sensitive analytical techniques. The following outlines a general experimental protocol that can be adapted for measuring the KIE of Acetylene-¹³C₂. This methodology is based on competitive reactions where the labeled and unlabeled species react in the same vessel.

Key Experimental Methodologies:
  • Natural Abundance NMR Spectroscopy:

    • Principle: This modern technique, often referred to as the "Singleton method," allows for the determination of KIEs at each carbon atom without the need for isotopic enrichment. The reaction is run to a high conversion, and the isotopic ratios in the remaining starting material are precisely measured using high-field NMR spectroscopy.

    • Protocol:

      • A reaction is initiated with unlabeled acetylene (containing ¹³C at its natural abundance of ~1.1%).

      • The reaction is allowed to proceed to a high degree of completion (typically >90%).

      • The unreacted acetylene is carefully recovered and purified.

      • High-resolution ¹³C NMR spectra of the recovered starting material and an authentic standard of the starting material are acquired under identical, highly controlled conditions.

      • The relative integrals of the ¹³C signals are compared to determine the isotopic enrichment, from which the KIE can be calculated.

  • Isotope Ratio Mass Spectrometry (IRMS):

    • Principle: IRMS is a highly sensitive technique for measuring the ratio of stable isotopes. For acetylene, this would involve converting the acetylene sample to a gas that can be readily analyzed by the mass spectrometer, such as CO₂.

    • Protocol:

      • Similar to the NMR method, a competitive reaction is run with natural abundance acetylene.

      • Samples of the acetylene are taken at the beginning of the reaction (t=0) and at various time points or after a certain conversion.

      • The acetylene samples are quantitatively combusted to CO₂.

      • The ¹³CO₂/¹²CO₂ ratio of the resulting carbon dioxide is measured with high precision using a dual-inlet or continuous-flow IRMS.

      • The change in the isotopic ratio as a function of reaction progress is used to calculate the KIE.

Reaction Pathways and Experimental Workflow

The study of the kinetic isotope effect of Acetylene-¹³C₂ is particularly relevant in reactions where the carbon-carbon triple bond is directly involved in the rate-determining step. An example of such a reaction is the addition of an ethynyl radical to acetylene, a key process in combustion and astrochemistry.

Below is a conceptual workflow for determining the KIE of Acetylene-¹³C₂ in the reaction with the ethynyl radical.

KIE_Workflow cluster_reaction Competitive Reaction cluster_analysis Analysis cluster_calculation Data Interpretation C2H2 Acetylene (¹²C₂H₂) + Natural Abundance ¹³C₂H₂ Reaction_Vessel Reaction under Controlled Conditions (Temperature, Pressure) C2H2->Reaction_Vessel C2H_source Ethynyl Radical Source (e.g., photolysis of bromoacetylene) C2H_source->Reaction_Vessel Quench Reaction Quenching Reaction_Vessel->Quench Separation Separation of Unreacted C₂H₂ Quench->Separation NMR_Analysis High-Field ¹³C NMR Spectroscopy Separation->NMR_Analysis IRMS_Analysis Combustion to CO₂ & Isotope Ratio Mass Spectrometry Separation->IRMS_Analysis KIE_Calc Calculation of k(¹²C)/k(¹³C) NMR_Analysis->KIE_Calc IRMS_Analysis->KIE_Calc

Caption: Experimental workflow for determining the ¹³C KIE of acetylene.

This diagram illustrates the key stages, from reactant preparation through to the final calculation of the kinetic isotope effect, highlighting the two primary analytical techniques employed for such studies.

Benchmarking Acetylene-13C2 Labeling Against Computational Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acetylene-13C2 metabolic labeling with established computational models for metabolic flux analysis. While direct experimental data using this compound for flux analysis is emerging, this document outlines a framework for its application, compares its potential with standard tracers like 13C-glucose, and provides the necessary experimental and computational protocols to facilitate its adoption in metabolic research and drug development.

Introduction: The Quest for Precise Metabolic Flux Quantification

Understanding the intricate network of metabolic pathways is paramount in elucidating disease mechanisms and developing novel therapeutics. Stable isotope labeling, coupled with mass spectrometry or NMR, has become a cornerstone for tracing the flow of atoms through metabolic networks. 13C-Metabolic Flux Analysis (13C-MFA) integrates this experimental data with computational models to provide quantitative insights into reaction rates, or fluxes.

The choice of isotopic tracer is critical for the resolution and accuracy of 13C-MFA. While 13C-glucose is a widely used and well-characterized tracer for central carbon metabolism, exploring alternative tracers with unique entry points into the metabolic network can provide complementary information and enhance the precision of flux estimations. This compound presents itself as a novel potential tracer, offering a distinct route for carbon atoms to enter cellular metabolism.

This compound: A Novel Tracer for Metabolic Flux Analysis

Acetylene, a simple two-carbon molecule, is not a conventional substrate for central carbon metabolism. However, it can be metabolized by cells through specific enzymatic reactions. The primary route of acetylene metabolism involves its hydration to acetaldehyde, a reaction catalyzed by the enzyme acetylene hydratase. Acetaldehyde can then be oxidized to acetyl-CoA, a central metabolic intermediate that connects numerous pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. This unique entry point of this compound-derived carbons into the metabolic network at the level of acetyl-CoA offers a targeted approach to probe fluxes around this critical metabolic node.

Comparison of this compound and 13C-Glucose Labeling

The following table summarizes the key characteristics and potential applications of this compound in comparison to the well-established 13C-glucose tracer.

FeatureThis compound[U-13C6]Glucose
Entry Point Acetyl-CoAGlucose-6-phosphate
Primary Pathways Labeled TCA Cycle, Fatty Acid Synthesis, Cholesterol SynthesisGlycolysis, Pentose Phosphate Pathway, TCA Cycle, Amino Acid Synthesis
Potential Advantages - Targeted labeling of acetyl-CoA pools. - Potentially less complex labeling patterns. - May provide better resolution for fluxes downstream of acetyl-CoA.- Comprehensive labeling of central carbon metabolism. - Well-established protocols and extensive literature. - Broad applicability across various metabolic studies.
Potential Disadvantages - Metabolic fate is less characterized in various cell types. - Potential for cytotoxicity at higher concentrations. - Requires specific enzymatic activity (acetylene hydratase).- Complex labeling patterns can be challenging to interpret. - May not provide high resolution for all pathways equally.
Primary Analytical Readout Isotopomer distribution in TCA cycle intermediates, fatty acids, and amino acids derived from acetyl-CoA.Isotopomer distribution in glycolytic intermediates, pentose phosphates, TCA cycle intermediates, and a wide range of amino acids and biomass precursors.

Experimental Protocols

This compound Labeling Protocol (Hypothetical)

This protocol outlines a general procedure for a stable isotope labeling experiment using this compound in cultured mammalian cells.

1. Cell Culture and Media Preparation:

  • Culture cells of interest (e.g., cancer cell line, primary hepatocytes) to mid-log phase in standard growth medium.
  • Prepare a labeling medium by supplementing basal medium (e.g., DMEM without glucose and pyruvate) with dialyzed fetal bovine serum, necessary amino acids, and a known concentration of a primary carbon source (e.g., 10 mM glucose).

2. Introduction of this compound:

  • Prepare a stock solution of this compound gas dissolved in a biocompatible solvent (e.g., DMSO) or as a saturated aqueous solution.
  • Add the this compound stock solution to the labeling medium to a final concentration that is non-toxic and sufficient for detectable labeling (e.g., 10-100 µM, to be optimized).
  • Replace the standard growth medium with the this compound-containing labeling medium.

3. Time-Course Sampling:

  • Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of 13C into intracellular metabolites.

4. Metabolite Extraction:

  • At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
  • Scrape the cells and collect the cell suspension.
  • Centrifuge to pellet the cell debris and collect the supernatant containing the extracted metabolites.

5. Sample Analysis by Mass Spectrometry:

  • Dry the metabolite extracts under a stream of nitrogen.
  • Derivatize the samples if necessary for GC-MS analysis or resuspend in a suitable solvent for LC-MS analysis.
  • Analyze the samples to determine the mass isotopomer distributions of key metabolites, particularly TCA cycle intermediates (citrate, succinate, malate, etc.) and fatty acids.

Computational Modeling and Data Integration

The experimental data from this compound labeling can be integrated with computational models to estimate metabolic fluxes.

Computational Workflow

cluster_0 Experimental Data cluster_1 Computational Modeling cluster_2 Results exp_data This compound Labeling Data (Mass Isotopomer Distributions) optimization Flux Estimation (Optimization Algorithm) exp_data->optimization model Metabolic Network Model (including Acetylene Metabolism) simulation Isotopomer Labeling Simulation model->simulation simulation->optimization flux_map Quantitative Flux Map optimization->flux_map

Caption: Computational workflow for 13C-MFA.
Modeling this compound Metabolism

A key step is to construct a metabolic network model that includes the biotransformation of this compound.

Acetylene Acetylene-¹³C₂ Acetaldehyde Acetaldehyde-¹³C₂ Acetylene->Acetaldehyde Acetylene Hydratase AcetylCoA Acetyl-CoA-¹³C₂ Acetaldehyde->AcetylCoA Aldehyde Dehydrogenase TCA TCA Cycle AcetylCoA->TCA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids

Caption: Hypothetical metabolic pathway of this compound.

Software packages such as INCA, 13CFLUX2, or Metran can be utilized for flux estimation. These tools allow for the definition of custom tracer inputs and metabolic network models, making them adaptable for analyzing data from novel tracers like this compound. The software uses iterative algorithms to find the set of metabolic fluxes that best reproduce the experimentally measured mass isotopomer distributions.

Conclusion and Future Perspectives

This compound holds promise as a novel stable isotope tracer for metabolic flux analysis, offering a targeted approach to probe the metabolic fate of acetyl-CoA. While experimental validation is still needed, the theoretical framework presented in this guide provides a roadmap for its application. By combining this compound labeling with advanced mass spectrometry and computational modeling, researchers can gain new insights into the regulation of central carbon metabolism, with potential applications in understanding disease and developing targeted therapies. Future studies should focus on validating the metabolic fate of acetylene in various biological systems, optimizing labeling protocols, and performing direct comparative studies with established tracers to fully realize the potential of this innovative approach.

Navigating the Analytical Landscape: An Inter-laboratory Comparison of Acetylene-¹³C₂ Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the comparative analysis of Acetylene-¹³C₂, a critical tracer in metabolic research and synthetic chemistry. This document provides a synthesized overview of experimental methodologies and presents a hypothetical inter-laboratory comparison to highlight key analytical considerations.

In the realm of isotopic labeling, Acetylene-¹³C₂ stands out as a versatile precursor for the synthesis of complex molecules and a valuable tracer for elucidating reaction mechanisms and metabolic pathways.[1] The accuracy and consistency of its quantification are paramount for the integrity of experimental outcomes. This guide outlines common analytical techniques and presents a simulated inter-laboratory study to underscore the importance of standardized protocols and to provide a benchmark for laboratories working with this isotopically labeled compound.

Hypothetical Inter-laboratory Comparison Study

To illustrate the potential variability and highlight best practices in the analysis of Acetylene-¹³C₂, we present a hypothetical inter-laboratory comparison. In this simulated study, four laboratories were provided with a standardized sample of Acetylene-¹³C₂ in a nitrogen matrix and tasked with determining its isotopic purity and concentration.

Data Summary

The following table summarizes the fictional quantitative results reported by the participating laboratories. This data is for illustrative purposes to demonstrate how results from different analytical techniques and laboratories can be compared.

LaboratoryAnalytical MethodReported Isotopic Purity (%)Reported Concentration (µg/g)Measurement Uncertainty (±)
Lab AGC-MS99.854955
Lab B¹³C-NMR Spectroscopy99.91N/A0.05
Lab CIRMS99.885023
Lab DGC-FIDN/A4898

Caption: A summary of hypothetical data from a four-laboratory comparison for the analysis of a standardized Acetylene-¹³C₂ sample.

Experimental Protocols

The successful analysis of Acetylene-¹³C₂ hinges on meticulous experimental execution. While specific instrument parameters will vary, the fundamental methodologies employed in our hypothetical study are detailed below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile compounds like acetylene, providing both separation and identification.

  • Sample Introduction: A gas-tight syringe is used to inject a precise volume of the gaseous sample into the GC inlet, which is maintained at a temperature sufficient to ensure immediate volatilization without degradation.

  • Chromatographic Separation: The sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., PLOT Q) that separates acetylene from potential impurities based on their interaction with the stationary phase.

  • Mass Spectrometric Detection: As compounds elute from the column, they enter the mass spectrometer. Electron ionization (EI) is typically used to generate characteristic fragment ions. For Acetylene-¹³C₂, the molecular ion ([¹³C₂H₂]⁺) at m/z 28 would be monitored, along with the ion for standard acetylene ([¹²C₂H₂]⁺) at m/z 26 to determine isotopic purity.

  • Quantification: Concentration is determined by comparing the integrated peak area of the analyte to a calibration curve generated from certified reference materials.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the isotopic enrichment of ¹³C-labeled compounds.[1]

  • Sample Preparation: The gaseous Acetylene-¹³C₂ is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube under controlled conditions to ensure sufficient concentration for detection.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and a ¹³C spectrum is acquired. The presence of a single, sharp signal corresponding to the triply bonded carbons confirms the isotopic enrichment.

  • Purity Assessment: The presence of any other signals in the ¹³C spectrum would indicate the presence of carbon-containing impurities. The relative integrals of these signals can be used to quantify their levels.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique for determining the precise isotopic ratios of elements.

  • Sample Conversion: The Acetylene-¹³C₂ sample is quantitatively converted to a gas that can be readily analyzed by the mass spectrometer, typically CO₂. This can be achieved through combustion in an elemental analyzer.

  • Introduction and Ionization: The resulting CO₂ is introduced into the ion source of the mass spectrometer, where it is ionized.

  • Isotope Separation and Detection: The ion beam is passed through a magnetic field, which separates the ions based on their mass-to-charge ratio. Sensitive detectors simultaneously measure the ion currents for the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂), allowing for a precise determination of the ¹³C/¹²C ratio.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for quantifying volatile organic compounds.

  • Sample Introduction and Separation: The methodology is similar to GC-MS for sample injection and chromatographic separation.

  • Flame Ionization Detection: As the separated compounds elute from the GC column, they are burned in a hydrogen-air flame. The combustion process produces ions, which are collected by an electrode, generating a current that is proportional to the amount of carbon atoms in the analyte.

  • Quantification: The concentration of acetylene is determined by comparing its peak area to a calibration curve prepared from known standards.

Visualizing the Workflow

To provide a clear overview of the logical flow of an inter-laboratory comparison, the following diagram illustrates the key stages, from sample distribution to final data analysis.

G cluster_0 Coordinating Body cluster_1 Participating Laboratories Sample Preparation & Distribution Sample Preparation & Distribution Lab A (GC-MS) Lab A (GC-MS) Sample Preparation & Distribution->Lab A (GC-MS) Standardized Sample Lab B (NMR) Lab B (NMR) Sample Preparation & Distribution->Lab B (NMR) Standardized Sample Lab C (IRMS) Lab C (IRMS) Sample Preparation & Distribution->Lab C (IRMS) Standardized Sample Lab D (GC-FID) Lab D (GC-FID) Sample Preparation & Distribution->Lab D (GC-FID) Standardized Sample Data Submission Data Submission Lab A (GC-MS)->Data Submission Lab B (NMR)->Data Submission Lab C (IRMS)->Data Submission Lab D (GC-FID)->Data Submission Statistical Analysis & Reporting Statistical Analysis & Reporting Data Submission->Statistical Analysis & Reporting

Caption: A workflow diagram illustrating the key phases of an inter-laboratory comparison study.

Concluding Remarks

The analysis of Acetylene-¹³C₂ requires robust and well-validated methods to ensure data quality and comparability across different studies and laboratories. While this guide presents a hypothetical inter-laboratory comparison, it underscores the importance of standardized protocols, the use of certified reference materials, and a thorough understanding of the analytical techniques employed. For laboratories engaged in the analysis of isotopically labeled compounds, participation in formal proficiency testing programs is highly recommended to maintain a high level of analytical performance.

References

Confirming the Position of 13C Labels in Final Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of 13C label positions in final products is crucial for understanding metabolic pathways, reaction mechanisms, and drug metabolism. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies.

The incorporation of stable isotopes like Carbon-13 (¹³C) into molecules is a powerful tool in various scientific disciplines. Confirming the exact location of these labels is paramount for the correct interpretation of experimental results. The principle analytical methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and to a lesser extent, Vibrational Spectroscopy. This guide will delve into a comparison of these techniques, offering insights into their strengths and weaknesses.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for confirming ¹³C label positions depends on several factors, including the nature of the sample, the required sensitivity, and the desired level of structural detail. The following table summarizes the key performance characteristics of the most common methods.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Vibrational Spectroscopy (IR/Raman)
Principle Measures the magnetic properties of ¹³C nuclei, providing direct information about their chemical environment.Measures the mass-to-charge ratio of ionized molecules and their fragments to deduce label positions.Detects shifts in vibrational frequencies of chemical bonds upon substitution of ¹²C with ¹³C.
Directness of Detection Direct and unambiguous determination of label position.[1][2]Indirect determination based on fragmentation patterns.[3][4]Indirect, based on characteristic frequency shifts.[5][6]
Sensitivity Lower sensitivity, typically requiring larger sample amounts (mg range).[7][8]High sensitivity, capable of analyzing very small sample amounts (nmol to pmol range).[3]Moderate sensitivity, generally less sensitive than MS.
Resolution High resolution, capable of distinguishing between chemically similar carbon atoms.High mass resolution, but positional resolution depends on fragmentation.Lower resolution, peaks can be broad and overlapping.
Sample Requirements Non-destructive, sample can be recovered. Requires soluble samples.Destructive. Can analyze complex mixtures when coupled with chromatography (e.g., GC-MS, LC-MS).[4][9]Non-destructive. Can analyze solid, liquid, and gas samples.
Data Interpretation Relatively straightforward interpretation of spectra for positional assignment.[10][11]Can be complex, often requiring knowledge of fragmentation pathways and can sometimes be ambiguous.[9][12]Requires theoretical calculations and comparison with reference spectra for accurate assignment.[6]
Key Advantage Unambiguous positional information.[2][13]High sensitivity and compatibility with chromatographic separation.[12]Applicability to various sample states and non-destructive nature.
Key Limitation Lower sensitivity.[8]Indirect and sometimes incomplete positional information.[12]Limited applicability for complex molecules with many carbon atoms.[14]

Experimental Protocols

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To directly identify the position of ¹³C labels within a molecule.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the ¹³C-labeled compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O). Transfer the solution to an NMR tube.

  • Instrument Setup: Place the NMR tube in the NMR spectrometer. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all carbon signals appear as singlets, simplifying the spectrum.[11][15] For more detailed information, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to correlate carbon atoms with their attached or nearby protons, further confirming their positions.

  • Data Processing and Analysis: Process the acquired data (Fourier transformation, phase correction, and baseline correction). The chemical shift of each signal in the ¹³C NMR spectrum corresponds to a specific carbon atom in the molecule. By comparing the spectrum of the labeled compound to that of an unlabeled standard or by analyzing the chemical shifts, the position of the ¹³C label can be unambiguously determined.[10][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the position of ¹³C labels by analyzing the fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation and Derivatization: For non-volatile compounds, a derivatization step is often necessary to increase volatility for GC analysis. This involves a chemical reaction to modify the analyte (e.g., silylation).

  • GC Separation: Inject the prepared sample into the gas chromatograph. The different components of the sample are separated as they travel through the GC column.

  • Ionization and Fragmentation: As the separated components elute from the GC column, they enter the mass spectrometer's ion source (e.g., Electron Ionization - EI). The molecules are ionized and fragmented into smaller, charged ions.

  • Mass Analysis: The fragment ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • Data Analysis: A mass spectrum is generated for each component, showing the relative abundance of different fragment ions. By analyzing the m/z values of the fragments from the ¹³C-labeled compound and comparing them to the fragmentation pattern of the unlabeled compound, the location of the ¹³C label can be inferred.[3][17] Tandem mass spectrometry (MS/MS) can provide more detailed structural information by isolating a specific fragment ion and subjecting it to further fragmentation.[18][19]

Visualization of Workflows

Experimental_Workflow_13C_Label_Confirmation cluster_NMR 13C NMR Spectroscopy cluster_MS Mass Spectrometry (GC-MS) NMR_Prep Sample Preparation (Dissolution) NMR_Acq Data Acquisition (1D/2D NMR) NMR_Prep->NMR_Acq NMR_Analysis Spectral Analysis & Positional Assignment NMR_Acq->NMR_Analysis End_NMR Confirmed Position NMR_Analysis->End_NMR MS_Prep Sample Preparation (Derivatization) MS_Sep GC Separation MS_Prep->MS_Sep MS_Frag Ionization & Fragmentation MS_Sep->MS_Frag MS_Analysis Mass Analysis & Pattern Interpretation MS_Frag->MS_Analysis End_MS Inferred Position MS_Analysis->End_MS Start Labeled Product Start->NMR_Prep Start->MS_Prep

General workflows for confirming 13C label positions using NMR and MS.

Signaling_Pathway_Example cluster_Glycolysis Glycolysis cluster_TCA TCA Cycle Glucose [1,2-13C] Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P FBP FBP F6P->FBP DHAP DHAP FBP->DHAP GAP [1,2-13C] GAP FBP->GAP DHAP->GAP PYR [2,3-13C] Pyruvate GAP->PYR AcCoA [1,2-13C] Acetyl-CoA PYR->AcCoA Citrate Citrate AcCoA->Citrate aKG α-Ketoglutarate Citrate->aKG

Tracing 13C labels through a simplified metabolic pathway.

Conclusion

Both NMR spectroscopy and mass spectrometry are indispensable tools for confirming the position of ¹³C labels in final products. NMR provides direct and unambiguous positional information, making it the gold standard for structural confirmation, although it is limited by its lower sensitivity. Mass spectrometry, particularly when coupled with chromatography, offers exceptional sensitivity and is ideal for analyzing complex mixtures and small sample amounts, though interpretation of the data to pinpoint label positions can be more challenging. Vibrational spectroscopy presents a complementary, non-destructive method, though its application for complete positional analysis in complex molecules is more limited. The selection of the most appropriate technique will ultimately be guided by the specific research question, the properties of the molecule under investigation, and the available instrumentation.

References

Safety Operating Guide

Proper Disposal of Acetylene-13C2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Acetylene-13C2, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the operational and disposal plans of this compound.

Key Safety Considerations:

This compound shares the same chemical hazards as standard acetylene. The primary risks are its extreme flammability and the potential for explosive decomposition under certain conditions, such as high pressure or temperature. It is crucial to note that Carbon-13 is a stable, non-radioactive isotope; therefore, no radiological precautions are necessary for its disposal.[1][] The disposal procedures are dictated by the chemical properties of acetylene.

Pre-Disposal Handling and Storage

Proper handling and storage are paramount to ensure safety prior to disposal. Acetylene cylinders are uniquely designed with an internal porous mass and a solvent (typically acetone) to stabilize the gas.[3][4][5]

Storage and Handling of this compound Cylinders

ParameterSpecificationRationale
Cylinder Orientation Always store and use in an upright position.[3][4]To prevent the stabilizing solvent (acetone) from leaking out through the valve.
Storage Location A well-ventilated, dry, and secure area.[3][6][7]To prevent the accumulation of flammable gas in case of a leak.
Ignition Sources Keep away from open flames, sparks, and heat-producing equipment. Post "No Smoking or Open Flames" signs.[3][6][8]Acetylene is highly flammable and can be ignited by static discharge.
Temperature Do not exceed 125°F (52°C).[4][6][8]Heat can increase pressure inside the cylinder and risk of decomposition.
Segregation Separate from oxygen and other oxidizing gases by at least 20 feet (6.1 m) or by a non-combustible barrier.[3][6]To prevent a more intense fire or explosion if a leak occurs.
Transportation Secure cylinders in an upright position. Ensure the valve is closed and the valve cap is in place.[6][7]To prevent tipping, damage, and accidental release during transit.

Step-by-Step Disposal Procedure for this compound

The standard and safest procedure for the disposal of this compound is to return the cylinder to the supplier. Laboratories should not attempt to vent residual gas or dispose of the cylinder itself.

Experimental Protocol: Laboratory Procedure for Cylinder Decommissioning and Return

  • Designation for Disposal:

    • Once a cylinder is deemed waste (e.g., partially used with no further application, expired), it must be clearly designated for disposal.

    • Attach a "Waste" or "For Disposal" tag to the cylinder.

  • Safe Segregation:

    • Move the designated cylinder to a designated and properly marked waste storage area within the laboratory or facility.

    • This area must adhere to the storage requirements outlined in the table above.

  • Labeling for Return:

    • Ensure the original supplier label, including the identification of the contents as "this compound," is intact and legible.

    • If required by your institution's waste management program, add a hazardous waste label. This label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Extremely Flammable Gas").

  • Arranging for Pickup:

    • Contact your institution's Environmental Health & Safety (EH&S) department or the designated chemical waste manager.

    • Provide them with the details of the cylinder, including its contents (this compound) and size.

    • EH&S will then coordinate with the original supplier or a licensed hazardous waste disposal contractor for the removal of the cylinder.

  • Documentation:

    • Maintain a record of the cylinder's disposal, including the date it was designated as waste and the date it was removed from the facility.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of an this compound cylinder from a laboratory setting.

G cluster_lab Laboratory Responsibility cluster_disposal External Disposal Process start This compound Cylinder Use in Research decision Cylinder is Empty or No Longer Needed? start->decision tag_waste Tag Cylinder as 'Waste' decision->tag_waste Yes segregate Segregate in Designated Hazardous Waste Area tag_waste->segregate label_return Ensure Proper Labeling (Original + Waste Tag) segregate->label_return contact_EHS Contact Environmental Health & Safety (EH&S) label_return->contact_EHS document Document Disposal contact_EHS->document EHS_pickup EH&S Coordinates Pickup document->EHS_pickup supplier_return Cylinder Returned to Supplier or Licensed Waste Vendor EHS_pickup->supplier_return

Caption: Disposal workflow for this compound cylinders.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting personnel and the environment.

References

Personal protective equipment for handling Acetylene-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Acetylene-13C2. It includes detailed operational and disposal plans to ensure the safe and effective use of this valuable isotopic tracer in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is critical. The following personal protective equipment is required to minimize exposure and mitigate potential hazards.

Body and Skin Protection:

  • Flame-Resistant and Anti-Static Clothing: Wear flame-resistant overalls (meeting EN ISO 14116 standards) and anti-static clothing (adhering to EN ISO 1149-5) to protect against flash fires and static discharge, which can be an ignition source.[1]

  • Leather Apron and Chaps: For tasks with a higher risk of sparks or heat, such as welding applications, a leather apron and chaps are recommended.[2]

Hand Protection:

  • Protective Gloves: Use gloves that meet the EN 388 standard for abrasion, puncture, tear, and cut resistance.[1] Gloves must be clean and free of any oil or grease, as these can react with oxidizing gases that may be used in conjunction with acetylene.[1]

Eye and Face Protection:

  • Safety Glasses: Impact-resistant safety glasses conforming to the EN 166 standard are mandatory to protect against shattering.[1]

  • Welding Goggles or Face Shield: For applications involving a flame, use welding goggles or a face shield with at least a No. 4 filter lens.[2]

Footwear:

  • Safety Footwear: Wear safety shoes that comply with EN ISO 20345 standards, offering protection against abrasion, slips, hot or cold substances, sharp objects, and falling or rolling objects.[1]

Respiratory Protection:

  • Ventilation: Always handle this compound in a well-ventilated area or in a fully enclosed system.[3][4]

  • Breathing Apparatus: In the event of a leak or in an area with insufficient ventilation, a self-contained breathing apparatus should be used.[5]

Quantitative Data: Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula ¹³C₂H₂
Molecular Weight 28.023 g/mol [6]
CAS Number 35121-34-4[6]
Melting Point -81 °C (sublimates)[7]
Boiling Point -85 °C[4]
Density (gas) 0.96 g/mL at 0 °C (air=1)[7]
Auto-ignition Temperature 305 °C[5]
Explosive Limits in Air 2.3 - 100 vol %[5]
Vapor Pressure 44 bar(a) at 20°C[5]

Operational Plan: Handling and Storage

Receiving and Initial Inspection:

  • Upon receipt, move the this compound cylinder to a designated, well-ventilated storage area.

  • Visually inspect the cylinder for any signs of damage, such as dents or gouges.

  • Ensure the protective valve cap is securely in place.

Storage:

  • Location: Store cylinders in a cool, dry, well-ventilated, and fire-resistant area, away from direct sunlight and any sources of ignition.[4][8] Outdoor storage with overhead protection is preferred.[9]

  • Orientation: Always store and use cylinders in an upright, vertical position, and secure them with chains or straps to prevent them from falling.[9][10] If a cylinder has been transported horizontally, it must stand upright for at least two hours before use to allow the stabilizing acetone to settle.[10]

  • Segregation: Store this compound cylinders at least 20 feet away from oxygen and other oxidizing gases.[11] If this is not possible, a non-combustible barrier at least 5 feet high with a fire-resistance rating of at least 30 minutes can be used.[11]

  • Temperature: Cylinder temperatures should not exceed 52°C (125°F).[8]

Handling and Use:

  • Transport: Use a cylinder cart to move cylinders; do not roll or drag them. Ensure the valve protection cap is on during transport.[9] Never transport cylinders in unventilated spaces.[12]

  • Preparation for Use:

    • Secure the cylinder in an upright position in the work area.

    • Remove the protective cap.

    • Briefly open and close the cylinder valve (a practice known as "cracking") to clear any debris from the valve opening. Point the opening away from yourself and any ignition sources.

    • Attach the appropriate regulator. Do not use adapters to connect regulators.

  • Leak Testing: After attaching the regulator, and before opening the cylinder valve fully, perform a leak test using a suitable leak detection solution.

  • Operation:

    • Open the cylinder valve slowly. Do not open the valve more than one and a half turns.

    • Never use acetylene at a pressure exceeding 15 psig (103 kPa).[8]

    • Use a backflow prevention device in the piping.[8]

  • Shutdown:

    • Close the cylinder valve completely.

    • Bleed the lines to release any residual gas.

    • Remove the regulator and replace the protective valve cap.

Emergency Procedures

In Case of a Leak:

  • If a leak is detected, attempt to close the cylinder valve.

  • If the leak cannot be stopped, and it is safe to do so, move the cylinder to a well-ventilated area, away from any potential ignition sources.[11]

  • Tag the cylinder as defective and contact the supplier.[11]

  • If the gas ignites, do not attempt to extinguish the flame unless the leak can be stopped safely.[8] Evacuate the area and call for emergency services.

Disposal Plan

  • Empty Cylinders: Even when "empty," cylinders will contain residual gas and should be handled with the same precautions as full cylinders.

    • Close the valve.

    • Mark the cylinder as "EMPTY".

    • Store empty cylinders separately from full ones.[9]

  • Cylinder Return: Return all empty cylinders to the gas supplier for proper handling and refilling. Do not attempt to refill the cylinder yourself.

  • Decommissioning: For cylinders that are no longer in use and will not be returned to the supplier, contact a specialized cylinder recycling and disposal service.[13][14] These services have the equipment and expertise to safely decap and process the cylinders.[15]

Experimental Workflow and Logic Diagrams

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_use Usage cluster_disposal Post-Use and Disposal cluster_emergency Emergency Protocol A Receive and Inspect Cylinder B Store in Designated Area (Upright and Secured) A->B C Transport to Workstation B->C D Secure Cylinder and Remove Cap C->D E Attach Regulator and Leak Test D->E F Open Valve and Set Pressure E->F L Leak Detected E->L Leak Found G Perform Experimental Work F->G H Close Valve and Purge Lines G->H I Replace Cap and Mark as 'Empty' H->I J Return to Storage Area I->J K Return Cylinder to Supplier J->K M Attempt to Close Valve L->M N Move to Ventilated Area M->N O Contact Supplier/Emergency Services N->O

Caption: Workflow for the safe handling of this compound cylinders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.